TPA 023
Description
MK-0777 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Properties
IUPAC Name |
7-tert-butyl-6-[(2-ethyl-1,2,4-triazol-3-yl)methoxy]-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c1-5-27-17(22-12-23-27)11-29-19-14(20(2,3)4)10-16-24-25-18(28(16)26-19)13-8-6-7-9-15(13)21/h6-10,12H,5,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIWQBLNTSQOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)COC2=NN3C(=NN=C3C4=CC=CC=C4F)C=C2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179938 | |
| Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252977-51-8 | |
| Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252977-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK-0777 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252977518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0777 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-0777 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FI3KTC550 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TPA023: A Deep Dive into its Mechanism of Action as a Subtype-Selective GABA-A Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPA023 is a novel triazolopyridazine compound that acts as a subtype-selective modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It exhibits a unique pharmacological profile as a non-sedating anxiolytic, stemming from its distinct interaction with different GABA-A receptor alpha subunits. This technical guide provides an in-depth exploration of the mechanism of action of TPA023, summarizing key binding, efficacy, and pharmacokinetic data. Detailed methodologies for seminal experiments are provided, and core concepts are visually represented through signaling pathway and experimental workflow diagrams.
Introduction: The GABA-A Receptor and the Promise of Subtype Selectivity
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Classical benzodiazepines, which non-selectively enhance the action of GABA at these receptors, are effective anxiolytics and sedatives but are associated with undesirable side effects such as sedation, amnesia, and dependence. The GABA-A receptor is a pentameric structure typically composed of α, β, and γ subunits. The diversity of these subunits, particularly the α subunit (α1-6), gives rise to a variety of receptor subtypes with distinct neuroanatomical distributions and physiological roles. This heterogeneity offers the potential to develop subtype-selective modulators that retain therapeutic efficacy while minimizing side effects.
TPA023 was developed as such a molecule, with a pharmacological profile designed to selectively target specific alpha subunits, thereby separating the anxiolytic effects from the sedative and cognitive-impairing properties of non-selective benzodiazepines.
Molecular Mechanism of Action: A Tale of Two Subtypes
TPA023's mechanism of action is centered on its differential efficacy at various GABA-A receptor alpha subtypes. It binds with high, subnanomolar affinity to the benzodiazepine (B76468) site on α1, α2, α3, and α5-containing GABA-A receptors.[1][2] However, its functional activity varies significantly across these subtypes.
TPA023 acts as a weak partial agonist at the α2 and α3 subtypes .[1][3][4] This partial agonism is believed to mediate its anxiolytic properties. In contrast, it functions as an antagonist at the α1 and α5 subtypes .[1][5] The lack of agonist activity at the α1 subtype is crucial for its non-sedating profile, as α1 is strongly implicated in sedation.[5][6]
Signaling Pathway
The interaction of TPA023 with the GABA-A receptor potentiates the effect of the endogenous ligand, GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. The subtype-selective nature of TPA023 means this effect is most pronounced in neuronal circuits rich in α2 and α3-containing GABA-A receptors.
Caption: TPA023 signaling at the GABA-A α2/α3 receptor.
Quantitative Pharmacological Data
The pharmacological characteristics of TPA023 have been extensively studied. The following tables summarize key quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Binding Affinity of TPA023 at Human GABA-A Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| α1β3γ2 | 0.41[1] |
| α2β3γ2 | 0.28[1] |
| α3β3γ2 | 0.19[1] |
| α5β3γ2 | 0.35[1] |
| α4β3γ2 | 60[1] |
| α6β3γ2 | 418[1] |
Data from Atack et al., 2006, as presented in the search results.
Table 2: In Vitro Efficacy of TPA023 at Human GABA-A Receptors
| Receptor Subtype | Efficacy Profile | EC50 (nM) |
| α1β3γ2 | Antagonist | - |
| α2β3γ2 | Weak Partial Agonist | - |
| α3β3γ2 | Weak Partial Agonist | 1.7[1][4] |
| α5β3γ2 | Antagonist | - |
Data from Dawson et al., 2006, as cited in the search results.
Table 3: Pharmacokinetic Parameters of TPA023
| Species | Oral Bioavailability (%) | Half-life (t1/2, hours) |
| Rat | 36[3] | 0.6 - 1.5 (IV)[3] |
| Dog | 54[3] | - |
| Rhesus Monkey | 1[3] | - |
| Human | - | 3 - 7[1][3][4] |
Data compiled from multiple sources as cited.
Table 4: In Vivo Receptor Occupancy of TPA023
| Species | Plasma Concentration for 50% Occupancy (EC50, ng/mL) |
| Rat | 19 - 25[2][3] |
| Baboon | 19[3] |
| Rhesus Monkey | 19 - 30[2] |
| Human | 9[2][3] |
Data from various preclinical and clinical studies as cited.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the mechanism of action of TPA023, based on descriptions in the provided search results.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of TPA023 for different GABA-A receptor subtypes.
Methodology:
-
Receptor Preparation: Membranes from cell lines (e.g., HEK293) stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, etc.) are prepared.
-
Radioligand: A radiolabeled ligand that binds to the benzodiazepine site, such as [3H]flumazenil, is used.
-
Incubation: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (TPA023).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of TPA023 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Receptor Occupancy Assay
Objective: To determine the relationship between plasma concentration of TPA023 and its occupancy of GABA-A receptors in the brain.
Methodology:
-
Animal Dosing: Animals (e.g., rats, primates) or human volunteers are administered TPA023 at various doses.
-
Radiotracer Administration: At a specified time after dosing, a radiolabeled tracer that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]flumazenil or [11C]flumazenil) is administered intravenously.
-
Imaging/Tissue Collection:
-
PET (Positron Emission Tomography): For human and primate studies using a PET-compatible radiotracer like [11C]flumazenil, the brain is scanned to measure the in vivo binding of the radiotracer.
-
Ex Vivo Autoradiography/Binding: For rodent studies, animals are euthanized, and the brains are rapidly removed, sectioned, and the amount of bound radiotracer is quantified.
-
-
Plasma Concentration Measurement: Blood samples are taken to determine the plasma concentration of TPA023 at the time of the occupancy measurement.
-
Data Analysis: Receptor occupancy is calculated by comparing the binding of the radiotracer in TPA023-treated subjects to that in vehicle-treated controls. The plasma concentration required to produce 50% occupancy (EC50) is then determined.
Caption: Workflow for in vivo GABA-A receptor occupancy studies.
Metabolism
In vitro and in vivo studies have shown that TPA023 is primarily metabolized by CYP3A4-mediated t-butyl hydroxylation and N-deethylation.[1][3][4] A drug-drug interaction study with the CYP3A4 inhibitor itraconazole (B105839) confirmed the significant role of this enzyme in the in vivo metabolism of TPA023.[3]
Caption: Major metabolic pathways of TPA023.
Clinical Implications and Future Directions
The subtype-selective mechanism of action of TPA023 translates into a unique clinical profile. In healthy volunteers, TPA023 was shown to be clearly differentiated from the non-selective agonist lorazepam.[1][6] While both drugs affected saccadic eye movements, TPA023, unlike lorazepam, did not impair postural stability, memory, or alertness.[1][6] This supports the hypothesis that the sedative and cognitive-impairing effects of benzodiazepines are primarily mediated by the α1 and/or α5 subunits.
Although phase IIa studies for anxiety were halted prematurely, a post-hoc analysis suggested that TPA023 had a greater anxiolytic effect than placebo.[3] Additionally, there has been some indication of pro-cognitive effects in patients with schizophrenia.[3]
The development of TPA023 and similar compounds has provided invaluable tools for dissecting the in vivo functions of different GABA-A receptor subtypes. Future research will likely focus on further refining subtype selectivity and efficacy to develop novel therapeutics for a range of neurological and psychiatric disorders with an improved side-effect profile.
References
- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzodiazepine binding site occupancy by the novel GABAA receptor subtype-selective drug 7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023) in rats, primates, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TPA-023: A Subtype-Selective GABA-A Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPA-023, also known as MK-0777, is a novel, non-benzodiazepine anxiolytic agent that exhibits a unique pharmacological profile by acting as a subtype-selective modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Structurally distinct from classical benzodiazepines, TPA-023 is a triazolopyridazine derivative.[1] It functions as a partial agonist at the α2 and α3 subunits of the GABA-A receptor while acting as a silent antagonist at the α1 and α5 subunits. This selectivity is believed to contribute to its anxiolytic effects without the sedative, amnesic, and ataxic side effects commonly associated with non-selective benzodiazepine (B76468) agonists. This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental findings related to TPA-023.
Chemical Structure and Properties
TPA-023 is a synthetic, organic small molecule with a complex heterocyclic structure.
-
IUPAC Name: 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
-
SMILES String: CC(C)(C)C1=CC2=NN=C(N2N=C1OCC3=NN=CN3CC)C4=CC=CC=C4F
-
Molecular Formula: C₂₀H₂₂FN₇O
-
Molar Mass: 395.44 g/mol
Pharmacological Data
The pharmacological activity of TPA-023 has been characterized through a variety of in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro GABA-A Receptor Binding Affinity and Functional Efficacy
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Efficacy (% of Chlordiazepoxide) | Efficacy Type |
| α1β3γ2 | 0.41 | 0% | Antagonist |
| α2β3γ2 | 0.28 | 11% | Partial Agonist |
| α3β3γ2 | 0.19 | 21% | Partial Agonist |
| α5β3γ2 | 0.35 | 5% | Antagonist |
Data compiled from multiple sources.[2][3]
Table 2: Pharmacokinetic Parameters of TPA-023
| Species | Route of Administration | Bioavailability (%) | Half-life (t½, hours) | Plasma Concentration for 50% Receptor Occupancy (ng/mL) |
| Rat | Oral | 36 | 0.6 - 1.5 | 21 - 25 |
| Dog | Oral | 54 | 0.6 - 1.5 | Not Reported |
| Rhesus Monkey | Oral | 1 | 0.6 - 1.5 | Not Reported |
| Human | Oral (Immediate Release) | Not Reported | 3 - 6 | 9 |
| Human | Oral (GEM Formulation) | Not Reported | More prolonged | Not Reported |
Data compiled from multiple sources.[4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. The following sections outline the general protocols used in the preclinical evaluation of TPA-023.
In Vitro GABA-A Receptor Binding Assay
This assay determines the binding affinity of TPA-023 to different GABA-A receptor subtypes.
-
Objective: To quantify the binding affinity (Ki) of TPA-023 for human recombinant GABA-A receptor subtypes (α1, α2, α3, α5).
-
Methodology:
-
Membrane Preparation: Membranes from cell lines (e.g., L-929 mouse fibroblasts) stably expressing specific human GABA-A receptor subunit combinations (e.g., αxβ3γ2) are prepared.
-
Radioligand: [³H]flumazenil is used as the radioligand, which binds to the benzodiazepine site on the GABA-A receptor.
-
Assay Conditions: Membranes are incubated with a fixed concentration of [³H]flumazenil and varying concentrations of the test compound (TPA-023).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of TPA-023 that inhibits 50% of the specific binding of [³H]flumazenil (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Electrophysiology (Whole-Cell Patch Clamp)
This technique is used to measure the functional efficacy of TPA-023 at different GABA-A receptor subtypes.
-
Objective: To determine if TPA-023 acts as an agonist, antagonist, or inverse agonist at specific GABA-A receptor subtypes and to quantify its efficacy.
-
Methodology:
-
Cell Culture: Cells (e.g., HEK-293) expressing specific recombinant human GABA-A receptor subtypes are used.
-
Recording: Whole-cell voltage-clamp recordings are made from these cells.
-
GABA Application: A submaximal concentration of GABA (e.g., EC₂₀) is applied to elicit a baseline chloride current.
-
TPA-023 Application: TPA-023 is co-applied with GABA, and the modulation of the GABA-induced current is measured.
-
Efficacy Determination: An increase in the current indicates agonist activity, while no change suggests antagonist activity. The potentiation is typically expressed as a percentage of the maximal effect produced by a full agonist like diazepam or chlordiazepoxide.
-
In Vivo Receptor Occupancy
This experimental workflow is used to determine the relationship between the administered dose of TPA-023, its plasma concentration, and the extent of GABA-A receptor binding in the brain.
-
Objective: To measure the percentage of GABA-A receptors occupied by TPA-023 in the brain at different doses and plasma concentrations.
-
Methodology:
-
Animal Dosing: Animals (e.g., rats, baboons) are administered various doses of TPA-023.
-
Radiotracer Injection: At a specified time after dosing, a tracer dose of a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [¹¹C]flumazenil for PET imaging or [³H]flumazenil for ex vivo binding) is injected intravenously.
-
Measurement:
-
PET Imaging (in vivo): Positron Emission Tomography is used to measure the amount of radiotracer binding in the brain in real-time. The reduction in binding in TPA-023-treated animals compared to vehicle-treated controls reflects receptor occupancy.
-
Ex vivo Autoradiography: Animals are euthanized, and their brains are rapidly removed, frozen, and sectioned. The amount of radiotracer binding in different brain regions is quantified using autoradiography.
-
-
Plasma Concentration: Blood samples are taken to determine the plasma concentration of TPA-023 at the time of the occupancy measurement.
-
Data Analysis: A dose- and concentration-occupancy curve is generated to determine the dose and plasma concentration required to achieve 50% receptor occupancy (Occ₅₀).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of TPA-023 and a typical experimental workflow for its evaluation.
Caption: TPA-023 Signaling Pathway at α2/α3 Subunits.
Caption: Preclinical Evaluation Workflow for TPA-023.
Conclusion
TPA-023 represents a significant advancement in the development of anxiolytic medications by demonstrating the feasibility of separating the desired anxiolytic effects from the undesirable side effects of classical benzodiazepines through subtype-selective GABA-A receptor modulation. Its profile as a partial agonist at α2/α3 subunits and an antagonist at α1/α5 subunits provides a clear rationale for its observed non-sedating anxiolytic properties in preclinical models. While clinical development was halted due to preclinical toxicity in long-term studies, the scientific insights gained from TPA-023 continue to inform the design of next-generation therapeutics for anxiety and other neuropsychiatric disorders.
References
- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPA-023 attenuates subchronic phencyclidine-induced declarative and reversal learning deficits via GABAA receptor agonist mechanism: possible therapeutic target for cognitive deficit in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
TPA-023: A Technical Guide to its GABAA Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the γ-aminobutyric acid type A (GABA-A) receptor subtype selectivity of TPA-023, a notable compound in the field of neuroscience research. TPA-023 has garnered significant interest for its nuanced interaction with different GABA-A receptor isoforms, paving the way for the development of novel therapeutics with improved side-effect profiles. This document collates key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism and the workflows used to elucidate it.
Core Data Presentation: TPA-023's Receptor Subtype Profile
The defining characteristic of TPA-023 is its distinct affinity and functional efficacy profile across various GABA-A receptor subtypes. This selectivity is crucial for its pharmacological effects, differentiating it from non-selective benzodiazepines.
Binding Affinity of TPA-023 at Human GABA-A Receptor Subtypes
TPA-023 demonstrates high, subnanomolar affinity for the benzodiazepine (B76468) binding site on GABA-A receptors containing α1, α2, α3, and α5 subunits.[1] In contrast, its affinity for α4 and α6-containing receptors is significantly lower, rendering these subtypes less sensitive to its effects.[2][3]
| Receptor Subtype | Binding Affinity (Ki, nM) |
| α1βxγx | 0.41[2] |
| α2βxγx | 0.23[4] |
| α3βxγx | 0.19[2] |
| α5βxγx | 0.35[4] |
| α4βxγx | 60[2][3] |
| α6βxγx | 418[2][3] |
Note: β and γ subunit compositions can vary but are typically β2/3 and γ2 for these recombinant receptor studies.
Functional Efficacy of TPA-023
Functionally, TPA-023 acts as a modulator with differing effects depending on the alpha subunit present. It is characterized as a weak partial agonist at the α2 and α3 subtypes, the activity believed to be responsible for its anxiolytic properties.[2][4][5] Conversely, it behaves as an antagonist at the α1 and α5 subtypes, which is thought to contribute to its non-sedating profile.[2][4]
| Receptor Subtype | Functional Activity | Potency (EC50, nM) |
| α1βxγx | Antagonist | - |
| α2βxγx | Weak Partial Agonist | - |
| α3βxγx | Weak Partial Agonist | 1.7[2][5] |
| α5βxγx | Antagonist | - |
Mandatory Visualizations
TPA-023 Signaling Pathway at the GABA-A Receptor
This diagram illustrates the subtype-selective modulation of the GABA-A receptor by TPA-023. It highlights the differential functional outcomes depending on the alpha subunit present within the pentameric receptor complex.
Caption: TPA-023's selective action on GABA-A receptor subtypes.
Experimental Workflow for Determining Subtype Selectivity
This diagram outlines the typical experimental workflow used to characterize the subtype selectivity of a compound like TPA-023, from receptor expression to functional analysis.
References
- 1. Optimising the transient expression of GABA(A) receptors in adherent HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
MK-0777: A Technical Guide on its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0777, also known as TPA023, is a novel non-benzodiazepine anxiolytic agent that acts as a subtype-selective partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[1] It exhibits functional selectivity for the α2 and α3 subunits, with minimal to no activity at the α1 and α5 subunits.[2][3] This unique pharmacological profile has positioned MK-0777 as a potential therapeutic with anxiolytic efficacy comparable to classical benzodiazepines but with a reduced liability for sedation and cognitive impairment.[1][4] This technical guide provides a comprehensive overview of the pharmacology and toxicology of MK-0777, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.
Pharmacology
Mechanism of Action
MK-0777 is a positive allosteric modulator of the GABA-A receptor, specifically targeting the benzodiazepine (B76468) binding site.[1] Unlike traditional benzodiazepines which are non-selective full agonists, MK-0777 is a partial agonist with selectivity for the α2 and α3 subunits.[2][3] It acts as a silent antagonist at the α1 and α5 subunits.[1] The α1 subunit is primarily associated with the sedative effects of benzodiazepines, while the α2 and α3 subunits are linked to anxiolytic and anticonvulsant actions.[5] The α5 subunit is implicated in cognitive processes.[5] By selectively modulating the α2 and α3 subunits, MK-0777 was designed to achieve anxiolysis without the common adverse effects of sedation and memory impairment associated with non-selective GABA-A receptor agonists.[1][4]
Figure 1: Simplified signaling pathway of MK-0777 at the GABA-A receptor.
Pharmacodynamics
The pharmacodynamic profile of MK-0777 is characterized by its subtype-selective efficacy at the GABA-A receptor.
Table 1: In Vitro Binding Affinity and Intrinsic Efficacy of MK-0777 (TPA023) at Human GABA-A Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Intrinsic Efficacy (Relative to Chlordiazepoxide) |
| α1β3γ2 | 0.19 - 0.41[6] | 0.0[6] |
| α2β3γ2 | 0.19 - 0.41[6] | 0.11[5] |
| α3β3γ2 | 0.19 - 0.41[6] | 0.21[5] |
| α5β3γ2 | 0.19 - 0.41[6] | 0.0[6] |
Preclinical studies in rodents and primates have demonstrated the anxiolytic-like effects of MK-0777 in various behavioral models, such as the elevated plus-maze, without inducing sedation, as measured by tests like the rotarod.[1] In human studies, MK-0777 was shown to have a different pharmacodynamic profile compared to the non-selective agonist lorazepam. While both drugs affected saccadic eye movement peak velocity, MK-0777 did not impair alertness, memory, or posture.[4]
Pharmacokinetics
The pharmacokinetic parameters of MK-0777 have been characterized in several species, including rats, dogs, and humans.
Table 2: Pharmacokinetic Parameters of MK-0777 (TPA023)
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (t½, h) | Oral Bioavailability (%) | Reference |
| Rat | Oral | - | - | - | 1.4 | 36 | [7] |
| Dog | Oral | - | - | - | 1.5 | 54 | [7] |
| Human | Oral | 0.5 mg | ~5 | ~2 | 7.3 | - | [7] |
| Human | Oral | 1.5 mg | ~13 | ~2 | 7.3 | - | [7] |
| Human | Oral | 3.0 mg | ~28 | ~2 | 6.7 | - | [7] |
Metabolism of MK-0777 in vivo occurs primarily through CYP3A4-mediated t-butyl hydroxylation and N-deethylation.[7][8]
Toxicology
The preclinical development of MK-0777 (TPA023) was discontinued (B1498344) due to long-term toxicity findings.[5]
-
Key Finding: Long-term administration of MK-0777 in preclinical studies was associated with the development of lenticular opacities (cataracts).[9]
In clinical trials, MK-0777 was generally well-tolerated at doses of 3 mg and 8 mg twice daily.[3][10] The most commonly anticipated side effects were dizziness, incoordination, and sedation.[3] However, in a larger clinical trial for cognitive impairments in schizophrenia, there were no significant group differences in side effects compared to placebo.[3][10]
Experimental Protocols
GABA-A Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of a compound to GABA-A receptors using a radioligand binding assay with [3H]flunitrazepam.
Figure 2: Experimental workflow for a GABA-A receptor binding assay.
Methodology:
-
Membrane Preparation: Whole brains (excluding the cerebellum) from male Wistar rats are homogenized in a suitable buffer (e.g., Na-K phosphate (B84403) buffer, pH 7.4). The homogenate is subjected to centrifugation to isolate the crude membrane fraction. The final pellet is resuspended in the assay buffer.[11]
-
Incubation: A defined amount of membrane protein is incubated with a specific concentration of the radioligand [3H]flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound (MK-0777).[11]
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled benzodiazepine, such as diazepam (e.g., 10 µM), to determine non-specific binding.[11]
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test compound is then determined by analyzing the competition binding data using appropriate software (e.g., Cheng-Prusoff equation).
Assessment of Sedation: Rotarod Test
The rotarod test is a standard behavioral assay used to evaluate motor coordination and balance in rodents, which can be impaired by sedative drugs.
Methodology:
-
Apparatus: A commercially available rotarod apparatus with a rotating rod is used. The rod diameter and material can vary depending on the species (mouse or rat).[12][13]
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment. A pre-training session may be conducted to familiarize the animals with the apparatus.[12]
-
Procedure: The animal is placed on the stationary rod. The rod then begins to rotate at a constant or accelerating speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).[12][13]
-
Data Collection: The latency to fall from the rod is recorded. The trial ends when the animal falls off or after a predetermined cut-off time. Multiple trials are typically conducted with an inter-trial interval.[12][13]
-
Analysis: The mean latency to fall is calculated for each treatment group and compared to the vehicle control group to assess for sedative effects.
Assessment of Anxiety: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the exploration of the open arms.
Methodology:
-
Apparatus: The maze is shaped like a plus sign and elevated off the ground. It consists of two open arms and two enclosed arms.[14][15]
-
Acclimation: Animals are habituated to the testing room prior to the test.[14]
-
Procedure: The animal is placed in the center of the maze, facing one of the open arms. The animal is then allowed to freely explore the maze for a set period (e.g., 5 minutes).[14][16]
-
Data Collection: The session is typically recorded by a video camera. The time spent in and the number of entries into the open and closed arms are measured.[16]
-
Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated. An increase in these parameters is indicative of an anxiolytic effect.
Clinical Trial for Cognitive Impairment in Schizophrenia (NCT00505076)
This section outlines the key aspects of the clinical trial designed to evaluate the efficacy and safety of MK-0777 for treating cognitive impairments in individuals with schizophrenia.[3][17]
Figure 3: Workflow of the clinical trial NCT00505076.
Study Design: A 4-week, multi-center, double-blind, placebo-controlled, randomized clinical trial.[10]
Participants: Individuals with a DSM-IV diagnosis of schizophrenia who were clinically stable.[10]
Interventions:
Primary Outcome Measures: The MATRICS Consensus Cognitive Battery (MCCB) composite score was used to assess changes in cognition.[10]
Safety Assessments: Safety and tolerability were monitored through the assessment of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[17] A slit-lamp eye examination was also conducted at baseline and at the end of the study.[17]
Results: The study did not show a significant benefit of MK-0777 on the primary cognitive outcome measure.[3][10] The drug was generally well-tolerated with minimal side effects.[3][10]
Conclusion
MK-0777 represents a significant step in the development of subtype-selective GABA-A receptor modulators. Its pharmacological profile, characterized by partial agonism at α2 and α3 subunits and antagonism at α1 and α5 subunits, demonstrated the potential for anxiolytic effects with a reduced risk of sedation and cognitive impairment. While clinical trials in schizophrenia for cognitive enhancement were not successful, the compound was generally well-tolerated in short-term human studies. However, the emergence of cataracts in long-term preclinical toxicology studies led to the discontinuation of its development. The story of MK-0777 provides valuable insights for future drug discovery efforts targeting the GABA-A receptor system, emphasizing the importance of subtype selectivity and long-term safety assessments.
References
- 1. TPA-023 - Wikipedia [en.wikipedia.org]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. A Randomized Clinical Trial of MK-0777 for the Treatment of Cognitive Impairments in People with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A randomized clinical trial of MK-0777 for the treatment of cognitive impairments in people with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. mmpc.org [mmpc.org]
- 13. biomed-easy.com [biomed-easy.com]
- 14. Elevated plus maze protocol [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
TPA023: A Subtype-Selective GABAergic Modulator as a Non-Sedating Anxiolytic
A Technical Guide for Researchers and Drug Development Professionals
Abstract
TPA023 is a novel triazolopyridazine that acts as a subtype-selective partial agonist at the γ-aminobutyric acid type A (GABAA) receptor, specifically targeting α2 and α3 subunits while acting as an antagonist at α1 and α5 subunits.[1][2] This unique pharmacological profile has positioned TPA023 as a promising non-sedating anxiolytic agent, aiming to dissociate the therapeutic anxiolytic effects from the sedative, amnesic, and ataxic side effects commonly associated with non-selective benzodiazepines. This technical guide provides a comprehensive overview of the preclinical and clinical data on TPA023, including its mechanism of action, binding affinities, pharmacokinetic properties, and the experimental methodologies used to characterize its anxiolytic and non-sedating profile.
Introduction: The Quest for a Non-Sedating Anxiolytic
Anxiety disorders are among the most prevalent psychiatric conditions, and for decades, benzodiazepines have been a cornerstone of treatment. However, their clinical utility is often limited by a range of undesirable side effects, including sedation, cognitive impairment, motor incoordination, and the potential for dependence and abuse.[1] These adverse effects are largely attributed to their non-selective positive allosteric modulation of all GABAA receptor subtypes containing α1, α2, α3, and α5 subunits.
The "GABAA receptor subtype hypothesis" posits that the different physiological and behavioral effects of benzodiazepines are mediated by distinct receptor subtypes. Specifically, the α1 subtype is primarily associated with sedation, the α2 and α3 subtypes with anxiolysis, and the α5 subtype with cognitive processes. This hypothesis has driven the development of subtype-selective GABAA receptor modulators, such as TPA023, with the goal of achieving a more favorable therapeutic window. TPA023 was designed to selectively engage the α2 and α3 subunits to elicit anxiolysis while avoiding the α1 subunit to minimize sedation.[3]
Mechanism of Action: Subtype-Selective GABAA Receptor Modulation
TPA023 exerts its effects by binding to the benzodiazepine (B76468) site on the GABAA receptor, an ionotropic receptor that, upon activation by GABA, conducts chloride ions across the neuronal membrane, leading to hyperpolarization and neuronal inhibition.[2] TPA023 is a partial agonist at the α2 and α3 subtypes, meaning it enhances the effect of GABA at these receptors but to a lesser degree than a full agonist.[1] At the α1 and α5 subtypes, it acts as an antagonist, binding to the receptor but not eliciting a functional response, thereby preventing the binding of other ligands.[1] This selective modulation is the key to its proposed non-sedating anxiolytic profile.
Signaling Pathway
The binding of TPA023 to the α2/α3-containing GABAA receptors potentiates the GABA-induced chloride ion influx, leading to hyperpolarization of the postsynaptic neuron. This enhanced inhibitory neurotransmission in specific neuronal circuits, particularly those involving the amygdala and limbic system which are rich in α2 and α3 subunits, is believed to mediate its anxiolytic effects. Conversely, by acting as an antagonist at α1-containing receptors, predominantly found in the cortex and thalamus, TPA023 avoids the widespread neuronal inhibition that leads to sedation.
Quantitative Data
Table 1: In Vitro Binding Affinities (Ki) of TPA023 at Human Recombinant GABAA Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | 0.41[1] |
| α2β3γ2 | 0.28[1] |
| α3β3γ2 | 0.19[1] |
| α5β3γ2 | 0.35[1] |
| α4β3γ2 | 60[1] |
| α6β3γ2 | 418[1] |
Data from radioligand binding assays.[1]
Table 2: In Vitro Efficacy of TPA023 at Human Recombinant GABAA Receptor Subtypes
| Receptor Subtype | Efficacy |
| α1β3γ2 | Antagonist[1] |
| α2β3γ2 | Weak Partial Agonist[1] |
| α3β3γ2 | Weak Partial Agonist[1] |
| α5β3γ2 | Antagonist[1] |
Efficacy determined by modulation of GABA-evoked currents in electrophysiology studies.[1]
Table 3: Pharmacokinetic Parameters of TPA023
| Species | Route | Half-life (t1/2) | Oral Bioavailability (%) | Reference |
| Rat | IV | 1.4 h | 35 | [1] |
| Dog | IV | 1.5 h | 53 | [1] |
| Rhesus Monkey | IV | 0.6-1.5 h | 1 | [4] |
| Human | Oral | 6-7 h | N/A | [1] |
Table 4: Plasma Concentration for 50% GABAA Receptor Occupancy (EC50)
| Species | EC50 (ng/mL) | Method | Reference |
| Rat | 21-25 | [3H]flumazenil binding | [4] |
| Baboon | 19 | [11C]flumazenil PET | [4] |
| Human | 9 | [11C]flumazenil PET | [2] |
Experimental Protocols
In Vitro Assays
Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of TPA023 for different GABAA receptor subtypes.
-
Methodology:
-
Membranes from cells stably expressing specific human recombinant GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, etc.) were prepared.
-
Membranes were incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flumazenil) and varying concentrations of TPA023.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled benzodiazepine.
-
After incubation, the membranes were filtered and the radioactivity was counted.
-
The concentration of TPA023 that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]
-
Electrophysiology (Two-Electrode Voltage Clamp):
-
Objective: To determine the functional activity (efficacy) of TPA023 at different GABAA receptor subtypes.
-
Methodology:
-
Xenopus laevis oocytes were injected with cRNAs encoding the subunits for specific human GABAA receptor subtypes.
-
After 2-7 days of incubation, the oocytes were placed in a recording chamber and impaled with two microelectrodes.
-
A submaximal concentration of GABA (EC20) was applied to elicit a baseline current.
-
TPA023 was then co-applied with GABA, and the modulation of the GABA-evoked current was measured.
-
An increase in current indicated agonist activity, while no change or a decrease in the presence of a full agonist indicated antagonist activity. The magnitude of the effect relative to a full agonist (e.g., diazepam) determined the degree of partial agonism.[1]
-
In Vivo Preclinical Assays
Elevated Plus Maze (EPM) in Rodents:
-
Objective: To assess the anxiolytic-like effects of TPA023.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the ground.
-
Procedure:
-
Rodents were administered TPA023 or vehicle orally.
-
After a set pre-treatment time (e.g., 30-60 minutes), each animal was placed in the center of the maze facing an open arm.
-
The animal's behavior was recorded for a fixed period (e.g., 5 minutes).
-
The primary measures of anxiolytic activity were the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[5]
-
Fear-Potentiated Startle (FPS) in Rodents:
-
Objective: To evaluate the anxiolytic-like effects of TPA023 in a conditioned fear model.
-
Apparatus: A startle chamber equipped to deliver an acoustic startle stimulus and a conditioned stimulus (e.g., a light).
-
Procedure:
-
Conditioning Phase: Rodents were placed in the chamber and presented with pairings of a neutral stimulus (e.g., light) and an aversive unconditioned stimulus (e.g., a mild footshock).
-
Testing Phase: On a subsequent day, rodents were administered TPA023 or vehicle. They were then placed back in the chamber and presented with the acoustic startle stimulus alone or preceded by the conditioned stimulus (light).
-
The startle response was measured. Anxiolytic compounds are expected to reduce the potentiation of the startle response in the presence of the conditioned stimulus.[5]
-
Rotarod Test in Rodents:
-
Objective: To assess the sedative and motor-impairing effects of TPA023.
-
Apparatus: A rotating rod.
-
Procedure:
-
Rodents were trained to stay on the rotating rod.
-
After administration of TPA023 or a positive control (e.g., diazepam), the animals were placed on the rod, which was set to rotate at a fixed or accelerating speed.
-
The latency to fall off the rod was recorded. A decrease in latency indicates motor impairment. TPA023 was found to have no significant effect on rotarod performance at anxiolytic doses.[6]
-
Human Clinical Studies
Saccadic Eye Movement Analysis:
-
Objective: To objectively measure the sedative effects of TPA023 in humans.
-
Methodology:
-
Healthy volunteers were administered TPA023, placebo, or a positive control (e.g., lorazepam) in a double-blind, crossover design.
-
Eye movements were recorded using an infrared oculography system.
-
Participants were instructed to follow a dot that jumped to different positions on a screen.
-
Key parameters measured included saccadic peak velocity, latency, and accuracy. Sedative drugs typically decrease saccadic peak velocity. TPA023 was shown to have a minimal effect on saccadic eye movements compared to lorazepam at doses that produced similar receptor occupancy.[7][8]
-
Positron Emission Tomography (PET) with [11C]flumazenil:
-
Objective: To determine the in vivo brain GABAA receptor occupancy of TPA023.
-
Methodology:
-
A baseline PET scan was performed after injection of the radiotracer [11C]flumazenil, which binds to the benzodiazepine site of GABAA receptors.
-
On a separate day, subjects were administered an oral dose of TPA023.
-
A second PET scan was performed after TPA023 administration.
-
The reduction in [11C]flumazenil binding after TPA023 administration was used to calculate the percentage of receptor occupancy. This method allowed for the determination of the relationship between plasma concentration of TPA023 and its target engagement in the brain.[2]
-
Visualization of Experimental Workflows and Logical Relationships
Preclinical Anxiolytic and Sedation Assessment Workflow
Clinical Evaluation of Sedation Potential
Conclusion and Future Directions
The preclinical and clinical data for TPA023 strongly support its profile as a non-sedating anxiolytic. Its subtype-selective mechanism of action, with partial agonist activity at α2/α3 and antagonist activity at α1/α5 GABAA receptors, provides a clear rationale for its observed separation of anxiolytic efficacy from sedative side effects. The comprehensive experimental evaluation, from in vitro binding and functional assays to in vivo behavioral models and human clinical trials, has validated this approach.
While the clinical development of TPA023 was halted due to preclinical toxicity findings unrelated to its mechanism of action, the compound remains a pivotal proof-of-concept for the development of next-generation anxiolytics.[9][10] The data generated for TPA023 continues to inform the design and development of new subtype-selective GABAA receptor modulators with improved safety profiles. Future research in this area will likely focus on refining the selectivity and partial agonist efficacy at α2/α3 subunits while ensuring a clean off-target profile to deliver safe and effective non-sedating anxiolytic therapies.
References
- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. med-associates.com [med-associates.com]
- 4. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. researchgate.net [researchgate.net]
Preclinical Data on TPA-023: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for TPA-023 (also known as MK-0777), a subtype-selective GABAA receptor modulator. The information is curated to present a detailed understanding of its pharmacological profile, including binding affinities, functional activity, pharmacokinetics, and in vivo effects in various animal models.
Introduction
TPA-023 is a non-benzodiazepine anxiolytic agent that exhibits a novel mechanism of action by selectively modulating GABAA receptor subtypes.[1] It acts as a partial agonist at the α2 and α3 subtypes of the GABAA receptor, while functioning as an antagonist at the α1 and α5 subtypes.[1] This subtype selectivity is hypothesized to confer anxiolytic efficacy without the sedative and cognitive-impairing side effects commonly associated with non-selective benzodiazepines.[2][3]
Pharmacodynamics
Binding Affinity
TPA-023 demonstrates high and similar affinity for the benzodiazepine (B76468) binding site of human recombinant GABAA receptors containing α1, α2, α3, and α5 subunits.[4][5] Its affinity for α4 and α6-containing receptors is significantly lower.[4] The affinity for native rat GABAA receptors is comparable to that for human recombinant receptors.[6]
| Receptor Subtype | Ki (nM) - Human Recombinant | Ki (nM) - Native Rat Brain |
| α1 | 0.19 - 1.8[4][7] | 0.32 - 0.99[7] |
| α2 | 0.41 - 0.73[4][7] | |
| α3 | 0.19 - 2[4][7] | |
| α5 | 0.41 - 1.1[4][7] | |
| α4 | 60[4] | > 1000[7] |
| α6 | 418[4] | > 1000[7] |
Functional Activity
TPA-023 exhibits a unique functional profile, acting as a partial agonist at α2 and α3 subtypes and an antagonist at α1 and α5 subtypes.[1][4] This profile is believed to be responsible for its anxiolytic effects without sedation.[2][3]
| Receptor Subtype | Intrinsic Efficacy | EC50 (nM) |
| α1 | Antagonist[4] | - |
| α2 | Weak Partial Agonist[4] | - |
| α3 | Weak Partial Agonist[4] | 1.7[4][6] |
| α5 | Antagonist[4] | - |
Pharmacokinetics
The pharmacokinetic profile of TPA-023 has been characterized in several species, including rats, dogs, rhesus monkeys, and humans.
| Species | Oral Bioavailability (%) | Half-life (t1/2) | Cmax (ng/mL) | Notes |
| Rat | 35 - 36[4][8] | 1.4 h[4] | - | - |
| Dog | 53 - 54[4][8] | 1.5 h[4] | - | - |
| Rhesus Monkey | 1[8] | - | - | - |
| Human | Well absorbed orally[1] | 3 - 7 hours[4][8] | 5, 13, and 28 ng/mL at 0.5, 1.5, and 3.0 mg doses, respectively[4] | Metabolized primarily by CYP3A4.[1][4] |
In Vivo Efficacy and Safety
Preclinical studies in various animal models have demonstrated the anxiolytic-like effects of TPA-023 without the sedative properties of traditional benzodiazepines.
| Animal Model | Species | Effect | Doses | Receptor Occupancy for Effect | Sedative Effects |
| Elevated Plus Maze | Rat | Anxiolytic-like | - | 70-88%[4] | None observed[9] |
| Fear-Potentiated Startle | Rat | Anxiolytic-like | - | 70-88%[4] | None observed[9] |
| Conditioned Suppression of Drinking | Rat | Anxiolytic-like | - | 70-88%[4] | None observed[9] |
| Conditioned Emotional Response | Squirrel Monkey | Anxiolytic-like | 0.3 mg/kg[4] | ~65%[4] | None observed |
| Rotarod | Mouse | No impairment | Up to doses corresponding to ≥99% occupancy[4] | - | No sedation/motor incoordination[4] |
| Chain-Pulling | Rat | No impairment | Up to doses corresponding to ≥99% occupancy[4] | - | No sedation/motor incoordination[4] |
| Level-Pressing | Squirrel Monkey | No impairment | Up to doses corresponding to ≥99% occupancy[4] | - | No sedation/motor incoordination[4] |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Increased paw withdrawal threshold | 1 mg/kg p.o. | 98%[10] | - |
Experimental Protocols
Receptor Binding Assays
Binding affinities of TPA-023 to various GABAA receptor subtypes are typically determined using radioligand binding assays with membranes from cells expressing recombinant human GABAA receptors. The assay generally involves incubating the cell membranes with a radiolabeled ligand (e.g., [3H]flumazenil) in the presence of varying concentrations of the test compound (TPA-023). The concentration of TPA-023 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, from which the Ki value is calculated.
In Vivo Receptor Occupancy
Receptor occupancy is measured in vivo to correlate plasma drug concentrations with the extent of target engagement in the brain.[5] This is often performed using positron emission tomography (PET) with a radiolabeled tracer that binds to the benzodiazepine site of GABAA receptors, such as [11C]flumazenil.[5] Animals or human subjects are administered TPA-023, followed by the radiotracer, and the displacement of the tracer is measured by PET imaging to calculate the percentage of receptor occupancy at different plasma concentrations of TPA-023.[5] The plasma concentration required to produce 50% occupancy (EC50) is a key parameter derived from these studies.[5]
Animal Models of Anxiety
-
Elevated Plus Maze: This test is based on the natural aversion of rodents to open and elevated spaces. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
-
Fear-Potentiated Startle: This model assesses fear-conditioned responses. A neutral stimulus (e.g., a light) is paired with an aversive stimulus (e.g., a footshock). After conditioning, the startle response to an auditory stimulus is potentiated in the presence of the conditioned stimulus (the light). Anxiolytic drugs reduce this potentiation of the startle response.
-
Conditioned Suppression of Drinking: In this model, thirsty animals are trained to drink from a tube. They are then conditioned to associate a neutral stimulus with a mild electric shock. Anxiolytic compounds reduce the suppression of drinking in the presence of the conditioned stimulus.
Assessment of Sedation
-
Rotarod Test: This test is used to assess motor coordination and sedative effects. Animals are placed on a rotating rod, and the latency to fall off is measured. Compounds that cause sedation or motor impairment will reduce the time the animals can stay on the rod.
-
Chain-Pulling and Level-Pressing Assays: These are operant behavioral tasks where animals are trained to perform a specific action (pull a chain or press a lever) to receive a reward. Sedative drugs will typically decrease the rate of responding in these tasks.
Signaling Pathways and Experimental Workflows
TPA-023 Mechanism of Action at the GABAA Receptor
Caption: Mechanism of action of TPA-023 at the GABAA receptor.
Preclinical Evaluation Workflow for Anxiolytic Drugs
Caption: Preclinical workflow for evaluating novel anxiolytic compounds.
Conclusion
The preclinical data for TPA-023 strongly support its profile as a non-sedating anxiolytic. Its unique mechanism of action, characterized by subtype-selective partial agonism at GABAA α2/α3 receptors and antagonism at α1/α5 receptors, translates to a promising efficacy and safety profile in animal models. While clinical development was halted due to preclinical toxicity in long-term studies, the data generated for TPA-023 provide a valuable framework for the development of future subtype-selective GABAA receptor modulators.[1][3][11]
References
- 1. TPA-023 - Wikipedia [en.wikipedia.org]
- 2. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzodiazepine binding site occupancy by the novel GABAA receptor subtype-selective drug 7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023) in rats, primates, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comparison of the α2/3/5 Selective Positive Allosteric Modulators L-838,417 and TPA023 in Preclinical Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
TPA 023: A Technical Guide to a Subtype-Selective GABA-A Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TPA 023, a novel, non-benzodiazepine anxiolytic agent. This compound is a subtype-selective modulator of the GABA-A receptor, demonstrating a unique pharmacological profile with potential therapeutic applications. This document details its chemical identity, mechanism of action, binding affinity, functional efficacy, pharmacokinetics, and relevant experimental protocols.
Chemical Identity and Synonyms
This compound is a structurally distinct compound from traditional benzodiazepines.
| Identifier | Value |
| IUPAC Name | 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine[1] |
| Synonyms | MK-0777[2] |
| Molecular Formula | C₂₀H₂₂FN₇O |
| Molar Mass | 395.44 g/mol |
Mechanism of Action
This compound functions as a subtype-selective partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[2] It exhibits functional selectivity, acting as a partial agonist at the α2 and α3 subtypes, while being a neutral antagonist at the α1 and α5 subtypes.[3] This selective modulation is believed to be the basis for its anxiolytic effects without the sedative and cognitive-impairing side effects associated with non-selective benzodiazepines, which also act on the α1 subtype.[2][3]
Signaling Pathway of this compound at GABA-A α2/α3 Subtypes
Quantitative Pharmacological Data
The following tables summarize the binding affinity, functional efficacy, and pharmacokinetic parameters of this compound.
Table 1: In Vitro Binding Affinity (Ki) of this compound at Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| α1β3γ2 | 0.41 | [4] |
| α2β3γ2 | 0.25 | [4] |
| α3β3γ2 | 0.19 | [4] |
| α5β3γ2 | 0.35 | [4] |
| α4β3γ2 | 60 | [4] |
| α6β3γ2 | 418 | [4] |
Table 2: In Vitro Functional Efficacy (EC₅₀) of this compound at Human GABA-A Receptor Subtypes
| Receptor Subtype | Efficacy | EC₅₀ (nM) | Reference |
| α1β3γ2 | Antagonist | - | [4] |
| α2β3γ2 | Partial Agonist | - | [4] |
| α3β3γ2 | Partial Agonist | 1.7 | [4][5] |
| α5β3γ2 | Antagonist | - | [4] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route | Half-life (t½) | Oral Bioavailability (%) | Cmax (ng/mL) | Reference |
| Rat | Oral | 1.4 h | 35 | - | [4] |
| Dog | Oral | 1.5 h | 53 | - | [4] |
| Rhesus Monkey | Oral | - | 1 | - | [3] |
| Human | Oral (0.5 mg) | 7.3 h | - | ~5 | [4] |
| Human | Oral (1.5 mg) | 7.3 h | - | ~13 | [4] |
| Human | Oral (3.0 mg) | 6.7 h | - | ~28 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from standard methods for determining the binding affinity of a compound to GABA-A receptors using [³H]flumazenil.
Objective: To determine the Ki of this compound at different GABA-A receptor subtypes.
Materials:
-
HEK293 cells transiently or stably expressing specific human GABA-A receptor subtypes (αxβyγz).
-
Cell membrane preparations from these cells.
-
[³H]flumazenil (radioligand).
-
This compound (test compound).
-
Diazepam or another suitable non-labeled ligand for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., GF/B), pre-soaked in polyethyleneimine.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the desired GABA-A receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous substances.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + binding buffer + [³H]flumazenil.
-
Non-specific Binding: Membrane preparation + binding buffer + [³H]flumazenil + a high concentration of a non-labeled ligand (e.g., diazepam).
-
Competition Binding: Membrane preparation + binding buffer + [³H]flumazenil + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]flumazenil binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the method to assess the functional activity of this compound on GABA-A receptors expressed in a cellular system.
Objective: To determine the functional efficacy (e.g., EC₅₀ and potentiation of GABA-evoked currents) of this compound.
Materials:
-
HEK293 cells transfected with cDNAs for the desired GABA-A receptor subunits.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes for patch electrodes.
-
Intracellular (pipette) solution (e.g., containing CsCl or KCl).
-
Extracellular (bath) solution (e.g., artificial cerebrospinal fluid).
-
GABA.
-
This compound.
Procedure:
-
Cell Preparation: Plate transfected HEK293 cells on coverslips a day before recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with intracellular solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 to -70 mV.
-
-
Drug Application:
-
Apply a low concentration of GABA (e.g., EC₅-EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound to measure the potentiation of the GABA-evoked current.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Plot the percentage potentiation against the log concentration of this compound to determine the EC₅₀ and maximal efficacy.
Metabolism and Toxicology
Metabolism
In vitro studies with human liver microsomes have shown that this compound is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4, with some contribution from CYP3A5.[3] The main metabolic pathways are t-butyl hydroxylation and N-deethylation.[3]
Metabolism of this compound
Toxicology
The clinical development of this compound was halted due to preclinical toxicity observed in long-term dosing studies. Specifically, the formation of cataracts was observed in animal models.[6]
Clinical Studies
In human trials with healthy volunteers, this compound was shown to be comparable to lorazepam in terms of anxiolytic effects but lacked the negative cognitive and motor side effects.[2] Phase IIa studies, although halted prematurely, indicated that this compound significantly reduced scores on the Hamilton Anxiety Scale compared to placebo, without inducing sedation.[3] A single 2 mg dose in humans resulted in 50-60% occupancy of benzodiazepine binding sites without overt sedation.[2]
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. TPA-023 attenuates subchronic phencyclidine-induced declarative and reversal learning deficits via GABAA receptor agonist mechanism: possible therapeutic target for cognitive deficit in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Patch Clamp Protocol [labome.com]
- 6. researchgate.net [researchgate.net]
TPA-023: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of TPA-023 (also known as MK-0777), a selective GABAA α2/α3 receptor partial agonist. TPA-023 has been investigated for its potential as a non-sedating anxiolytic. This document summarizes key pharmacokinetic parameters, details metabolic pathways, and outlines the experimental methodologies used in its preclinical and clinical evaluation.
Pharmacokinetics
TPA-023 has been studied in various species, including rats, dogs, and humans. The pharmacokinetic profile demonstrates good oral absorption and a moderate half-life in humans.
Preclinical Pharmacokinetics
In preclinical studies, TPA-023 exhibited good oral bioavailability in rats and dogs.[1] The half-life after intravenous administration was relatively short, ranging from 0.6 to 1.5 hours in rats, dogs, and rhesus monkeys.[1]
| Species | Oral Bioavailability (%) | Half-life (i.v.) (h) | Reference |
| Rat | 36 | 0.6 - 1.5 | [1] |
| Dog | 54 | 0.6 - 1.5 | [1] |
| Rhesus Monkey | 1 | 0.6 - 1.5 | [1] |
Human Pharmacokinetics
In humans, TPA-023 is rapidly absorbed after oral administration, with maximum plasma concentrations (Tmax) achieved approximately 2 hours after dosing.[2] The pharmacokinetics appear to be dose-dependent.[3] The apparent terminal half-life of an immediate-release formulation is in the range of 6 to 7 hours.[3][4] A controlled-release formulation has been shown to prolong drug exposure.
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |
| 0.5 | 5 | ~2 | 7.3 | [3] |
| 1.5 | 13 | ~2 | 7.3 | [3] |
| 3.0 | 28 | ~2 | 6.7 | [3][2] |
Metabolism
TPA-023 is extensively metabolized in humans, with only trace amounts of the unchanged parent drug recovered in excreta.[2] The primary metabolic pathways are t-butyl hydroxylation and N-deethylation.[1][3][2][4] In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for its oxidative metabolism.[3][4]
A human metabolism and disposition study using radiolabeled [14C]-TPA023 revealed that after a single 3.0 mg oral dose, a mean of 82.6% of the total radioactivity was recovered within 7 days, with 53.2% in the urine and 29.4% in the feces.[2] In addition to the primary oxidative metabolites, direct N-glucuronidation of the parent compound was also identified as a metabolic pathway, with the N1-glucuronide of TPA-023 accounting for approximately 10.3% of the administered dose in urine.[2] The major circulating metabolites in plasma were the t-butyl hydroxy and N-desethyl metabolites, along with their glucuronide conjugates.[2]
Metabolic Pathways of TPA-023
Caption: Major metabolic pathways of TPA-023.
Experimental Protocols
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for the metabolism of TPA-023.
Methodology:
-
Enzyme Sources: Human liver microsomes and recombinant human CYP isozymes (including CYP3A4).
-
Incubation: TPA-023 was incubated with human liver microsomes in the presence of NADPH. To identify the specific CYP enzymes involved, incubations were also performed with a panel of recombinant human CYP isozymes.
-
Inhibition Studies: To confirm the role of CYP3A4, inhibition studies were conducted using CYP3A-specific chemical inhibitors (e.g., ketoconazole) and inhibitory antibodies.
-
Analysis: The formation of metabolites was monitored over time using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolic products.
Human Pharmacokinetic and Metabolism Study (Polsky-Fisher et al., 2006)
Objective: To investigate the metabolism and disposition of TPA-023 in healthy male volunteers.
Methodology:
-
Study Design: A single-center, open-label, single-dose study.
-
Subjects: Five healthy, fasted male subjects.
-
Drug Administration: A single oral dose of 3.0 mg of [14C]-TPA023 (99 µCi) was administered in a propylene (B89431) glycol/water (10:90 v/v) solution.[2]
-
Sample Collection: Blood, urine, and feces were collected for 7 days post-dose.
-
Analysis:
-
Total radioactivity in plasma, urine, and feces was measured by liquid scintillation counting.
-
Plasma samples were analyzed to determine the concentration of the parent drug and its metabolites.
-
Radiochromatographic analysis of urine and feces was performed to profile and identify the metabolites.
-
Drug-Drug Interaction Study with Itraconazole (B105839)
Objective: To assess the effect of a potent CYP3A4 inhibitor, itraconazole, on the pharmacokinetics of TPA-023.
Methodology:
-
Study Design: A drug-drug interaction study was conducted in healthy volunteers.
-
Procedure: The specific details of the study design, such as the doses of TPA-023 and itraconazole, the duration of itraconazole pre-treatment, and the blood sampling schedule, are not fully detailed in the available literature. However, such studies typically involve administering TPA-023 alone and then again after a period of treatment with the inhibitor (itraconazole) to compare the pharmacokinetic parameters.
-
Outcome: The study confirmed that co-administration of itraconazole, a strong CYP3A4 inhibitor, significantly increased the systemic exposure of TPA-023, consistent with CYP3A4 being the major enzyme responsible for its clearance.
Experimental Workflow for a Typical Human Pharmacokinetic Study
Caption: General workflow for a human pharmacokinetic study.
References
- 1. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and disposition of a potent and selective GABA-Aalpha2/3 receptor agonist in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
The Role of Cytochrome P450 3A4 in the Metabolism of TPA-023: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPA-023, a subtype-selective GABAA receptor modulator, has been investigated for its potential as a non-sedating anxiolytic. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical safety and efficacy. This technical guide provides an in-depth analysis of the role of Cytochrome P450 3A4 (CYP3A4) in the metabolism of TPA-023, based on available scientific literature.
Core Findings
In vitro and in vivo studies have consistently demonstrated that TPA-023 is extensively metabolized, with CYP3A4 being the primary enzyme responsible for its biotransformation.[1] The two major metabolic pathways identified are:
-
t-Butyl Hydroxylation: The addition of a hydroxyl group to the t-butyl moiety of the TPA-023 molecule.
-
N-Deethylation: The removal of an ethyl group from the triazole ring.
The involvement of the CYP3A subfamily in these metabolic routes has been confirmed through studies using CYP3A-selective inhibitory antibodies and chemical inhibitors, which significantly reduced the formation of these metabolites in human liver microsomes.[1] Furthermore, a drug-drug interaction study involving the potent CYP3A inhibitor itraconazole (B105839) corroborated these in vitro findings, confirming the significant contribution of CYP3A enzymes to the in vivo clearance of TPA-023.[2] While CYP3A4 is the major contributor, evidence also suggests a minor role for CYP3A5 in the metabolism of TPA-023.[1]
Quantitative Data
The available quantitative data on the kinetics of TPA-023 metabolism by CYP3A enzymes is limited in the public domain. The following table summarizes the reported Michaelis-Menten constants (Km) for the two primary metabolic pathways in pooled human liver microsomes. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Metabolic Pathway | Enzyme System | Km (µM) |
| t-Butyl Hydroxylation | Pooled Human Liver Microsomes | Not available |
| N-Deethylation | Pooled Human Liver Microsomes | Not available |
Signaling Pathways and Regulation
The expression of CYP3A4 is regulated by nuclear receptors, primarily the Pregnane (B1235032) X Receptor (PXR).[3][4][5][6][7] Xenobiotics can bind to and activate PXR, leading to an induction of CYP3A4 expression. This can, in turn, accelerate the metabolism of co-administered drugs that are CYP3A4 substrates. To date, there is no publicly available data from studies investigating the potential of TPA-023 to activate PXR or otherwise induce or inhibit the expression of CYP3A4. Such studies would be essential to fully characterize its drug-drug interaction profile.
Experimental Protocols
While the specific, detailed protocols used in the primary studies on TPA-023 metabolism are not fully available in the public domain, a representative methodology for an in vitro metabolism assay using human liver microsomes can be synthesized based on standard practices in the field.[8][9][10]
Objective: To determine the metabolic stability and identify the major metabolites of TPA-023 in human liver microsomes.
Materials:
-
TPA-023
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes (a typical concentration is 0.5 mg/mL protein).
-
Pre-warm the mixture at 37°C for approximately 5-10 minutes.
-
-
Initiation of Reaction:
-
Add TPA-023 (typically dissolved in a small volume of an organic solvent like DMSO, with the final solvent concentration kept below 0.5%) to the pre-warmed incubation mixture to initiate the metabolic reaction. The concentration of TPA-023 would typically be tested at several levels, for example, 1 µM and 10 µM.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction in the collected aliquots by adding a quenching solution, typically 2-3 volumes of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the terminated samples to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining TPA-023 and identify and quantify its metabolites.
-
Controls:
-
A negative control incubation without the NADPH regenerating system should be included to assess for any non-CYP-mediated degradation.
-
A control incubation with heat-inactivated microsomes can also be used to check for chemical instability of the compound.
Metabolic Pathways of TPA-023
The primary metabolic transformations of TPA-023 catalyzed by CYP3A4 are hydroxylation and dealkylation, as illustrated in the following diagram.
References
- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A human and mouse pregnane X receptor reporter gene assay in combination with cytotoxicity measurements as a tool to evaluate species-specific CYP3A induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Attenuating pregnane X receptor (PXR) activation: a molecular modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform [frontiersin.org]
- 8. In vitro characterization of S-23 metabolites produced by human liver microsomes, and subsequent application to urine after a controlled oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. evotec.com [evotec.com]
- 10. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
TPA-023: A Subtype-Selective Modulator of GABAA Receptors
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and functional profile of TPA-023, a selective modulator of γ-aminobutyric acid type A (GABAA) receptors. TPA-023 has garnered significant interest in the scientific community for its potential as a non-sedating anxiolytic, owing to its distinct interaction with specific GABAA receptor subunits. This document summarizes key binding affinity data, details common experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.
Core Binding Affinity Profile of TPA-023
TPA-023 demonstrates high and equivalent affinity for the benzodiazepine (B76468) binding site on recombinant human GABAA receptors containing α1, α2, α3, and α5 subunits.[1] In contrast, it exhibits significantly lower affinity for receptors containing the α4 and α6 subunits, which are often referred to as diazepam-insensitive GABAA receptors.[1] The affinity of TPA-023 for native rat brain GABAA receptors is comparable to its affinity for human recombinant receptors.[1][2]
Quantitative Binding Affinity Data
The following table summarizes the equilibrium dissociation constants (Ki) of TPA-023 for various human GABAA receptor subunit combinations. These values were determined using radioligand binding assays.
| GABAA Receptor Subunit Composition | Ki (nM) | Reference |
| α1β3γ2 | 0.41 | [1] |
| α2β3γ2 | 0.31 | [1] |
| α3β3γ2 | 0.19 | [1] |
| α5β3γ2 | 0.23 | [1] |
| α4β3γ2 | 60 | [1] |
| α6β3γ2 | 418 | [1] |
| Native Rat Brain Receptors | ~0.3 | [1][2] |
Functional Selectivity and Efficacy
While TPA-023 exhibits similar high affinity for α1, α2, α3, and α5-containing receptors, its functional efficacy at these subtypes is markedly different.[1] This functional selectivity is the primary determinant of its unique pharmacological profile.
-
α1 Subtype: TPA-023 acts as an antagonist at the α1 subunit. This lack of agonist activity at the α1 subtype is believed to be responsible for its non-sedating properties.[3]
-
α2 and α3 Subtypes: TPA-023 is a weak partial agonist at both the α2 and α3 subunits.[2][4] This activity is thought to mediate its anxiolytic effects.[5]
-
α5 Subtype: TPA-023 functions as an antagonist at the α5 subunit.[1]
Experimental Protocols
The characterization of TPA-023's binding affinity and functional efficacy relies on established in vitro pharmacological assays.
Radioligand Binding Assay
This method is employed to determine the binding affinity (Ki) of TPA-023 for different GABAA receptor subtypes.
Objective: To quantify the affinity of a test compound (TPA-023) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from a stable cell line (e.g., mouse fibroblast cells) expressing the desired recombinant human GABAA receptor subunit combination (e.g., α1β3γ2).[1]
-
Radioligand: [3H]flumazenil, a non-selective benzodiazepine site ligand.[1]
-
Test compound: TPA-023 at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled benzodiazepine (e.g., flunitrazepam) to determine non-specific binding.[1][2]
-
Assay buffer and scintillation fluid.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of [3H]flumazenil and varying concentrations of TPA-023.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of TPA-023 that inhibits 50% of the specific binding of [3H]flumazenil). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the functional effects (efficacy) of TPA-023 on GABAA receptor ion channel function.
Objective: To determine whether a test compound acts as an agonist, antagonist, or inverse agonist by measuring changes in ion flow through the GABAA receptor channel.
Materials:
-
A cell line (e.g., mouse fibroblast cells) stably expressing the desired recombinant human GABAA receptor subunit combination.[1]
-
Patch clamp rig with amplifier and data acquisition system.
-
Micropipettes filled with an appropriate internal solution.
-
External solution containing GABA at a specific concentration (e.g., EC20).
-
Test compound: TPA-023 at various concentrations.
Procedure:
-
Cell Preparation: A single cell expressing the target receptor is selected.
-
Seal Formation: A glass micropipette is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: The membrane patch within the pipette is ruptured to gain electrical access to the entire cell.
-
GABA Application: A baseline current is established by applying a low concentration of GABA (e.g., EC20) to elicit a submaximal response.
-
TPA-023 Application: TPA-023 is co-applied with GABA, and the change in the chloride current is measured.
-
An increase in current indicates agonist activity.
-
No change in current indicates antagonist activity.
-
A decrease in current indicates inverse agonist activity.
-
-
Data Analysis: The potentiation or inhibition of the GABA-evoked current by TPA-023 is quantified to determine its efficacy.
Signaling Pathway
TPA-023 modulates the signaling of GABAA receptors, which are ligand-gated ion channels. The primary endogenous ligand for these receptors is GABA.
Mechanism of Action:
-
GABA Binding: When GABA binds to the GABAA receptor, it induces a conformational change that opens the integral chloride (Cl-) ion channel.
-
Chloride Influx: The opening of the channel allows for the influx of Cl- ions into the neuron.
-
Hyperpolarization: This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane.
-
Inhibition: The hyperpolarized state makes the neuron less likely to fire an action potential, resulting in an overall inhibitory effect on neurotransmission.
-
TPA-023 Modulation: TPA-023 binds to the benzodiazepine site on the GABAA receptor, an allosteric modulatory site. Depending on the subunit composition, TPA-023 can enhance (as a partial agonist at α2/α3) or not affect (as an antagonist at α1/α5) the GABA-induced chloride influx.
References
- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
TPA-023: A Comprehensive Technical Review of its Half-Life Across Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic parameter of half-life for TPA-023, a selective GABA-A α2/α3 subtype partial agonist. The document collates and presents data across various species, details relevant experimental methodologies, and illustrates the compound's metabolic and signaling pathways.
Pharmacokinetic Profile: Half-Life Data
The half-life of TPA-023 exhibits considerable variability across different species, a critical consideration for translational research and clinical development. The following table summarizes the available quantitative data on the half-life of TPA-023.
| Species | Dosage and Administration Route | Formulation | Apparent Half-life (t½) | Oral Bioavailability (%F) | Reference |
| Human | 0.5 mg & 1.5 mg, Single Oral Dose | Immediate Release | 7.3 hours | Not Reported | [de Haas et al., 2007][1] |
| 3.0 mg, Single Oral Dose | Immediate Release | 6.7 hours | Not Reported | [Polsky-Fisher et al., 2006][1] | |
| Not Specified | Immediate Release | ~3-6 hours | Not Reported | [Atack, 2009][2] | |
| Not Specified | Controlled Release (GEM) | More prolonged exposure | Not Reported | [Atack, 2009][2] | |
| Rat | Not Specified, Intravenous | Not Applicable | 0.6 - 1.5 hours | 35% - 36% | [Carling et al., 2005, Atack, 2009][1][2] |
| Dog | Not Specified, Intravenous | Not Applicable | 1.5 hours | 53% - 54% | [Carling et al., 2005, Atack, 2009][1][2] |
| Rhesus Monkey | Not Specified, Intravenous | Not Applicable | Not Specified | 1% | [Atack, 2009][2] |
Key Experimental Protocols
Human Pharmacokinetic Studies (de Haas et al., 2007 & Polsky-Fisher et al., 2006)
While the full, detailed protocols are proprietary to the original studies, the available literature provides the following insights into the methodologies used to determine the half-life of TPA-023 in humans.
-
Study Design: The data from de Haas et al. (2007) was derived from a pharmacodynamic and pharmacokinetic study, while the data from Polsky-Fisher et al. (2006) came from a metabolism and disposition study.[1] Both involved the administration of single oral doses of an immediate-release formulation of TPA-023 to healthy male volunteers.[1][3]
-
Dosing: In the de Haas et al. (2007) study, participants received single doses of 0.5 mg and 1.5 mg of TPA-023.[1] The Polsky-Fisher et al. (2006) study utilized a single 3.0 mg dose.[1]
-
Sample Collection: Plasma samples were collected at various time points following drug administration to measure TPA-023 concentrations.[1]
-
Bioanalysis: While the specific analytical method is not detailed in the provided abstracts, pharmacokinetic analysis of plasma concentrations over time was performed to calculate the apparent half-life.
-
Data Analysis: The mean apparent half-life was determined from the plasma concentration-time profiles of the participants. For the 0.5 mg and 1.5 mg doses, data from 12 subjects were analyzed, while data from 5 subjects were used for the 3.0 mg dose.[1]
Preclinical Pharmacokinetic Studies (Carling et al., 2005)
Details of the preclinical pharmacokinetic studies in rats and dogs are summarized as follows:
-
Species: The studies were conducted in rats and dogs.[1]
-
Administration: The oral bioavailability data suggests that both oral and intravenous administration routes were used to determine the pharmacokinetic parameters, including half-life.[1][2]
-
Bioanalysis: Plasma concentrations of TPA-023 were likely measured using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard in preclinical drug development.
-
Pharmacokinetic Analysis: Standard non-compartmental or compartmental pharmacokinetic models would have been used to calculate the half-life and oral bioavailability from the plasma concentration-time data.
Metabolic Pathway of TPA-023
In humans, TPA-023 is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The two major metabolic pathways are t-butyl hydroxylation and N-deethylation.[1]
Signaling Pathway of TPA-023
TPA-023 acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of specific GABA-A receptor subtypes. Its unique pharmacological profile stems from its selective partial agonism at α2 and α3 subunits and antagonism at α1 and α5 subunits. This selectivity is thought to mediate its anxiolytic effects without the sedation and cognitive impairment associated with non-selective benzodiazepines.
References
- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on MK-0777: A Technical Guide
Introduction
MK-0777, also known as TPA023, is a novel psychoactive compound that acts as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][2] It is distinguished by its functional selectivity for specific subunits of this receptor. Developed by Merck, MK-0777 was investigated primarily for its potential therapeutic effects on cognitive impairments associated with schizophrenia.[3][4][5] Unlike non-selective benzodiazepines, MK-0777 was designed to achieve therapeutic benefits while minimizing sedative side effects.[3][6] This guide provides an in-depth overview of the foundational research on MK-0777, detailing its mechanism of action, pharmacological properties, and key experimental findings.
Mechanism of Action
MK-0777 is a partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor, exhibiting functional selectivity for receptors containing the α2 and α3 subunits.[3][7] It has virtually no functional agonist activity at GABA-A receptors containing α1 and α5 subunits, which are primarily associated with sedation and memory impairment, respectively.[3][7] As a positive allosteric modulator, MK-0777 does not activate the GABA-A receptor directly. Instead, it enhances the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA), by increasing the chloride ion flow through the receptor channel only when GABA is already bound.[2][6] This potentiation of GABAergic neurotransmission leads to increased inhibition of neuronal activity. The compound's selectivity for α2/α3 subunits is significant because these subunits are concentrated in brain regions implicated in anxiety and cognition, such as the prefrontal cortex.[3][5] Specifically, it is thought to augment GABA signaling from chandelier interneurons onto the axon initial segment of pyramidal neurons, a key mechanism for synchronizing neuronal activity and supporting cognitive functions like working memory.[3][5]
Signaling Pathway
The therapeutic hypothesis for MK-0777 centers on its ability to modulate GABAergic signaling in the prefrontal cortex. A deficiency in GABAergic function in this region is linked to cognitive deficits in schizophrenia.[5] By selectively enhancing the activity of α2-containing GABA-A receptors on pyramidal neurons, MK-0777 was predicted to improve the synchronization of these neurons, particularly enhancing gamma band oscillations, which are crucial for cognitive processes.[4][6]
Pharmacological Profile
MK-0777's pharmacological profile is defined by its high affinity for multiple GABA-A receptor subtypes but selective efficacy, primarily at the α2 and α3 subunits. This profile was intended to separate the anxiolytic and cognitive-enhancing effects from the sedative effects of non-selective benzodiazepines. In preclinical studies, this selectivity translated to anxiolytic-like effects without significant motor impairment in animal models.[1]
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (Ki) | α1, α2, α3, α5 | 0.19 - 0.41 nM | [1] |
| Relative Efficacy | α1 | 0.0 (Antagonist) | [1] |
| α2 | 0.11 (Partial Agonist) | [7] | |
| α3 | 0.21 (Partial Agonist) | [7] | |
| Potency | α2 | ~10-20% of a full agonist | [3] |
Experimental Protocols
The efficacy and safety of MK-0777 were evaluated in human clinical trials, primarily involving patients with schizophrenia. The protocols for these studies were designed to rigorously assess the compound's impact on cognitive function.
Representative Clinical Trial Workflow
A typical clinical trial for MK-0777 involved a multi-center, double-blind, placebo-controlled, randomized design.[8] After initial screening for eligibility, participants entered a treatment phase lasting several weeks, followed by a tapering-off period to minimize potential withdrawal effects.[3]
Methodology: Cognitive Assessment
To evaluate the cognitive effects of MK-0777, a battery of validated neuropsychological tests was employed. Key assessments included:
-
MATRICS Consensus Cognitive Battery (MCCB): A standardized set of tests designed to assess cognitive domains relevant to schizophrenia.[8]
-
AX-Continuous Performance Test (AX-CPT): Measures cognitive control and working memory.[4][8]
-
N-Back Test: A task that assesses working memory capacity.[4][8]
-
Electroencephalography (EEG): Used to measure frontal gamma band power during cognitive tasks as a neurophysiological marker of prefrontal cortical function.[4]
Preclinical and Clinical Findings
Preclinical Research
In animal studies, MK-0777 demonstrated a promising profile. It was observed to have anxiolytic-like properties without the sedative effects, motor impairment, or abuse potential commonly associated with non-selective benzodiazepines.[1][3] Notably, in rhesus monkeys, the compound was shown to reduce working memory deficits induced by the NMDA receptor antagonist ketamine, providing a strong rationale for its investigation in schizophrenia, where NMDA receptor hypofunction is a key pathological theory.[7]
Clinical Research
The clinical development of MK-0777 yielded mixed results. An initial, small-scale proof-of-concept study reported that MK-0777 improved performance on working memory tasks and increased frontal gamma band power in patients with schizophrenia.[4] However, a subsequent, larger multi-center clinical trial failed to replicate these positive findings.[3][8] In this larger study, there were no significant differences in the primary cognitive outcome measures between the MK-0777 groups and the placebo group.[8][9]
| Clinical Trial | Population | Doses | Key Outcomes | Reference |
| Pilot Study | 15 male subjects with chronic schizophrenia | 3mg, 5mg, 8mg BID (titrated) | Improved performance on N-back, AX-CPT; Increased frontal gamma band power. | [4] |
| Larger RCT | 60 subjects with schizophrenia | 3mg BID; 8mg BID | No significant group differences on MCCB, AX-CPT, or N-Back scores compared to placebo. | [3][8] |
MK-0777 represents a significant effort in rational drug design, aiming to create a subtype-selective GABA-A receptor modulator that could enhance cognition without causing sedation. While its foundational preclinical research was promising, the compound ultimately failed to demonstrate efficacy in larger clinical trials for schizophrenia.[3][8] The story of MK-0777 underscores the challenges in translating preclinical findings to clinical success. Nevertheless, the research provides valuable insights into the role of specific GABA-A receptor subtypes in cognition and confirms that the GABA-A receptor remains a promising, albeit complex, target for future drug development in neuropsychiatric disorders.[3][9] The prevailing hypothesis suggests that a more potent partial agonist with greater intrinsic activity at the α2 site might be necessary to achieve the desired cognitive enhancement.[3][8]
References
- 1. scispace.com [scispace.com]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. A Randomized Clinical Trial of MK-0777 for the Treatment of Cognitive Impairments in People with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subunit-Selective Modulation of GABA Type A Receptor Neurotransmission and Cognition in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways in Schizophrenia: emerging targets and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nncionline.org [nncionline.org]
- 7. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized clinical trial of MK-0777 for the treatment of cognitive impairments in people with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
TPA-023 Application Notes and Protocols for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TPA-023, a subtype-selective GABA-A receptor modulator, in preclinical rodent models of anxiety. Detailed protocols for key behavioral assays, pharmacokinetic data, and the underlying mechanism of action are presented to facilitate the experimental design and interpretation of results.
Mechanism of Action
TPA-023 is a non-benzodiazepine anxiolytic that acts as a partial agonist at the α2 and α3 subunits of the GABA-A receptor, while being a silent antagonist at the α1 and α5 subunits.[1] This subtype selectivity is thought to contribute to its anxiolytic effects without the sedative and ataxic side effects commonly associated with non-selective benzodiazepines.[1]
Signaling Pathway of TPA-023 at the GABA-A Receptor
Caption: TPA-023's mechanism at the GABA-A receptor.
Pharmacokinetic Profile in Rodents
TPA-023 exhibits good oral bioavailability in rats.[2] Understanding its pharmacokinetic properties is crucial for designing in vivo studies with appropriate dosing and timing of behavioral testing.
| Parameter | Rat | Mouse | Reference |
| Oral Bioavailability (%F) | 36 | N/A | [2] |
| Half-life (t1/2) i.v. | 0.6 - 1.5 h | N/A | [2] |
| Plasma Concentration for 50% Receptor Occupancy (EC50) | 21 - 25 ng/mL | 25 ng/mL | [2][3] |
| Dose for 50% Receptor Occupancy (Occ50) p.o. | 0.22 mg/kg (0.75h post-dose) | 0.11 mg/kg (0.75h post-dose) | [3] |
| Metabolism | Liver (CYP3A4/5) | Liver | [1] |
Experimental Protocols
Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior
This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
Caption: Workflow for the Elevated Plus-Maze experiment.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 25 x 5 cm) and two closed arms (e.g., 25 x 5 x 16 cm) elevated from the floor (e.g., 50-70 cm). The maze should be made of a non-porous material for easy cleaning.
-
Environment: The test should be conducted in a dimly lit, quiet room.
-
Procedure: a. Acclimatize the animals to the testing room for at least 60 minutes before the experiment. b. Administer TPA-023 or vehicle orally at the desired pre-treatment time (e.g., 45-60 minutes). c. Place the animal in the center of the maze, facing one of the closed arms. d. Allow the animal to explore the maze freely for a 5-10 minute session. e. Record the session using a video camera positioned above the maze. f. After the session, return the animal to its home cage. g. Thoroughly clean the maze with a 70% ethanol (B145695) solution and then water between each animal to remove olfactory cues.
-
Data Analysis: Analyze the video recordings to score the following parameters:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm) - as a measure of general locomotor activity.
-
| Treatment | Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) | N/group | Reference |
| Vehicle | - | ~15% | ~2500 | 17-18 | [4] |
| TPA-023 | 0.3 | ~20% | ~2500 | 17-18 | [4] |
| TPA-023 | 1 | ~25% | ~2500 | 17-18 | [4] |
| TPA-023 | 3 | ~30%** | ~2500 | 17-18 | [4] |
| Chlordiazepoxide | 5 (i.p.) | ~35%*** | ~2500 | 17-18 | [4] |
| p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle |
Fear-Potentiated Startle (FPS) Test
This test assesses fear-conditioned anxiety. An anxiolytic effect is observed as a reduction in the potentiated startle response in the presence of a conditioned fear stimulus.
Caption: Workflow for the Fear-Potentiated Startle experiment.
-
Apparatus: A startle response system consisting of a small animal enclosure mounted on a pressure-sensitive platform to detect whole-body startle, housed within a sound-attenuating chamber. The chamber should be equipped with a speaker to deliver acoustic stimuli, a light source to serve as the conditioned stimulus (CS), and a grid floor for delivering a mild footshock (unconditioned stimulus, US).
-
Procedure:
-
Day 1: Training a. Place the animal in the startle chamber and allow a 5-minute acclimation period. b. Present a series of CS-US pairings (e.g., 10 trials). Each trial consists of the presentation of the CS (e.g., a 3.7-second light) that co-terminates with the US (e.g., a 0.5-second, 0.5 mA footshock).
-
Day 2: Testing a. Administer TPA-023 or vehicle orally at the desired pre-treatment time. b. Place the animal back into the startle chamber and allow a 5-minute acclimation period. c. Present a series of startle trials. These should include trials where the acoustic startle stimulus (e.g., a 50 ms, 95-105 dB white noise burst) is presented alone (Noise-Alone trials) and trials where it is preceded by the CS (CS-Noise trials), presented in a randomized order.
-
-
Data Analysis:
-
Measure the peak startle amplitude for each trial.
-
Calculate the average startle amplitude for Noise-Alone and CS-Noise trials.
-
The fear-potentiated startle is the difference in amplitude between CS-Noise and Noise-Alone trials.
-
| Treatment | Dose (mg/kg, p.o.) | Startle Amplitude (Dark; Mean ± SEM) | Startle Amplitude (Light - CS; Mean ± SEM) | Fear-Potentiated Startle (Difference; Mean ± SEM) | N/group | Reference |
| Vehicle | - | ~100 | ~250 | ~150 | 15 | [4] |
| TPA-023 | 0.3 | ~100 | ~200 | ~100 | 15 | [4] |
| TPA-023 | 1 | ~100 | ~150 | ~50 | 15 | [4] |
| TPA-023 | 3 | ~100 | ~100 | ~0** | 15 | [4] |
| p < 0.05, **p < 0.01 vs. Vehicle |
Conditioned Suppression of Drinking (Vogel Conflict Test)
This test measures anxiety by assessing the suppression of a motivated behavior (drinking) by the presentation of a stimulus previously paired with an aversive event. Anxiolytics increase the number of licks in the conflict situation.
Caption: Workflow for the Conditioned Suppression of Drinking experiment.
-
Apparatus: An operant chamber equipped with a lick sensor on the water delivery tube and a grid floor capable of delivering a mild electric shock.
-
Procedure:
-
Habituation (2-3 days): a. Water-deprive the animals for approximately 24 hours prior to the first session. b. Place the animal in the chamber and allow it to drink freely from the water spout for a set period (e.g., 10-15 minutes) each day to establish a stable baseline of licking.
-
Conditioning (1 day): a. After the habituation phase, introduce the conflict. For every set number of licks (e.g., 20), a mild, brief footshock is delivered.
-
Testing (1 day): a. Administer TPA-023 or vehicle orally at the desired pre-treatment time. b. Place the animal in the chamber and record the total number of licks over a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
Compare the number of licks between the drug-treated and vehicle-treated groups. An increase in the number of licks in the TPA-023 group indicates an anxiolytic effect.
-
| Treatment | Dose (mg/kg, p.o.) | Lick Rate Ratio (CS/No CS; Mean ± SEM) | N/group | Reference |
| Vehicle | - | ~0.2 | 10-12 | [4] |
| TPA-023 | 1 | ~0.3 | 10-12 | [4] |
| TPA-023 | 3 | ~0.4 | 10-12 | [4] |
| TPA-023 | 10 | ~0.5** | 10-12 | [4] |
| Diazepam | 3 | ~0.6*** | 10-12 | [4] |
| p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle |
References
- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent models for compulsive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for TPA023 in Mouse Anxiety Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPA023 is a subtype-selective modulator of the GABA-A receptor, exhibiting weak partial agonist activity specifically at the α2 and α3 subunits while acting as an antagonist at the α1 and α5 subunits.[1][2] This pharmacological profile suggests that TPA023 can produce anxiolytic (anti-anxiety) effects without the sedative and motor-impairing side effects commonly associated with non-selective benzodiazepines, which also target the α1 subunit.[1][3] Preclinical studies in rodents have demonstrated the potential of TPA023 and its analogs as non-sedating anxiolytics.[4][5] These application notes provide a comprehensive overview of recommended dosages, experimental protocols, and the underlying signaling pathway for utilizing TPA023 in mouse models of anxiety.
Quantitative Data Summary
The following tables summarize key quantitative data regarding TPA023 and its closely related analog, TPA023B, in mice and rats. This information is crucial for dose selection and understanding the pharmacokinetic-pharmacodynamic relationship.
Table 1: TPA023 and TPA023B Receptor Occupancy in Rodents
| Compound | Species | Route of Administration | Dose for 50% Receptor Occupancy (Occ50) | Plasma Concentration for 50% Occupancy | Reference |
| TPA023B | Mouse | Oral (p.o.) | - | 25 ng/mL | [6] |
| TPA023B | Rat | Oral (p.o.) | 0.09 mg/kg | 19 ng/mL | [6] |
| TPA023 | Rat | Oral (p.o.) | - | 21-25 ng/mL | [3] |
Table 2: Behavioral Effects of TPA023 and Analogs in Rodents
| Compound | Species | Behavioral Test | Effective Anxiolytic Dose/Receptor Occupancy | Sedative Effect Dose/Receptor Occupancy | Reference |
| TPA023 | Rat | Elevated Plus Maze | Anxiolytic at 70% occupancy | No effect at >99% occupancy | [1] |
| TPA023 | Rat | Fear Potentiated Startle | Anxiolytic at 70% occupancy | - | [1] |
| TPA023 | Rat | Conditioned Suppression of Drinking | Anxiolytic at 88% occupancy | - | [1] |
| TPA023B | Mouse (Pain Model) | - | 0.3 mg/kg and 1 mg/kg (p.o.) showed antihyperalgesic effects | Not reported | [7] |
| TPA023B | Rat | Elevated Plus Maze | 1 mg/kg (p.o.) significantly increased time on open arms | No significant effects up to 10 mg/kg | [6][8] |
| TPA023 | Mouse | Rotarod | No impairment at doses corresponding to ≥99% occupancy | No effect at >99% occupancy | [1] |
Signaling Pathway
TPA023 exerts its anxiolytic effects by modulating the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Specifically, TPA023 acts as a partial agonist at the benzodiazepine (B76468) binding site of GABA-A receptors containing α2 and α3 subunits.[1] This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately reduces neuronal excitability in brain regions associated with anxiety. By avoiding significant activity at the α1 subunit, TPA023 circumvents the sedative effects of traditional benzodiazepines.[1]
References
- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The α2/α3GABAA receptor modulator TPA023B alleviates not only the sensory but also the tonic affective component of chronic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for TPA-023 in the Elevated Plus Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPA-023 is a subtype-selective modulator of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting a unique pharmacological profile with potential applications in the treatment of anxiety disorders.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing TPA-023 in the elevated plus maze (EPM) test, a standard preclinical model for assessing anxiety-like behaviors in rodents.
TPA-023 acts as a partial agonist at the α2 and α3 subunits of the GABAA receptor while being an antagonist at the α1 subunit.[1][2] This selectivity is thought to underlie its anxiolytic effects without the sedative and ataxic side effects commonly associated with non-selective benzodiazepines, which also act on the α1 subunit.[1][3] The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds like TPA-023 are expected to increase the time spent and the number of entries into the open arms of the maze, reflecting a reduction in anxiety-like behavior.[3][4]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of TPA-023 in the elevated plus maze test in rats.
Table 1: Efficacy of TPA-023 in the Rat Elevated Plus Maze
| Treatment Group | Dose (mg/kg, p.o.) | Mean % Time in Open Arms (± SEM) | Significance vs. Vehicle |
| Vehicle (0.5% Methylcellulose) | - | 15 ± 3 | - |
| TPA-023 | 0.1 | 17 ± 2 | Not Significant |
| TPA-023 | 0.3 | 22 ± 3 | Not Significant |
| TPA-023 | 1 | 32 ± 2 | p < 0.05 |
| Chlordiazepoxide (CDP) | 5 (i.p.) | Similar to 1 mg/kg TPA-023 | p < 0.05 |
Data compiled from publicly available research.[5][6] SEM: Standard Error of the Mean. p.o.: oral administration. i.p.: intraperitoneal administration.
Table 2: Locomotor Activity in the Rat Elevated Plus Maze
| Treatment Group | Dose (mg/kg, p.o.) | Total Distance Traveled (arbitrary units ± SEM) |
| Vehicle (0.5% Methylcellulose) | - | ~1500 |
| TPA-023 | 0.3 | ~1600 |
| TPA-023 | 1 | ~1700 |
| TPA-023 | 3 | ~1800 |
| Chlordiazepoxide (CDP) | 5 (i.p.) | Not Reported |
Data suggest that TPA-023 does not significantly alter locomotor activity at effective anxiolytic doses, indicating a lack of sedative effects.[7]
Experimental Protocols
This section provides a detailed methodology for conducting the elevated plus maze test to evaluate the anxiolytic properties of TPA-023 in rats.
Materials and Equipment
-
Test Compound: TPA-023
-
Vehicle: 0.5% Methylcellulose solution
-
Positive Control: Chlordiazepoxide
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar), weighing 200-300g.
-
Elevated Plus Maze Apparatus:
-
Animal Handling and Dosing Equipment:
-
Oral gavage needles (appropriate size for rats).[10]
-
Syringes
-
-
Data Collection and Analysis:
-
Video camera mounted above the maze.
-
Video tracking software (e.g., ANY-maze, EthoVision).[1]
-
Statistical analysis software.
-
Experimental Procedure
-
Animal Acclimation and Handling:
-
House rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.
-
Handle the rats for 3-5 days prior to testing to reduce stress associated with handling.[1]
-
-
Drug Preparation and Administration:
-
Prepare a suspension of TPA-023 in 0.5% methylcellulose. Recommended doses for a dose-response study are 0.3, 1, and 3 mg/kg.
-
Prepare a solution of chlordiazepoxide (e.g., 5 mg/kg) as a positive control.
-
Administer TPA-023 or vehicle via oral gavage (p.o.) 60 minutes before the test.[10][11]
-
Administer chlordiazepoxide or saline via intraperitoneal injection (i.p.) 30 minutes before the test.
-
-
Elevated Plus Maze Test:
-
Habituate each rat to the testing room for at least 60 minutes before the trial.[5]
-
Place the rat on the central platform of the maze, facing one of the open arms.[12]
-
Allow the rat to explore the maze for a single 5-minute session.[1][12]
-
Record the session using the overhead video camera.
-
Between each trial, thoroughly clean the maze with 70% ethanol (B145695) to remove any olfactory cues.[5]
-
-
Data Analysis:
-
Use the video tracking software to automatically score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms: (% Time in Open Arms) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] * 100.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's) to compare the different treatment groups.
-
Mandatory Visualizations
Signaling Pathway of TPA-023
References
- 1. protocols.io [protocols.io]
- 2. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Elevated Plus Maze | Intellibio [intelli-bio.com]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Novel Discriminative Stimulus Effects of TPA023B, Subtype-Selective γ-aminobutyric-acidA/Benzodiazepine Modulator: Comparisons with Zolpidem, Lorazepam, and TPA023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TPA 023 in the Fear-Potentiated Startle Paradigm
Introduction
TPA 023 is a subtype-selective modulator of the GABA-A receptor, exhibiting a novel pharmacological profile. It functions as a weak partial agonist at the α2 and α3 subtypes while acting as an antagonist at the α1 and α5 subtypes.[1] This selectivity is significant because the α2 and α3 subtypes are associated with anxiolytic effects, whereas the α1 subtype is linked to sedation.[1][2] Consequently, this compound has been investigated as a non-sedating anxiolytic.[1][3] The fear-potentiated startle (FPS) paradigm, a widely used translational model for anxiety, is an ideal assay to evaluate the anxiolytic properties of compounds like this compound.[4][5] In this model, a neutral stimulus (e.g., a light) is paired with an aversive stimulus (e.g., a footshock), causing the neutral cue to elicit a fear response. The potentiation of the acoustic startle reflex in the presence of this conditioned fear stimulus is a measure of anxiety.[6][7][8] Preclinical studies have demonstrated that this compound effectively attenuates the fear-potentiated startle response, supporting its anxiolytic potential without the sedative side effects common to non-selective benzodiazepines.[1]
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anxiolytic effects by selectively modulating GABA-A receptors. As a partial agonist at the α2 and α3 subunits, it enhances GABAergic inhibition in neural circuits implicated in anxiety. Its antagonist activity at the α1 subunit is crucial for its non-sedating profile.
Caption: Mechanism of this compound at GABA-A receptor subtypes.
Quantitative Data
Table 1: In Vitro Properties of this compound
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (Ki) | α3 | 0.19 nM | [1] |
| Functional Potency (EC50) | α3 | 1.7 nM | [1] |
| Efficacy | α2, α3 | Weak Partial Agonist | [1][3][9] |
| Efficacy | α1, α5 | Antagonist | [1] |
Table 2: Preclinical Efficacy of this compound in Anxiety Models
| Model | Species | Effect | Doses / Occupancy | Reference |
| Fear-Potentiated Startle | Rat | Completely attenuated FPS response | Anxiolytic at 70-88% receptor occupancy | [1] |
| Elevated Plus Maze | Rat | Anxiolytic-like effect | Anxiolytic at 70% receptor occupancy | [1] |
| Conditioned Suppression of Drinking | Rat | Anxiolytic-like effect | Anxiolytic at 88% receptor occupancy | [1] |
| Conditioned Emotional Response | Squirrel Monkey | Anxiolytic-like activity | - | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Plasma Concentration for 50% Receptor Occupancy | Rats | 21-25 ng/mL | [10] |
| Baboons | 19 ng/mL | [10] | |
| Humans | 9 ng/mL | [10] | |
| Half-Life (Oral Administration) | Humans | 6-7 hours | [1][3][9] |
| Metabolism | Humans | CYP3A4-mediated t-butyl hydroxylation and N-deethylation | [1][3][9] |
Experimental Protocols
Protocol 1: Fear-Potentiated Startle (FPS) Assay in Rats
This protocol is a representative methodology for assessing the anxiolytic effects of this compound using the FPS paradigm.
1. Subjects:
-
Male Sprague-Dawley or Wistar rats (250-350g).
-
House animals individually with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle.
2. Apparatus:
-
Startle response system (e.g., Med Associates Inc.) consisting of a stabilimeter platform within a sound-attenuating, ventilated chamber.
-
A speaker for delivering the acoustic startle stimulus and a grid floor for the unconditioned stimulus (footshock).
-
A light source to serve as the conditioned stimulus (CS).
3. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally (p.o.) at desired doses (e.g., 0.1 - 10 mg/kg).
-
Administer the compound 30-60 minutes prior to the testing session to allow for optimal absorption and brain receptor occupancy.
4. Experimental Procedure:
The procedure consists of three phases: Acclimation, Conditioning (Training), and Testing.
Phase I: Acclimation (Day 1)
-
Place each rat in the startle chamber for a 5-10 minute acclimation period.
-
Present a series of acoustic startle stimuli (e.g., 95-105 dB white noise, 40 ms (B15284909) duration) alone to habituate the animal to the testing environment and establish a baseline startle response.
Phase II: Fear Conditioning (Day 2)
-
Place the rat in the chamber for a 5-minute acclimation period.
-
Present the conditioned stimulus (CS), a light, for a duration of approximately 30 seconds.[11]
-
During the final 0.5 seconds of the CS presentation, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA).[11]
-
Repeat this CS-US pairing for a total of 5-10 trials, with a variable inter-trial interval (ITI) of 2-4 minutes.[6]
Phase III: FPS Testing (Day 3)
-
Administer this compound or vehicle to the animals as described in step 3.
-
After the appropriate pre-treatment time, place the animal in the startle chamber for a 5-minute acclimation period.
-
The test session consists of two trial types presented randomly:
-
Noise-Alone (NA) trials: The acoustic startle stimulus is presented in the absence of the CS (in the dark).
-
CS-Noise trials: The acoustic startle stimulus is presented during the last moments of the CS (light) presentation.
-
-
Record the startle amplitude for each trial.
5. Data Analysis:
-
Calculate the average startle amplitude for both NA and CS-Noise trials for each animal.
-
The fear-potentiated startle is the difference between the mean startle amplitude during CS-Noise trials and the mean amplitude during NA trials.
-
Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test) to compare the FPS response between the this compound-treated groups and the vehicle control group. A significant reduction in the FPS difference score indicates an anxiolytic effect.
Caption: Experimental workflow for the fear-potentiated startle assay.
Logical Framework
The rationale for using this compound as a non-sedating anxiolytic is based on its unique receptor subtype selectivity. This selective efficacy translates directly to its behavioral profile in preclinical models like the fear-potentiated startle paradigm.
Caption: Logical flow from receptor selectivity to behavioral outcome.
References
- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Fear-potentiated startle - Wikipedia [en.wikipedia.org]
- 5. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med-associates.com [med-associates.com]
- 7. Frontiers | Generalization of fear-potentiated startle in the presence of auditory cues: a parametric analysis [frontiersin.org]
- 8. Frontiers | Versatility of Fear-Potentiated Startle Paradigms for Assessing Human Conditioned Fear Extinction and Return of Fear [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABA-A and 5-HT1A receptor agonists block expression of fear-potentiated startle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with TPA-023
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TPA-023, a subtype-selective GABA(A) receptor modulator, in various electrophysiological recording paradigms. TPA-023 acts as a partial agonist at the α2 and α3 subunits and an antagonist at the α1 and α5 subunits of the GABA(A) receptor. This unique pharmacological profile makes it a valuable tool for investigating the role of specific GABA(A) receptor subtypes in neuronal excitability, synaptic transmission, and network oscillations, with potential applications in anxiety, epilepsy, and cognitive research.
Mechanism of Action and Signaling Pathway
TPA-023 modulates the activity of GABA(A) receptors, which are ligand-gated ion channels permeable to chloride ions (Cl-). Upon binding of the neurotransmitter GABA, the channel opens, leading to an influx of Cl- and hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neuronal firing. TPA-023 potentiates this effect at α2 and α3 subunit-containing receptors while blocking the effects of allosteric modulators at α1 and α5 subunit-containing receptors.
Caption: Signaling pathway of TPA-023 at GABA(A) receptors.
Quantitative Data
The following tables summarize the key quantitative parameters of TPA-023, providing a reference for experimental design.
Table 1: In Vitro Binding Affinity and Efficacy of TPA-023 at Human Recombinant GABA(A) Receptors [1]
| Receptor Subtype | Binding Affinity (Ki, nM) | Intrinsic Efficacy |
| α1β3γ2 | 0.41 | Antagonist |
| α2β3γ2 | 0.23 | Partial Agonist |
| α3β3γ2 | 0.19 | Partial Agonist |
| α5β3γ2 | 0.35 | Antagonist |
Efficacy was determined by modulation of a GABA EC20-equivalent concentration in whole-cell patch-clamp electrophysiology.[1] The EC50 for the agonist effect of TPA-023 at the α3 subtype is 1.7 nM.[1]
Table 2: In Vivo Receptor Occupancy and Behavioral Effects of TPA-023 in Rats [1][2]
| Parameter | Value |
| 50% Receptor Occupancy (Occ50) | 0.42 mg/kg (p.o.) |
| Anxiolytic-like Effect (Elevated Plus Maze) | Effective at ~70% receptor occupancy |
| Sedation/Motor Incoordination (Rotarod) | No effect at >99% receptor occupancy |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to assess the effect of TPA-023 on GABAergic inhibitory postsynaptic currents (IPSCs) in cultured neurons or acute brain slices.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp recording with TPA-023.
Methodology:
-
Preparation of Cells:
-
For acute brain slices, prepare 250-350 µm thick slices from the brain region of interest (e.g., hippocampus, amygdala, prefrontal cortex) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
For cultured neurons, plate cells on coverslips at an appropriate density and allow them to mature.
-
-
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal Solution (for IPSC recording, in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.5 Na-GTP, and 5 QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.2-7.3 with CsOH.
-
TPA-023 Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentration in aCSF on the day of the experiment. Final DMSO concentration should not exceed 0.1%.
-
-
Recording:
-
Transfer a brain slice or coverslip with cultured neurons to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 mL/min.
-
Obtain whole-cell patch-clamp recordings from visually identified neurons using borosilicate glass pipettes (3-5 MΩ resistance).
-
Voltage-clamp the neuron at a holding potential of -70 mV to record inward IPSCs.
-
Establish a stable baseline recording of spontaneous or evoked IPSCs for at least 5-10 minutes.
-
Bath apply TPA-023 at the desired concentration (a concentration range of 10-1000 nM is recommended to establish a dose-response curve).
-
Record for 10-15 minutes in the presence of TPA-023.
-
Perform a washout by perfusing with drug-free aCSF.
-
To confirm that the observed effects are mediated by GABA(A) receptors, apply a GABA(A) receptor antagonist such as bicuculline (B1666979) (10-20 µM) at the end of the experiment.
-
-
Data Analysis:
-
Analyze changes in the amplitude, frequency, and decay kinetics of IPSCs before, during, and after TPA-023 application.
-
A significant increase in the decay time of IPSCs would be consistent with the positive allosteric modulation of GABA(A) receptors.
-
In Vivo Electrophysiology: Single-Unit Recording and Electroencephalography (EEG)
This protocol describes the methodology for assessing the effects of systemically administered TPA-023 on neuronal firing and brain network activity in anesthetized or freely moving rodents.
Experimental Workflow:
Caption: Workflow for in vivo electrophysiological recording with TPA-023.
Methodology:
-
Surgical Preparation:
-
Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane).
-
For single-unit recordings, perform a craniotomy over the brain region of interest and implant a microdrive with recording electrodes.
-
For EEG recordings, implant stainless steel screw electrodes over the dura mater (e.g., over the frontal and parietal cortices).
-
Implant a reference and ground screw in a region devoid of neural activity (e.g., over the cerebellum).
-
Secure the implant with dental cement.
-
-
Recording:
-
Allow the animal to recover for at least one week after surgery.
-
Habituate the animal to the recording chamber and tether.
-
Record baseline single-unit activity and/or EEG for at least 30-60 minutes.
-
Administer TPA-023 orally (p.o.) or intraperitoneally (i.p.) at the desired dose (anxiolytic effects in rats are observed at doses of 1-3 mg/kg, p.o.).
-
Continue recording for at least 1-2 hours post-injection.
-
-
Data Analysis:
-
Single-Unit Recording: Analyze changes in the firing rate and pattern of individual neurons. TPA-023 is expected to decrease the firing rate of neurons in brain regions rich in α2/α3-containing GABA(A) receptors.
-
EEG Recording: Perform power spectral analysis on the EEG data. Analyze changes in the power of different frequency bands (e.g., delta, theta, alpha, beta, gamma). Some studies suggest that α2/α3-selective modulators can increase beta and gamma band power.[3]
-
Troubleshooting and Considerations
-
Solubility: TPA-023 is soluble in DMSO. Ensure the final concentration of DMSO in your working solutions is minimal to avoid off-target effects.
-
Dose/Concentration Selection: The optimal dose or concentration of TPA-023 will depend on the specific experimental preparation and the research question. It is recommended to perform dose-response or concentration-response experiments to determine the optimal working range.
-
Subtype Specificity: While TPA-023 is selective, it is important to consider the expression pattern of GABA(A) receptor subtypes in the brain region or cell type under investigation.
-
Anesthesia: For in vivo experiments, the choice of anesthetic can influence neuronal activity and the effects of TPA-023. Consider the use of light anesthesia or recordings in awake, head-fixed animals for certain experimental questions.
-
Controls: Always include appropriate vehicle controls in your experiments. The use of a non-selective GABA(A) receptor agonist (e.g., diazepam) can also be a useful positive control to compare the effects of TPA-023.
References
Application Notes and Protocols for Quantitative EEG (qEEG) Analysis of TPA023
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of quantitative electroencephalography (qEEG) in the clinical development of TPA023, a subtype-selective GABAA receptor modulator. TPA023 acts as a partial agonist at the α2 and α3 subunits of the GABAA receptor, offering the potential for anxiolytic effects with a reduced sedative profile compared to non-selective benzodiazepines.[1][2][3][4] qEEG is a sensitive tool for assessing the central nervous system (CNS) effects of pharmacological agents, making it a valuable biomarker for evaluating the pharmacodynamics of compounds like TPA023.[5][6][7][8]
The primary objective of utilizing qEEG in TPA023 clinical trials is to quantitatively measure the compound's engagement with its target receptors in the brain and to identify a translational biomarker of its activity.[9] Preclinical and clinical studies have indicated that TPA023 induces a dose-dependent increase in EEG beta frequency band power, which can serve as such a biomarker.[9][10] These notes will detail the methodology for capturing and analyzing this and other relevant qEEG changes.
TPA023: Mechanism of Action and Pharmacological Profile
TPA023 is a positive allosteric modulator of GABAA receptors with functional selectivity for the α2 and α3 subtypes, while acting as an antagonist at the α1 and α5 subtypes.[2][11] This selectivity is hypothesized to separate the anxiolytic effects (mediated by α2/α3) from the sedative and cognitive-impairing effects (primarily mediated by α1 and α5) of classical benzodiazepines.[2][4]
Key Pharmacological Data for TPA023:
| Parameter | Value | Reference |
| Mechanism of Action | GABAA receptor α2/α3 subtype-selective partial agonist | [1][2][11] |
| Therapeutic Target | Anxiety Disorders | [1][9] |
| Preclinical Profile | Anxiolytic-like activity without sedation | [1][12] |
| Human Half-life | Approximately 3-7 hours (immediate release) | [1][2][3][4] |
| Metabolism | Primarily via CYP3A4 | [1][2][3][4] |
| qEEG Biomarker | Increase in Beta/Gamma frequency band power | [9][10] |
Experimental Protocols
Protocol 1: First-in-Human, Dose-Escalation Study to Assess Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of TPA023 using qEEG
1.1. Study Objective: To evaluate the safety, tolerability, pharmacokinetic (PK) profile, and pharmacodynamic (PD) effects of single ascending doses of TPA023 in healthy male volunteers using qEEG as a primary PD endpoint.
1.2. Study Design: A randomized, double-blind, placebo-controlled, crossover study. Each subject will receive a single dose of TPA023 (e.g., 0.5 mg, 1.5 mg, 3.0 mg) and a placebo in separate sessions, with a washout period of at least 7 days between sessions.
1.3. Subject Population: Healthy male volunteers, aged 18-55 years, with no history of neurological or psychiatric disorders. A full medical screening, including a baseline EEG, will be performed to exclude any participants with abnormalities.
1.4. EEG Data Acquisition:
-
EEG System: A 24-channel DC-coupled EEG amplifier with a sampling rate of at least 500 Hz.
-
Electrode Placement: 20 scalp electrodes placed according to the International 10-20 system, with additional electrodes for electrooculogram (EOG) and electromyogram (EMG).
-
Recording Conditions: Subjects will be in a quiet, dimly lit room. Recordings will consist of 5-minute epochs of eyes-closed and eyes-open resting-state EEG at baseline (pre-dose) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours).
1.5. TPA023 Administration: TPA023 or placebo will be administered orally. Blood samples for PK analysis will be collected at time points corresponding to the EEG recordings.
1.6. qEEG Data Analysis Pipeline:
-
Preprocessing:
-
Down-sampling to 256 Hz.
-
Band-pass filtering (e.g., 0.5-70 Hz) and a 50/60 Hz notch filter.
-
Visual inspection and manual rejection of epochs with gross artifacts.
-
Independent Component Analysis (ICA) to remove eye blinks, muscle artifacts, and cardiac signals.
-
-
Spectral Analysis:
-
Fast Fourier Transform (FFT) will be applied to artifact-free 4-second epochs with 50% overlap using a Hanning window.
-
Absolute and relative power will be calculated for the following frequency bands: Delta (1-4 Hz), Theta (4-8 Hz), Alpha (8-12 Hz), Beta (12-30 Hz), and Gamma (30-50 Hz).
-
-
Statistical Analysis:
-
The primary endpoint will be the change from baseline in absolute beta power.
-
A mixed-model analysis of variance (ANOVA) will be used to assess the effects of TPA023 dose, time, and their interaction on qEEG parameters.
-
Correlation analysis will be performed between TPA023 plasma concentrations and changes in beta power.
-
1.7. Expected Outcomes: A dose-dependent increase in beta power following TPA023 administration compared to placebo. The magnitude and timing of this effect should correlate with the pharmacokinetic profile of TPA023.
Protocol 2: Proof-of-Concept Study in Patients with Generalized Anxiety Disorder (GAD)
2.1. Study Objective: To evaluate the anxiolytic efficacy and target engagement of TPA023 in patients with GAD using qEEG as a biomarker of treatment response.
2.2. Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study. Patients will be randomized to receive either a fixed dose of TPA023 or a placebo for 4 weeks.
2.3. Subject Population: Patients diagnosed with GAD according to DSM-5 criteria, with a Hamilton Anxiety Rating Scale (HAM-A) score ≥ 20.
2.4. EEG Data Acquisition and Analysis: The data acquisition and analysis protocol will be similar to Protocol 1. EEG recordings will be performed at baseline and at the end of the 4-week treatment period.
2.5. Clinical Assessments: Clinical efficacy will be assessed using the HAM-A scale.
2.6. Expected Outcomes:
-
A significant increase in resting-state beta power in the TPA023 group compared to the placebo group.
-
A significant reduction in HAM-A scores in the TPA023 group.
-
A correlation between the change in beta power and the improvement in clinical symptoms (reduction in HAM-A score).
Data Presentation
Quantitative EEG data should be summarized in tables to facilitate comparison across treatment groups and time points.
Table 1: Change from Baseline in Absolute Beta Power (μV²) Following Single Ascending Doses of TPA023
| Time Point | Placebo (Mean ± SD) | TPA023 0.5 mg (Mean ± SD) | TPA023 1.5 mg (Mean ± SD) | TPA023 3.0 mg (Mean ± SD) |
| 1h post-dose | ||||
| 2h post-dose | ||||
| 4h post-dose | ||||
| 6h post-dose | ||||
| 8h post-dose | ||||
| 24h post-dose |
Table 2: Correlation between TPA023 Plasma Concentration and Change in Beta Power
| Dose | Correlation Coefficient (r) | p-value |
| 0.5 mg | ||
| 1.5 mg | ||
| 3.0 mg |
Table 3: qEEG and Clinical Outcomes in GAD Patients after 4 Weeks of Treatment
| Parameter | Placebo Group (Mean Change ± SD) | TPA023 Group (Mean Change ± SD) | p-value |
| Absolute Beta Power (μV²) | |||
| Relative Beta Power (%) | |||
| HAM-A Total Score |
Visualizations
TPA023 Signaling Pathway
Caption: TPA023 enhances GABAergic inhibition via α2/α3 subunits.
Experimental Workflow for qEEG Analysis of TPA023
Caption: Workflow for a TPA023 clinical trial using qEEG.
Logical Relationship of TPA023's Effects
Caption: Relationship between TPA023's actions and outcomes.
References
- 1. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. axoneegsolutions.com [axoneegsolutions.com]
- 6. wholeness.com [wholeness.com]
- 7. Pharmaco-EEG: A Study of Individualized Medicine in Clinical Practice – qEEGsupport.com [qeegsupport.com]
- 8. The Role of Quantitative EEG in the Diagnosis of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Pharmaco-EEG analysis of ligands varying in selectivity for α1 subunit-containing GABAA receptors during the active phase in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The α2/α3GABAA receptor modulator TPA023B alleviates not only the sensory but also the tonic affective component of chronic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparing TPA 023 Solutions for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of TPA 023 solutions for in vivo use in preclinical research settings. This compound is a subtype-selective GABAA α2/α3 partial agonist, investigated for its anxiolytic properties without the sedative effects typically associated with non-selective benzodiazepines. Proper formulation is critical for ensuring accurate dosing, bioavailability, and animal welfare in in vivo studies.
Introduction to this compound
This compound, with the chemical name 7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine, is a positive allosteric modulator of GABAA receptors containing α2 and α3 subunits. It exhibits weak partial agonist activity at these subtypes while acting as an antagonist at the α1 and α5 subunits, which are associated with sedation and cognitive impairment, respectively. This pharmacological profile makes this compound a compound of interest for studying anxiety and related disorders.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, compiled from various preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Various Species
| Species | Route of Administration | Oral Bioavailability (%) | Half-Life (t½) (hours) | Plasma Concentration for 50% Receptor Occupancy (EC50) (ng/mL) |
| Rat | Oral (p.o.) | 36 | 0.6 - 1.5 | 21 - 25 |
| Intravenous (i.v.) | N/A | 0.6 - 1.5 | ||
| Dog | Oral (p.o.) | 54 | 1.5 | Not Reported |
| Rhesus Monkey | Oral (p.o.) | 1 | Not Reported | Not Reported |
| Baboon | Not Specified | Not Reported | Not Reported | 19 |
| Human | Oral (p.o.) | Not Reported | 3 - 6 | 9 |
Table 2: In Vitro Receptor Binding Affinity and Potency of this compound
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Activity |
| GABAA α1 | High (subnanomolar) | Antagonist |
| GABAA α2 | High (subnanomolar) | Partial Agonist |
| GABAA α3 | High (subnanomolar) | Partial Agonist |
| GABAA α5 | High (subnanomolar) | Antagonist |
Signaling Pathway of this compound
This compound modulates the GABAA receptor, a ligand-gated ion channel. The binding of GABA to its receptor is potentiated by this compound at the α2 and α3 subunits, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in an inhibitory postsynaptic potential (IPSP).
Caption: GABAA receptor activation by GABA and modulation by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Administration (Rodents)
This protocol describes the preparation of a this compound suspension in 0.5% methylcellulose (B11928114) for oral gavage in rodents. This vehicle is suitable for compounds that are poorly soluble in water.
Materials:
-
This compound powder
-
Methylcellulose (viscosity 400 cP)
-
Sterile, purified water
-
Sterile magnetic stir bar and stir plate
-
Sterile beakers or flasks
-
Weighing scale
-
Water bath or heating plate
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose): a. Heat approximately one-third of the final required volume of sterile water to 60-80°C. b. Slowly add the methylcellulose powder (0.5 g for every 100 mL of final volume) to the heated water while stirring vigorously with a sterile magnetic stir bar to ensure the powder is wetted. c. Once the methylcellulose is dispersed, remove the solution from the heat and add the remaining two-thirds of the volume as cold sterile water. d. Continue stirring the solution in a cold water bath (or at 2-8°C) until it becomes clear and viscous. This may take several hours or can be left overnight.
-
This compound Suspension Preparation: a. Accurately weigh the required amount of this compound powder for the desired final concentration. b. Gradually add the this compound powder to the prepared 0.5% methylcellulose vehicle while continuously stirring. c. To ensure a homogenous suspension, sonicate the mixture in a bath sonicator for 15-30 minutes, or until no visible clumps of powder remain. d. Visually inspect the suspension for uniformity before each administration. Stir the suspension immediately before drawing each dose to ensure homogeneity.
Stability and Storage:
-
It is recommended to prepare the suspension fresh on the day of the experiment.
-
If short-term storage is necessary, store the suspension at 2-8°C, protected from light. Before use, allow the suspension to come to room temperature and re-sonicate or stir vigorously to ensure uniformity. The stability of this compound in this suspension should be validated by analytical methods if stored for an extended period.
Protocol 2: Proposed Preparation of this compound Solution for Intravenous Administration (Rodents)
Disclaimer: This is a proposed protocol based on common formulation techniques for poorly water-soluble compounds for preclinical IV use. The optimal vehicle composition for this compound for IV administration has not been explicitly reported in the reviewed literature. It is critical that the final formulation is validated for solubility, stability, and tolerability in the specific animal model before use.
Common Strategies for IV Formulation of Poorly Soluble Drugs:
-
Co-solvent systems: Using a mixture of water and a water-miscible organic solvent.
-
Surfactant-based systems: Using surfactants to form micelles that encapsulate the drug.
-
Cyclodextrin complexation: Using cyclodextrins to form inclusion complexes with the drug, increasing its aqueous solubility.
Proposed Co-solvent Formulation:
This proposed formulation uses a co-solvent system of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and saline.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG400), sterile, injectable grade
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile vials
-
Sterile filters (0.22 µm)
Procedure:
-
Solubilization of this compound: a. Determine the target concentration of this compound in the final injectable solution. b. In a sterile vial, dissolve the accurately weighed this compound powder in a small volume of DMSO. For example, a common starting point for a vehicle composition is 10% DMSO, 40% PEG400, and 50% Saline (v/v/v). c. Gently vortex or sonicate the mixture until the this compound is completely dissolved in the DMSO.
-
Preparation of the Final IV Solution: a. To the this compound/DMSO solution, add the required volume of PEG400 and mix thoroughly. b. Slowly add the sterile saline to the mixture while gently swirling to avoid precipitation of the drug. c. Once all components are added, mix the solution until it is clear and homogenous.
-
Sterilization: a. Sterilize the final solution by filtering it through a sterile 0.22 µm syringe filter into a sterile vial.
Important Considerations for IV Formulation:
-
Tolerability: The final concentration of DMSO and PEG400 should be kept as low as possible to minimize potential toxicity and side effects. A preliminary tolerability study in a small group of animals is highly recommended.
-
Stability: The physical and chemical stability of the final IV solution should be assessed. Observe for any signs of precipitation upon preparation and over the intended period of use.
-
pH: The pH of the final solution should be measured and adjusted if necessary to be within a physiologically acceptable range (typically pH 4-8 for IV administration).
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study involving the preparation and administration of this compound.
Caption: A generalized workflow for in vivo experiments with this compound.
TPA 023: A Subtype-Selective Tool for Probing GABA-A Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TPA 023 is a non-benzodiazepine anxiolytic agent that acts as a subtype-selective modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Structurally distinct from classical benzodiazepines, this compound offers a unique pharmacological profile, making it an invaluable tool for dissecting the complex roles of different GABA-A receptor subtypes in health and disease.[1] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying GABA-A receptor function.
This compound exhibits a mixed efficacy profile, acting as a partial agonist at the α2 and α3 subunits of the GABA-A receptor, while functioning as a silent antagonist at the α1 and α5 subunits.[1] This selectivity is believed to underlie its anxiolytic effects without the pronounced sedation, cognitive impairment, and abuse potential associated with non-selective benzodiazepines.[1][2][3]
Mechanism of Action
This compound binds to the benzodiazepine (B76468) site on the GABA-A receptor, an allosteric site that modulates the receptor's response to its endogenous ligand, GABA. The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, with the most common being a combination of α, β, and γ subunits. The specific α subunit isoform present in the receptor complex dictates its pharmacological properties.
This compound's selective partial agonism at α2 and α3-containing receptors enhances the effect of GABA at these specific subtypes, leading to anxiolytic effects.[4][5][6] Conversely, its antagonist activity at α1 and α5 subunits is thought to mitigate the sedative and amnestic side effects, respectively.[1][4][5]
Data Presentation
Binding Affinity and Efficacy
The following tables summarize the quantitative data regarding this compound's binding affinity (Ki) and functional efficacy at various human GABA-A receptor subtypes.
Table 1: Binding Affinity of this compound for Human Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | 0.41[4] |
| α2β3γ2 | 0.23[4] |
| α3β3γ2 | 0.19[4] |
| α5β3γ2 | 0.31[4] |
| α4β3γ2 | 60[4] |
| α6β3γ2 | 418[4] |
Note: Ki values were determined using [3H]flumazenil radioligand binding assays.[4]
Table 2: Functional Efficacy of this compound at Human Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | Efficacy |
| α1β3γ2 | Antagonist[4] |
| α2β3γ2 | Weak Partial Agonist[4] |
| α3β3γ2 | Weak Partial Agonist[4] |
| α5β3γ2 | Antagonist[4] |
Note: Efficacy was determined using whole-cell patch-clamp electrophysiology.[4]
Pharmacokinetics
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route | Half-life (t½) | Oral Bioavailability (%F) |
| Human | Oral | 6-7 hours[4][5][6] | - |
| Rat | Oral | 1.4 hours[4] | 35%[4] |
| Dog | Oral | 1.5 hours[4] | 53%[4] |
Receptor Occupancy
Table 4: this compound Receptor Occupancy Data
| Species | Dose for 50% Occupancy (Occ50) | Plasma Concentration for 50% Occupancy |
| Rat | 0.42 mg/kg p.o.[5] | 21-25 ng/mL[2] |
| Baboon | - | 19 ng/mL[2] |
| Human | - | 9 ng/mL[2] |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol describes the determination of this compound's binding affinity for different GABA-A receptor subtypes using a competitive binding assay with [3H]flumazenil.
Materials:
-
Cell membranes from cell lines stably expressing specific human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
[3H]flumazenil (specific activity ~80 Ci/mmol).
-
This compound stock solution (in DMSO).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Clonazepam (1 µM).
-
Scintillation vials and cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 µM clonazepam (for non-specific binding) or this compound dilution.
-
50 µL of [3H]flumazenil (final concentration ~0.5 nM).
-
100 µL of cell membrane preparation (containing 50-100 µg of protein).
-
-
Incubate the plate at 4°C for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value of this compound by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., GraphPad Prism).
Whole-Cell Patch-Clamp Electrophysiology for Efficacy Determination
This protocol outlines the procedure to assess the functional activity (efficacy) of this compound at specific GABA-A receptor subtypes expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the desired GABA-A receptor subtype.
-
External solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl2, 2.5 CaCl2, 11 Glucose, 10 HEPES, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 11 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2.
-
GABA stock solution.
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and perfusion system.
Procedure:
-
Culture the cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Form a whole-cell patch-clamp recording configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a submaximal concentration of GABA (EC20) to elicit a baseline current response.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Measure the potentiation or inhibition of the GABA-evoked current by this compound.
-
To determine if this compound is an agonist, partial agonist, or antagonist, compare the maximal effect of this compound in the presence of GABA to the maximal effect of a full agonist (e.g., diazepam).
Elevated Plus Maze (EPM) for Anxiolytic Activity in Rodents
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds like this compound are expected to increase the time spent in the open arms of the maze.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Rodents (rats or mice).
-
This compound solution for administration (e.g., in a vehicle of Tween 80 and saline).
-
Vehicle control.
-
Video tracking system and software.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle to the animals (e.g., intraperitoneally or orally) at a predetermined time before the test (e.g., 30 minutes).
-
Place the animal in the center of the EPM, facing one of the closed arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
Analyze the video to determine the time spent in the open arms, closed arms, and the number of entries into each arm.
-
An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect. This compound has been shown to produce anxiolytic-like effects in rats at doses corresponding to 70-88% receptor occupancy.[4]
Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Workflow for EPM Assay
Caption: Experimental workflow for the Elevated Plus Maze assay.
This compound Subtype Selectivity and Functional Outcome
References
- 1. TPA-023 - Wikipedia [en.wikipedia.org]
- 2. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: TPA023 Preclinical Toxicity and Cataract Formation
Disclaimer: The clinical development of TPA023 was discontinued (B1498344) due to the observation of cataract formation in dogs during long-term, high-dose preclinical toxicity studies.[1][2] Specific quantitative data from these studies, including the precise dosage, duration of treatment, and incidence of cataracts, are not publicly available. This document provides general guidance and information based on the available scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is TPA023?
A1: TPA023 is a subtype-selective modulator of the GABA-A receptor, specifically targeting the α2 and α3 subunits.[3] It was investigated for its potential anxiolytic (anti-anxiety) properties with a reduced sedative effect compared to non-selective benzodiazepines.[3][4]
Q2: Why was the development of TPA023 halted?
A2: The development of TPA023 was stopped due to findings of cataract formation in dogs during long-term, high-dose preclinical safety studies.[1][2] This adverse effect was significant enough to terminate its clinical development for generalized anxiety disorder.
Q3: Is there any information on the doses of TPA023 that caused cataracts in dogs?
A3: Unfortunately, the specific doses and duration of the long-term dog studies that resulted in cataract formation have not been disclosed in the available public literature. The description is limited to "long-term high-dose treatment".[1]
Q4: What is the proposed mechanism for TPA023-induced cataract formation?
A4: The precise molecular mechanism by which TPA023 may have caused cataracts in dogs has not been publicly detailed. General mechanisms for drug-induced cataracts often involve oxidative stress, disruption of lens proteins, or osmotic imbalances. The presence of GABAergic systems in the eye lens suggests a potential, though unproven, link.
Q5: Was cataract formation observed in other preclinical species?
A5: The available literature specifically mentions the finding of cataracts in dogs.[1][2] Information regarding ocular toxicity in other preclinical species used in the safety assessment of TPA023 is not detailed in the reviewed sources.
Q6: Are there any known ocular side effects of other GABA-A receptor modulators?
A6: While the search did not reveal a widespread class effect of cataract formation for all GABA-A modulators, ocular side effects can be a concern for various systemic medications. Researchers should always consult comprehensive safety and toxicology data for any specific compound.
Troubleshooting Guide for Preclinical Research with TPA023
Researchers continuing to work with TPA023 for investigational purposes should be aware of the potential for ocular toxicity. The following are general recommendations for monitoring and troubleshooting.
Issue: Potential for Ocular Toxicity and Cataract Formation
-
Recommendation 1: Implement a Comprehensive Ocular Monitoring Program.
-
Action: For any in vivo studies involving TPA023, particularly long-term studies, regular ophthalmological examinations by a qualified veterinary ophthalmologist are crucial.
-
Details: Examinations should include slit-lamp biomicroscopy to assess lens transparency and detect early signs of cataract formation. Baseline examinations prior to the first dose are essential for comparison.
-
-
Recommendation 2: Careful Dose Selection and Study Duration.
-
Action: Use the lowest effective dose of TPA023 and justify the duration of the study. Be cautious with high-dose, long-term exposure.
-
Rationale: Since the cataract formation was observed in "high-dose, long-term" studies, minimizing exposure may reduce the risk of this adverse effect.
-
-
Recommendation 3: Histopathological Evaluation of Ocular Tissues.
-
Action: At the termination of in vivo studies, ensure that ocular tissues, especially the lens, are collected for detailed histopathological analysis.
-
Details: This can help in identifying any structural changes or cellular damage that may precede the macroscopic observation of cataracts.
-
-
Recommendation 4: Consider In Vitro Models for Preliminary Assessment.
-
Action: Utilize in vitro models, such as lens organ cultures, to screen for potential cataractogenic effects of TPA023 or its metabolites.
-
Benefit: This approach can provide preliminary data on potential mechanisms of toxicity before proceeding to extensive in vivo studies.
-
Data Presentation
Summary of TPA023 Preclinical Profile
| Parameter | Species | Observation | Citation |
| Pharmacological Class | - | GABA-A α2/α3 subtype-selective partial agonist | [3] |
| Primary Indication (Investigational) | - | Anxiolytic | [3] |
| Key Preclinical Finding | Dogs | Cataract formation in long-term, high-dose studies | [1][2] |
| Metabolism | Humans, Rats | Metabolized via CYP3A4-mediated t-butyl hydroxylation and N-deethylation | [3][5] |
| Sedative Potential | Rodents, Primates, Humans | Non-sedating at therapeutic doses | [3][4] |
| Anxiolytic-like Activity | Rats, Primates | Demonstrated in preclinical models | [1] |
Experimental Protocols
Detailed experimental protocols for the specific long-term dog toxicology studies of TPA023 are not publicly available. Below is a generalized protocol for investigating potential drug-induced cataracts in a preclinical setting.
General Protocol for Investigating Drug-Induced Cataracts in a Canine Model
-
Animal Selection and Acclimation:
-
Select healthy, young adult dogs of a specified breed (e.g., Beagle dogs are commonly used in toxicology studies).
-
House animals in a controlled environment and allow for an acclimation period.
-
Conduct baseline ophthalmological examinations on all animals to ensure no pre-existing ocular abnormalities.
-
-
Dose Formulation and Administration:
-
Prepare the test article (e.g., TPA023) in a suitable vehicle.
-
Administer the drug via the intended clinical route (e.g., oral).
-
Include a control group receiving the vehicle only and at least three dose groups (low, mid, and high).
-
-
In-Life Monitoring:
-
Conduct daily clinical observations.
-
Perform detailed ophthalmological examinations (including slit-lamp biomicroscopy and indirect ophthalmoscopy) at baseline and at regular intervals (e.g., monthly) throughout the study.
-
Collect blood samples for pharmacokinetic and clinical pathology analysis.
-
-
Terminal Procedures and Tissue Collection:
-
At the end of the study, conduct a final ophthalmological examination.
-
Euthanize the animals and perform a full necropsy.
-
Collect eyes and other relevant tissues for histopathological evaluation.
-
-
Data Analysis:
-
Statistically analyze the incidence and severity of any ocular findings.
-
Correlate any findings with dose levels and drug exposure (pharmacokinetics).
-
Visualizations
Caption: Generalized workflow for preclinical investigation of drug-induced cataracts.
Caption: Hypothetical oxidative stress pathway in drug-induced cataract formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
optimizing TPA 023 dosage to avoid sedation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing TPA-023 dosage to avoid sedation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TPA-023 and how does it relate to sedation?
A1: TPA-023 is a subtype-selective ligand for the benzodiazepine (B76468) site of GABA-A receptors. It acts as a partial agonist at the α2 and α3 subtypes, while being a silent antagonist at the α1 and α5 subtypes.[1] The sedative effects of classical benzodiazepines are primarily mediated by their agonist activity at the α1 subtype of the GABA-A receptor.[2] By being an antagonist at the α1 subtype, TPA-023 is designed to produce anxiolytic effects without the sedation typically associated with non-selective benzodiazepines.[1][2]
Q2: At what receptor occupancy does TPA-023 show anxiolytic effects versus sedation?
A2: Preclinical studies have demonstrated a clear separation between the receptor occupancy required for anxiolytic-like activity and the onset of sedation. Anxiolytic effects are observed at a receptor occupancy of approximately 65-88%.[3] In contrast, sedation and motor impairment are not observed even at doses leading to ≥99% receptor occupancy.[3] This wide therapeutic window is a key feature of TPA-023.
Q3: What are the key pharmacokinetic properties of TPA-023 to consider when designing experiments?
A3: TPA-023 is orally bioavailable and is primarily metabolized by the liver, specifically by the CYP3A4 enzyme.[1][3] Its half-life in humans is approximately 6-7 hours.[3][4] In preclinical species, the half-life is shorter, around 0.6-1.5 hours in rats and dogs.[5] The maximum tolerated doses in healthy human volunteers for an immediate-release formulation was 2 mg.[5]
Q4: How does the sedative profile of TPA-023 compare to a classical benzodiazepine like lorazepam?
A4: Human studies have shown that TPA-023 has a markedly different and more favorable side-effect profile compared to lorazepam. While lorazepam significantly impairs alertness, memory, and postural stability, TPA-023 has not been found to have detectable effects on these parameters at doses that produce clear pharmacodynamic effects on saccadic eye movements.[2][3]
Q5: Are there any known toxicities associated with long-term TPA-023 administration?
A5: Yes, the clinical development of TPA-023 was halted due to the observation of cataract formation in preclinical long-term, high-dose toxicity studies.[1] This is a critical consideration for any planned chronic dosing experiments.
Troubleshooting Guide
Issue: Observing unexpected sedative-like effects in animal models.
Possible Cause & Solution:
-
Incorrect Dosage: Although TPA-023 has a wide therapeutic window, exceptionally high doses might lead to off-target effects or unforeseen consequences.
-
Troubleshooting Step: Carefully review your dose calculations. Refer to the dose-response tables below to ensure your dosage aligns with the desired receptor occupancy for anxiolytic effects without sedation. Consider performing a dose-response study to determine the optimal non-sedating dose in your specific model.
-
-
Animal Model Sensitivity: The specific strain or species of your animal model might have a different sensitivity to GABA-A receptor modulators.
-
Troubleshooting Step: Review the literature for studies using TPA-023 or similar compounds in your chosen animal model. If data is limited, a pilot study with a small cohort of animals to assess sedative effects at different doses is recommended.
-
-
Interaction with Other Compounds: If TPA-023 is being co-administered with other drugs, there could be a pharmacodynamic or pharmacokinetic interaction leading to enhanced sedative effects.
-
Troubleshooting Step: Review the known pharmacology of any co-administered compounds. If an interaction is suspected, consider a study design that staggers the administration of the compounds to differentiate their effects.
-
Data Presentation
Table 1: TPA-023 Receptor Occupancy and Behavioral Effects in Preclinical Models
| Species | Assay | Receptor Occupancy for Anxiolytic Effect | Receptor Occupancy with No Sedation | Citation |
| Rat | Elevated Plus Maze | ~70% | ≥99% | [3] |
| Rat | Fear-Potentiated Startle | ~70% | ≥99% | [3] |
| Rat | Conditioned Suppression of Drinking | ~88% | ≥99% | [3] |
| Squirrel Monkey | Conditioned Emotional Response | ~65% | ≥99% | [3] |
| Mouse | Rotarod | - | ≥99% | [3] |
Table 2: Pharmacodynamic Comparison of TPA-023 and Lorazepam in Healthy Volunteers
| Parameter | TPA-023 (0.5 mg & 1.5 mg) | Lorazepam (2 mg) | Citation |
| Saccadic Eye Movement Peak Velocity | Dose-dependent reduction | Significant reduction | [2] |
| Visual Analogue Scale (VAS) Alertness | No significant effect | Significant decrease | [2] |
| Memory | No significant impairment | Significant impairment | [2] |
| Body Sway (Postural Stability) | No significant effect | Significant increase | [2] |
Experimental Protocols
Protocol 1: Assessment of Sedation in Mice using the Rotarod Test
-
Apparatus: An accelerating rotarod apparatus.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure: a. Training: Acclimate mice to the rotarod by placing them on the rotating rod at a constant low speed (e.g., 4 RPM) for 2-3 trials per day for 2 consecutive days. b. Baseline Measurement: On the test day, record the latency to fall for each mouse in three separate trials on the accelerating rotarod (e.g., accelerating from 4 to 40 RPM over 5 minutes). The average of the three trials serves as the baseline. c. Drug Administration: Administer TPA-023 orally at the desired doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle control. A positive control group receiving a standard benzodiazepine (e.g., diazepam at 5-10 mg/kg, i.p.) should be included. d. Post-dosing Measurement: At the time of peak plasma concentration for TPA-023 (e.g., 30-60 minutes post-oral administration), re-test the mice on the accelerating rotarod for three trials.
-
Data Analysis: Compare the post-dosing latency to fall with the baseline measurements for each group. A significant decrease in latency to fall indicates motor impairment and potential sedation.
Visualizations
Caption: TPA-023's selective action on GABA-A receptor subtypes.
Caption: Workflow for assessing TPA-023's sedative effects.
References
- 1. TPA-023 - Wikipedia [en.wikipedia.org]
- 2. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-0777 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of MK-0777. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MK-0777?
MK-0777 is a positive allosteric modulator that acts as a partial agonist at the benzodiazepine (B76468) site of the γ-aminobutyric acid type A (GABAA) receptor. It exhibits functional selectivity for subtypes containing α2 and α3 subunits, with minimal activity at α1 and α5 subunit-containing receptors.[1] This selectivity is hypothesized to contribute to a reduced sedative potential compared to non-selective benzodiazepines.[1]
Q2: What are the known on-target effects of MK-0777?
As a GABAA α2/α3 partial agonist, MK-0777 enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This modulation is expected to produce anxiolytic and other central nervous system effects. The partial agonism, with approximately 10-20% of the potency of a full agonist, is intended to provide a therapeutic window that separates desired efficacy from unwanted side effects.[1]
Q3: What are the most commonly reported side effects of MK-0777 in clinical trials?
Clinical trials with MK-0777 in patients with schizophrenia have shown that the compound is generally well-tolerated with minimal side effects.[1][2][3] The most frequently cited potential side effects that could affect tolerability include:
-
Dizziness
-
Incoordination
-
Sedation
Troubleshooting Guide
Problem: I am observing unexpected sedative effects in my animal model at doses that should be selective for GABAA α2/α3 subunits.
Possible Cause 1: Off-target activity at the GABAA α1 subunit. While MK-0777 is designed for selectivity, high concentrations could lead to engagement of the α1 subunit, which is associated with sedation.
-
Troubleshooting Steps:
-
Review Dosing: Ensure that the administered dose is within the recommended range for selective α2/α3 engagement.
-
Pharmacokinetic Analysis: If possible, measure plasma and brain concentrations of MK-0777 to confirm they are not exceeding levels known to engage the α1 subunit.
-
Control Compound: Include a non-selective benzodiazepine as a positive control for sedation to benchmark the effects observed with MK-0777.
-
Possible Cause 2: Individual differences in receptor expression or sensitivity in the animal model. Biological variability can lead to unexpected pharmacological responses.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger cohort of animals may help to determine if the observed sedation is a consistent finding or an outlier.
-
Alternative Strains/Species: Consider using a different rodent strain or species to assess if the sedative effect is specific to the initial model.
-
Problem: My in vitro assay shows MK-0777 activity at a receptor other than GABAA α2/α3.
Possible Cause: Assay artifact or non-specific binding at high concentrations. High concentrations of any compound can lead to non-specific interactions in in vitro systems.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Generate a full concentration-response curve to determine the potency of MK-0777 at the unexpected target. A significantly lower potency compared to its action on GABAA α2/α3 would suggest a lower likelihood of physiological relevance.
-
Orthogonal Assay: Validate the finding using a different assay modality (e.g., if the initial finding was in a binding assay, confirm with a functional assay).
-
Review Literature for Similar Compounds: Investigate whether other GABAA α2/α3 partial agonists have been reported to interact with the same off-target.
-
Data Presentation
Table 1: Representative Off-Target Binding Profile for a Selective GABAA α2/α3 Partial Agonist
Disclaimer: Specific off-target screening data for MK-0777 is not publicly available. This table presents hypothetical data based on a standard safety screening panel (e.g., CEREP Safety Screen) and the known selectivity of MK-0777. The data is for illustrative purposes to guide researchers on the expected selectivity profile.
| Target Family | Representative Targets | Expected % Inhibition at 10 µM |
| GABA Receptors | GABAA α2/α3 | >80% (agonist activity) |
| GABAA α1 | <20% | |
| GABAA α5 | <20% | |
| Adrenergic Receptors | α1, α2, β1, β2 | <25% |
| Dopamine Receptors | D1, D2, D3, D4, D5 | <25% |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT3 | <25% |
| Muscarinic Receptors | M1, M2, M3 | <25% |
| Histamine Receptors | H1, H2 | <25% |
| Opioid Receptors | µ, δ, κ | <25% |
| Ion Channels | hERG, Nav1.5, Cav1.2 | <25% |
| Enzymes | COX-1, COX-2, PDEs | <25% |
| Transporters | DAT, NET, SERT | <25% |
Table 2: Summary of Adverse Events from MK-0777 Clinical Trials in Schizophrenia
| Adverse Event Category | Reported Frequency/Severity | Clinical Trial Reference |
| Overall Tolerability | Generally well-tolerated | [1][2][3] |
| Common Side Effects | Dizziness, Incoordination, Sedation (most likely to affect tolerability) | [1] |
| Serious Adverse Events | Not reported to be significantly different from placebo | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Off-Target Liability Screening
Objective: To assess the potential for MK-0777 to interact with a broad range of molecular targets.
Methodology: A standard radioligand binding assay panel (e.g., Eurofins/Cerep Safety Screen) is utilized.
-
Compound Preparation: MK-0777 is dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared to achieve the final screening concentrations (typically a high concentration of 10 µM for single-point screening, followed by a dose-response for any identified hits).
-
Assay Execution:
-
For each target, a specific cell membrane preparation or purified protein is incubated with a radiolabeled ligand that has high affinity and specificity for the target.
-
MK-0777 is added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The percentage inhibition of radioligand binding by MK-0777 is calculated relative to a control (vehicle) and a reference compound known to bind to the target. A significant interaction is typically defined as >50% inhibition at a 10 µM concentration. For any significant hits, a follow-up concentration-response curve is generated to determine the IC50 or Ki value.
Mandatory Visualizations
Caption: Signaling pathway of MK-0777 at the GABAA receptor.
Caption: Preclinical experimental workflow for MK-0777.
Caption: Logical relationship of MK-0777's selectivity and therapeutic profile.
References
- 1. A Randomized Clinical Trial of MK-0777 for the Treatment of Cognitive Impairments in People with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized clinical trial of MK-0777 for the treatment of cognitive impairments in people with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TPA-023 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TPA-023.
Frequently Asked Questions (FAQs)
Q1: What is TPA-023 and what is its mechanism of action?
A1: TPA-023 (also known as MK-0777) is a subtype-selective GABAA receptor modulator.[1] It acts as a partial agonist at the α2 and α3 subunits and an antagonist at the α1 and α5 subunits of the GABAA receptor.[1][2] This selective activity is thought to be responsible for its anxiolytic effects without the sedative properties commonly associated with non-selective benzodiazepines.[2][3]
Q2: What are the known major challenges and limitations associated with long-term TPA-023 studies?
A2: The primary challenge that led to the discontinuation of TPA-023's clinical development was the observation of cataracts in preclinical long-term, high-dose animal studies.[1] This raises significant concerns for chronic dosing in humans. Additionally, while it shows a non-sedating anxiolytic profile, its efficacy for other conditions like essential tremor has not been significant.[4] Long-term human safety and efficacy data are unavailable due to the cessation of clinical trials.
Q3: What is the pharmacokinetic profile of TPA-023 in humans?
A3: In humans, TPA-023 has a half-life of approximately 6-7 hours.[2][3] Following oral administration, maximum plasma concentrations are typically reached within 2 hours.[2]
Q4: How is TPA-023 metabolized?
A4: TPA-023 is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with some minor contribution from CYP3A5.[1] The main metabolic pathways are t-butyl hydroxylation and N-deethylation.[2][3][5]
Q5: Are there any known drug-drug interactions with TPA-023?
A5: Given that TPA-023 is a substrate for CYP3A4, there is a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme.[5] For instance, co-administration with a potent CYP3A4 inhibitor like itraconazole (B105839) would be expected to increase plasma concentrations of TPA-023, potentially leading to an increased risk of adverse effects.
Troubleshooting Guides
In Vivo Rodent Studies
Problem: High variability in behavioral assays (e.g., Elevated Plus Maze, Fear-Potentiated Startle).
| Potential Cause | Troubleshooting Step |
| Environmental Stressors | Ensure a consistent and low-stress environment for the animals. Factors like inconsistent lighting, noise, and strong odors can significantly impact behavior.[6][7] Acclimate the animals to the testing room for at least 60 minutes before starting the experiment.[8] |
| Experimenter-Induced Variability | Standardize handling procedures. The way an animal is handled can influence its anxiety levels.[6] If possible, the experimenter should be blind to the treatment groups to minimize bias.[9] |
| Animal-Specific Factors | Be mindful of the strain, sex, and age of the rodents, as these can all affect behavioral outcomes.[10] The female estrous cycle can also be a source of variability.[6] |
| Apparatus and Protocol | Ensure the behavioral apparatus is cleaned thoroughly between each animal to remove olfactory cues.[8][11] Strictly adhere to the established protocol for the specific behavioral test being used. |
Problem: Unexpected sedative effects observed in animals.
| Potential Cause | Troubleshooting Step |
| Dose and Receptor Occupancy | While TPA-023 is designed to be non-sedating, very high doses leading to near-complete receptor occupancy (>99%) may produce sedative-like effects.[2] Consider reducing the dose. |
| Vehicle Effects | The vehicle used to dissolve TPA-023 may have sedative properties. Run a vehicle-only control group to assess this possibility. |
| Off-Target Effects | Although TPA-023 is selective, at very high concentrations, off-target effects cannot be entirely ruled out. Review the literature for any known off-target activities. |
In Vitro Studies
Problem: Inconsistent results in GABAA receptor binding assays.
| Potential Cause | Troubleshooting Step |
| Radioligand Issues | Ensure the radioligand (e.g., [3H]flumazenil) is of high purity and has not degraded. Store it according to the manufacturer's instructions. |
| Incubation Conditions | Optimize incubation time and temperature. For ex vivo binding assays, minimizing incubation time can reduce the dissociation of the drug from the receptor.[12] |
| Non-Specific Binding | Determine non-specific binding using a high concentration of a non-labeled competing ligand. If non-specific binding is high, you may need to adjust your assay conditions or use a different radioligand. |
| Membrane Preparation | The quality of the brain membrane preparation is critical. Ensure that the tissue was fresh and properly homogenized and stored. |
Problem: Difficulty in dissolving TPA-023 for in vitro assays.
| Potential Cause | Troubleshooting Step |
| Solvent Selection | TPA-023 is soluble in organic solvents such as DMSO. For aqueous buffers, prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme and cell activity. |
| Precipitation | When diluting the DMSO stock in aqueous buffer, precipitation may occur. Try diluting in a stepwise manner and vortexing between dilutions. Sonication can also be helpful. |
Data Presentation
Table 1: Pharmacokinetic Parameters of TPA-023
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | 6-7 hours | Human | [2][3] |
| Time to Maximum Concentration (Tmax) | ~2 hours | Human | [2] |
| Maximum Concentration (Cmax) at 0.5 mg dose | ~5 ng/mL | Human | [2] |
| Maximum Concentration (Cmax) at 1.5 mg dose | ~13 ng/mL | Human | [2] |
| Maximum Concentration (Cmax) at 3.0 mg dose | ~28 ng/mL | Human | [2] |
Table 2: GABAA Receptor Subtype Binding Affinity and Efficacy of TPA-023
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |
| α1 | 0.41 nM | Antagonist | [2] |
| α2 | 0.25 nM | Partial Agonist | [2] |
| α3 | 0.19 nM | Partial Agonist | [2] |
| α5 | 0.35 nM | Antagonist | [2] |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rats
This protocol is adapted from widely used methods to assess anxiety-like behavior.[8][9][11][13][14]
1. Apparatus:
-
A plus-shaped maze elevated 50-55 cm from the floor.[11]
-
Two open arms (50 cm long x 10 cm wide) and two closed arms (50 cm long x 10 cm wide) with 30-40 cm high walls.[11]
-
The maze should be made of a non-reflective material and placed in a room with consistent, even illumination.[11][13]
2. Procedure:
-
Habituation: Allow the rat to acclimate to the testing room for at least 60 minutes prior to the test.[8]
-
Placement: Place the rat in the center of the maze, facing an open arm.[13]
-
Testing: Allow the rat to freely explore the maze for a 5-minute session.[9][13]
-
Recording: Record the session using a video camera mounted above the maze. An automated tracking software is recommended for accurate data collection.[11]
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[8][11]
3. Data Analysis:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
CYP3A4 Inhibition Assay
This protocol outlines a general procedure for assessing the in vitro inhibition of CYP3A4.[15][16][17][18]
1. Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
CYP3A4-specific substrate (e.g., midazolam or a luminogenic/fluorogenic substrate)
-
TPA-023 (test inhibitor)
-
Ketoconazole (B1673606) (positive control inhibitor)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well plates
-
Incubator and plate reader (LC-MS/MS, luminometer, or fluorometer depending on the substrate)
2. Procedure:
-
Prepare Reagents: Prepare serial dilutions of TPA-023 and ketoconazole in the appropriate solvent (e.g., DMSO).
-
Incubation: In each well of a 96-well plate, add human liver microsomes, the NADPH regenerating system, and either TPA-023, ketoconazole, or vehicle control in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate Reaction: Add the CYP3A4 substrate to each well to start the reaction.
-
Reaction Time: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile (B52724) or methanol).
-
Analysis: Analyze the formation of the metabolite using the appropriate detection method (e.g., LC-MS/MS for midazolam metabolism, or a plate reader for luminogenic/fluorogenic substrates).
3. Data Analysis:
-
Calculate the percentage of CYP3A4 activity remaining at each concentration of TPA-023 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the TPA-023 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualization
Caption: TPA-023's selective modulation of GABAA receptor subtypes.
Caption: Workflow for the Elevated Plus Maze (EPM) behavioral assay.
References
- 1. TPA-023 - Wikipedia [en.wikipedia.org]
- 2. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. protocols.io [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
interpreting unexpected results with TPA 023
Welcome to the technical support center for TPA-023. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and navigate experimental challenges with this selective GABAA receptor modulator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TPA-023?
A1: TPA-023 is a subtype-selective positive allosteric modulator of GABAA receptors. It acts as a weak partial agonist at the α2 and α3 subunits and as an antagonist at the α1 and α5 subunits.[1][2] This selectivity profile is intended to elicit anxiolytic effects without the sedative properties associated with non-selective benzodiazepines that act on the α1 subunit.[3][4]
Q2: What are the known metabolites of TPA-023 and how are they formed?
A2: TPA-023 is primarily metabolized in vitro and in vivo via CYP3A4-mediated t-butyl hydroxylation and N-deethylation.[1][3] In drug-drug interaction studies, co-administration with itraconazole, a potent CYP3A4 inhibitor, confirmed the major role of this enzyme in its metabolism.[5]
Q3: Are there known species differences in the pharmacokinetics of TPA-023?
A3: Yes, significant species differences in oral bioavailability have been reported. While TPA-023 has good oral bioavailability in rats (36%) and dogs (54%), it is poorly bioavailable in rhesus monkeys (1%).[5] The half-life also varies, with a reported range of 0.6-1.5 hours in these preclinical species after intravenous administration[5], and around 6-7 hours in humans.[1][3]
Q4: Why was the clinical development of TPA-023 halted?
A4: The clinical development of TPA-023 was discontinued (B1498344) due to findings of cataract formation in high-dose, long-term animal studies.[2][6] Despite this, it remains a valuable tool for preclinical research into the roles of GABAA receptor subtypes.
Troubleshooting Unexpected Results
Scenario 1: Absence of Anxiolytic Effect in Animal Models
Q: My in vivo experiments with TPA-023 in rats are not showing the expected anxiolytic-like effects. What could be the cause?
A: Several factors could contribute to a lack of efficacy in your animal model. Consider the following troubleshooting steps:
-
Dose and Receptor Occupancy: Anxiolytic-like effects of TPA-023 in rats are observed at doses corresponding to a receptor occupancy of 70-88%.[1] Ensure your dosing regimen is sufficient to achieve this level of receptor occupancy. The plasma concentration required for 50% receptor occupancy in rats is approximately 21-25 ng/mL.[5]
-
Route of Administration and Bioavailability: TPA-023 has an oral bioavailability of 36% in rats.[5] If using oral administration, ensure the formulation and vehicle are appropriate to achieve adequate plasma concentrations. Consider intravenous administration to bypass potential absorption issues.
-
Metabolism: TPA-023 is metabolized by CYP3A4.[1][3] If your animals are co-administered with other compounds, consider the potential for drug-drug interactions that could alter the metabolism and clearance of TPA-023.
-
Animal Model: The anxiolytic-like effects of TPA-023 have been demonstrated in specific models such as the elevated plus-maze, fear-potentiated startle, and conditioned suppression of drinking assays.[1] Ensure the chosen behavioral paradigm is appropriate for detecting the effects of a non-sedating anxiolytic.
Experimental Protocols
In Vivo Receptor Occupancy Assay
A common method to determine the in vivo receptor occupancy of TPA-023 is through competitive binding with a radiolabeled ligand, such as [3H]flumazenil.
-
Animal Dosing: Administer TPA-023 to rodents at various doses and time points prior to the injection of the radioligand.
-
Radioligand Injection: Inject [3H]flumazenil intravenously.
-
Brain Tissue Harvesting: At a specified time after radioligand injection, euthanize the animals and rapidly dissect the brain region of interest (e.g., cortex, hippocampus).
-
Radioactivity Measurement: Homogenize the brain tissue and measure the amount of radioactivity using liquid scintillation counting.
-
Data Analysis: Compare the radioactivity in the brains of TPA-023-treated animals to that in vehicle-treated animals to calculate the percentage of receptor occupancy at different doses and plasma concentrations of TPA-023.
Data Presentation
| Parameter | Species | Value | Reference |
| GABAA Receptor Subtype Efficacy | Human (recombinant) | Weak partial agonist at α2/α3, Antagonist at α1/α5 | [1][2] |
| Oral Bioavailability | Rat | 36% | [5] |
| Dog | 54% | [5] | |
| Rhesus Monkey | 1% | [5] | |
| Plasma Concentration for 50% Receptor Occupancy (EC50) | Rat | 21-25 ng/mL | [5] |
| Baboon | 19 ng/mL | [5] | |
| Human | 9 ng/mL | [5] | |
| Metabolizing Enzyme | Human | CYP3A4 | [1][3] |
| Half-life | Human | ~6-7 hours | [1][3] |
Visualizations
Caption: TPA-023's selective action on GABAA receptor subtypes.
Caption: Troubleshooting workflow for unexpected in vivo results with TPA-023.
References
- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
TPA 023 Receptor Occupancy and Behavioral Outcomes: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the GABAA α2/α3 receptor partial agonist, TPA 023.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a subtype-selective positive allosteric modulator of the GABAA receptor, with partial agonist activity at the α2 and α3 subunits and antagonist activity at the α1 and α5 subunits.[1][2] This selectivity is thought to confer anxiolytic effects without the sedation commonly associated with non-selective benzodiazepines, which also act on the α1 subunit.[3][4]
Q2: What is the relationship between this compound receptor occupancy and its anxiolytic effects?
A2: Preclinical studies in rats and squirrel monkeys have demonstrated that this compound exhibits anxiolytic-like effects at receptor occupancy levels of 65-88%.[1]
Q3: Does this compound cause sedation at therapeutic doses?
A3: A key feature of this compound is its non-sedating profile. In preclinical models, no significant sedation or motor impairment was observed even at receptor occupancy levels exceeding 99%.[1] In human studies, a single 2-mg dose of this compound, resulting in 50-60% receptor occupancy, did not produce overt sedative-like effects.[5]
Q4: How is this compound metabolized?
A4: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][6][7] The main metabolic pathways are t-butyl hydroxylation and N-deethylation.[1][6][7] Co-administration of this compound with potent CYP3A4 inhibitors, such as itraconazole, can significantly increase its plasma concentration.[7]
Q5: What are the key differences in the pharmacodynamic effects of this compound compared to a classical benzodiazepine (B76468) like lorazepam?
A5: While both this compound and lorazepam can reduce saccadic eye movement peak velocity, this compound does not significantly impair alertness, memory, or postural stability, all of which are affected by lorazepam.[1][3] This difference in side-effect profile is attributed to this compound's selectivity for the α2 and α3 subunits and its lack of agonist activity at the α1 subunit.[3]
Troubleshooting Guides
[¹¹C]flumazenil PET Imaging for Receptor Occupancy Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low signal-to-noise ratio | - Insufficient radiotracer dose- Patient/animal motion during scan- Suboptimal reconstruction parameters | - Ensure appropriate dose calculation based on patient/animal weight and scanner sensitivity.- Use appropriate head fixation and consider anesthesia for animal studies to minimize motion.[8]- Optimize reconstruction algorithms and parameters (e.g., filters, iterations). |
| Inaccurate quantification of receptor occupancy | - Incorrect definition of reference region- Partial volume effects, especially in small brain structures- Inaccurate measurement of plasma input function | - The pons or cerebellum are often used as reference regions for [¹¹C]flumazenil PET, as they have a low density of benzodiazepine receptors.[9]- Apply partial volume correction methods, particularly for small animal imaging.[10]- Ensure accurate and frequent arterial blood sampling and metabolite analysis. |
| Image artifacts | - Patient/animal movement- Presence of metal implants- Misalignment between PET and CT scans in PET/CT | - Implement motion correction techniques.[8]- Use appropriate artifact reduction algorithms if metal is present.[10]- Ensure proper patient/animal positioning and use co-registration software to align PET and CT images.[11] |
Rodent Behavioral Assays for Anxiolytic Effects
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline anxiety levels | - Inconsistent animal handling- Environmental stressors (e.g., noise, light)- Lack of habituation to the testing room | - Handle animals gently and consistently for several days before testing.- Maintain a quiet and consistently lit testing environment.- Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment. |
| Floor effects (low anxiety behavior in controls) | - Strain of rodent is naturally less anxious- Testing conditions are not sufficiently anxiogenic | - Select a rodent strain known to exhibit robust anxiety-like behaviors.- Increase the aversiveness of the open arms in the elevated plus maze (e.g., brighter lighting). |
| Ceiling effects (high anxiety behavior masking drug effects) | - Testing conditions are overly stressful- Inappropriate drug dosage (too low) | - Reduce the intensity of the anxiogenic stimuli (e.g., lower shock intensity in fear-potentiated startle).- Perform a dose-response study to determine the optimal dose of this compound. |
| Lack of drug effect | - Insufficient time between drug administration and testing- Incorrect route of administration- Pharmacokinetic issues (e.g., rapid metabolism) | - Determine the peak plasma concentration time for this compound in the specific species and administer the drug accordingly.- Ensure the correct route of administration (e.g., oral gavage, intraperitoneal injection) is used as specified in the protocol.- Consider potential drug-drug interactions if other compounds are co-administered. |
Quantitative Data Summary
Table 1: this compound Receptor Occupancy and Behavioral Outcomes in Preclinical Models
| Species | Behavioral Assay | Receptor Occupancy for Anxiolytic Effect | Sedation/Motor Impairment | Reference(s) |
| Rat | Elevated Plus Maze | ~70-88% | Not observed at ≥99% occupancy | [1] |
| Rat | Fear-Potentiated Startle | ~70-88% | Not observed at ≥99% occupancy | [1] |
| Rat | Conditioned Suppression of Drinking | ~70-88% | Not observed at ≥99% occupancy | [1] |
| Squirrel Monkey | Conditioned Emotional Response | ~65% | Not observed at ≥99% occupancy | [1] |
Table 2: Pharmacodynamic Effects of this compound vs. Lorazepam in Humans
| Parameter | This compound (0.5 mg & 1.5 mg) | Lorazepam (2 mg) | Reference(s) |
| Saccadic Peak Velocity | Significant Reduction | Significant Reduction | [1][3] |
| Alertness (Visual Analog Scale) | No Significant Effect | Significant Decrease | [1][3] |
| Memory | No Significant Effect | Significant Impairment | [1][3] |
| Postural Stability (Body Sway) | No Significant Effect | Significant Impairment | [1][3] |
Experimental Protocols
[¹¹C]flumazenil PET Imaging for Receptor Occupancy
This protocol provides a general framework. Specific parameters should be optimized for the scanner and species being used.
-
Radiotracer Preparation: Synthesize [¹¹C]flumazenil with high radiochemical purity.
-
Animal/Human Preparation:
-
Fast the subject for at least 4 hours prior to the scan.
-
For animal studies, anesthetize the animal and maintain anesthesia throughout the scan.
-
Insert an arterial line for blood sampling to determine the plasma input function.
-
-
PET Scan Acquisition:
-
Position the subject in the PET scanner with the head in the center of the field of view.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [¹¹C]flumazenil.
-
Acquire dynamic PET data for 60-90 minutes.
-
-
Arterial Blood Sampling:
-
Collect arterial blood samples at frequent intervals throughout the scan.
-
Measure the radioactivity in whole blood and plasma.
-
Perform metabolite analysis to determine the fraction of unmetabolized [¹¹C]flumazenil in plasma.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the brain images.
-
Use kinetic modeling (e.g., two-tissue compartment model) with the arterial input function to calculate the binding potential (BPND) in each ROI.
-
Calculate receptor occupancy by comparing the BPND after this compound administration to the baseline BPND.
-
Elevated Plus Maze (EPM) for Rodents
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
-
Fear-Potentiated Startle (FPS) for Rodents
-
Apparatus: A startle chamber equipped with a load cell to measure the startle response, a speaker to deliver acoustic stimuli, and a grid floor for delivering mild foot shocks.
-
Procedure:
-
Day 1: Conditioning: Place the animal in the startle chamber. Present a neutral conditioned stimulus (CS; e.g., a light or tone) followed by a mild, brief foot shock (unconditioned stimulus; US). Repeat this pairing several times.
-
Day 2: Testing: Administer this compound or vehicle. Place the animal back in the startle chamber. Present a series of acoustic startle stimuli alone (noise-alone trials) and in the presence of the CS (CS-noise trials).
-
-
Data Analysis:
-
Calculate the average startle amplitude for noise-alone trials and CS-noise trials.
-
The degree of fear potentiation is the difference in startle amplitude between CS-noise and noise-alone trials. A reduction in this difference indicates an anxiolytic effect.
-
Visualizations
Caption: Signaling pathway of this compound at the GABAA receptor.
Caption: Experimental workflow for this compound studies.
Caption: Metabolic pathway of this compound.
References
- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 3A-dependent metabolism of a potent and selective gamma-aminobutyric acid Aalpha2/3 receptor agonist in vitro: involvement of cytochrome P450 3A5 displaying biphasic kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Motion Artifacts and Correction Techniques in PET/CT | Radiology Key [radiologykey.com]
- 9. Brain PET imaging using 11C-flumazenil and 11C-buprenorphine does not support the hypothesis of a mutual interaction between buprenorphine and benzodiazepines at the neuroreceptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
TPA023 Technical Support Center: Navigating the Challenges of Clinical Translation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with TPA023, a selective GABAA α2/α3 subtype partial agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during preclinical and clinical development, with a focus on the limitations that have hindered its clinical translation.
Frequently Asked Questions (FAQs)
1. What is TPA023 and what is its primary mechanism of action?
TPA023 is a triazolopyridazine that acts as a partial agonist at the α2 and α3 subunits of the γ-aminobutyric acid type A (GABAA) receptor, with no significant efficacy at the α1 and α5 subunits.[1][2] This subtype selectivity was intended to produce anxiolytic effects comparable to classical benzodiazepines but with a reduced sedative and cognitive impairment profile, as these side effects are primarily mediated by the α1 subunit.[3]
2. What are the key pharmacokinetic properties of TPA023?
TPA023 exhibits dose-dependent pharmacokinetics. In humans, it has a half-life of approximately 6-7 hours.[2][4] The bioavailability varies across species, with good oral bioavailability observed in rats and dogs, but not in rhesus monkeys.[5] Metabolism of TPA023 is primarily mediated by the CYP3A4 enzyme through t-butyl hydroxylation and N-deethylation.[2][4]
3. Why were the clinical trials for TPA023 in Generalized Anxiety Disorder (GAD) terminated?
The Phase IIa clinical trials for TPA023 were prematurely halted due to findings of preclinical toxicity in long-term dosing studies. Specifically, the development of cataracts was observed in animal models, raising significant safety concerns for chronic human use.[1][6]
4. Does TPA023 show anxiolytic effects in humans?
Yes, despite the early termination of the trials, a post-hoc analysis of the combined data from three separate Phase IIa studies indicated that TPA023 produced a statistically significant reduction in Hamilton Anxiety Scale (HAM-A) scores compared to placebo.[5][7]
5. What is the sedative profile of TPA023 compared to traditional benzodiazepines like lorazepam?
Clinical studies in healthy volunteers have shown that TPA023 has a markedly different side effect profile compared to lorazepam. At doses that produced similar effects on saccadic eye peak velocity (a measure of CNS depressant effect), TPA023 did not cause significant memory impairment or postural imbalance (body sway), which are characteristic sedative effects of lorazepam.[3] However, at higher receptor occupancies (>50%), signs of sedation such as dizziness and drowsiness have been reported.[8]
Troubleshooting Guides
Preclinical In Vivo Studies
| Issue | Possible Cause(s) | Recommended Action(s) |
| Lack of anxiolytic effect in rodent models. | - Inappropriate dose selection.- High inter-animal variability.- Suboptimal behavioral testing paradigm. | - Ensure doses are sufficient to achieve adequate receptor occupancy (EC50 for receptor occupancy is ~21-25 ng/mL in rats).[5]- Increase sample size to account for variability.- Use a battery of tests (e.g., elevated plus-maze, light-dark box, fear-potentiated startle) to confirm findings. |
| Unexpected sedative-like effects observed. | - Dose is too high, leading to off-target effects or overwhelming the α2/α3 selectivity.- Species-specific differences in metabolism or receptor sensitivity. | - Perform a dose-response study to identify a clear therapeutic window.- Characterize the pharmacokinetic/pharmacodynamic relationship in the specific animal model. |
| Difficulty with oral administration and variable exposure. | - Poor bioavailability in the chosen species (e.g., rhesus monkeys).[5]- Formulation issues affecting absorption. | - Consider alternative routes of administration (e.g., intravenous) for initial proof-of-concept studies.[5]- Optimize the vehicle for oral dosing to improve solubility and absorption. |
Clinical Trial Design & Interpretation
| Issue | Possible Cause(s) | Recommended Action(s) |
| Difficulty in demonstrating a clear separation from placebo on anxiolytic measures. | - High placebo response rates are common in GAD trials.- Insufficient dosing due to safety concerns. | - Implement rigorous patient selection criteria and rater training to minimize placebo effects.- Utilize adaptive trial designs to optimize dosing.- Consider experimental medicine models to establish proof-of-concept before large-scale trials.[6] |
| Emergence of dose-limiting adverse events (e.g., dizziness). | - Achieving high receptor occupancy may be necessary for anxiolytic efficacy, but this may also lead to on-target sedative effects. | - Investigate controlled-release formulations (e.g., gel extrusion module - GEM) to reduce peak plasma concentrations and potentially mitigate side effects.[5]- Carefully characterize the exposure-response relationship for both efficacy and adverse events. |
| Translating preclinical safety findings to clinical risk. | - The preclinical toxicity (cataracts) may be species-specific or related to long-term, high-dose exposure. | - Conduct thorough mechanistic toxicology studies to understand the basis of the adverse finding.- Implement comprehensive long-term safety monitoring in any future clinical investigations. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of TPA023
| Species | Route | Half-life (t½) | Oral Bioavailability (%) | Cmax (ng/mL) at specified dose |
| Human | Oral | ~6-7 hours[2][4] | Not explicitly stated | 5 (0.5 mg), 13 (1.5 mg), 28 (3.0 mg)[4] |
| Rat | IV / Oral | ~1.4 hours[4] | 36[5] | Not specified |
| Dog | IV / Oral | ~1.5 hours[4] | 54[5] | Not specified |
| Rhesus Monkey | IV / Oral | Not specified | 1[5] | Not specified |
Table 2: Pharmacodynamic Effects of TPA023 vs. Lorazepam in Healthy Volunteers
| Parameter | TPA023 (0.5 mg & 1.5 mg) | Lorazepam (2 mg) | Placebo |
| Saccadic Peak Velocity | Significant, dose-dependent reduction[3] | Significant reduction[3] | No significant effect |
| Memory Tests | No detectable impairment[3] | Significant impairment[3] | No significant effect |
| Body Sway | No detectable effect[3] | Significant impairment[3] | No significant effect |
| VAS Alertness | No detectable effect[3] | Significant reduction[3] | No significant effect |
Experimental Protocols
Saccadic Eye Movement Measurement
This protocol is based on the standardized "Demonstrate Eye Movement Networks with Saccades (DEMoNS)" protocol to assess the sedative properties of CNS-active drugs.
-
Objective: To measure drug-induced changes in saccadic peak velocity, latency, and accuracy.
-
Equipment: Infrared oculography system (eye tracker).
-
Procedure:
-
Participants are seated in a dark room with their head stabilized by a chin and forehead rest.
-
A series of visual targets (e.g., dots) are presented on a computer screen at various horizontal and vertical positions.
-
Participants are instructed to follow the targets with their eyes as quickly and accurately as possible.
-
The eye tracker (B12436777) records the position of the eyes at a high sampling rate.
-
Key tasks include:
-
Pro-saccade task: Look at the target when it appears.
-
Anti-saccade task: Look in the opposite direction of the target.
-
-
Data is analyzed to calculate saccadic parameters, with peak velocity being a primary indicator of CNS depression.
-
Body Sway Test
This protocol assesses postural stability, which can be impaired by sedative drugs.
-
Objective: To quantify postural sway as an indicator of sedation.
-
Equipment: Force platform.
-
Procedure:
-
Participants stand on the force platform with their feet in a standardized position (e.g., heels together, feet at a 30-degree angle).
-
Participants are instructed to stand as still as possible for a set duration (e.g., 60 seconds).
-
The test is performed under two conditions: eyes open (looking at a fixed point) and eyes closed.
-
The force platform records the movement of the center of pressure.
-
The total path length of the center of pressure movement is calculated as the primary outcome measure. An increase in sway indicates impaired postural stability.
-
Visual Analogue Scale (VAS) for Alertness
This is a subjective measure of self-reported alertness.
-
Objective: To assess the participant's subjective feeling of alertness.
-
Materials: A 100 mm horizontal line with "Not at all alert" at the left anchor (0 mm) and "Extremely alert" at the right anchor (100 mm).
-
Procedure:
-
The participant is presented with the VAS line.
-
They are asked to mark a vertical line on the horizontal line that corresponds to their current level of alertness.
-
The distance from the left anchor to the mark is measured in millimeters to provide a quantitative score.
-
Visualizations
Caption: TPA023's selective action on GABAA α2/α3 subunits.
Caption: Workflow of TPA023's development and clinical translation halt.
References
- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. A standardized protocol for quantification of saccadic eye movements: DEMoNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A standardized protocol for quantification of saccadic eye movements: DEMoNS | PLOS One [journals.plos.org]
- 5. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
addressing TPA 023 variability in experimental results
Welcome to the technical support center for TPA 023. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a subtype-selective modulator of the GABA-A receptor.[1] It acts as a weak partial agonist at the α2 and α3 subunits, while being an antagonist at the α1 and α5 subunits.[2][3] This selectivity is thought to contribute to its anxiolytic effects without the sedative properties associated with non-selective benzodiazepines.[2][4]
Q2: What are the known pharmacokinetic properties of this compound?
A2: this compound is metabolized in the liver primarily by the CYP3A4 enzyme via t-butyl hydroxylation and N-deethylation.[2][5] Its half-life in humans is approximately 3-7 hours.[2][6]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a solid powder at -20°C, protected from light and moisture.[7] Stock solutions, typically prepared in DMSO, should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[7]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be selective for GABA-A receptor subtypes, the potential for off-target effects should always be considered. Comprehensive off-target screening information is not extensively detailed in the provided search results, but its design focuses on minimizing activity at α1 and α5 subunits to avoid sedation and cognitive impairment.[2]
Troubleshooting Guides
In Vitro Experiment Variability
Q1: I am observing high variability in my in vitro assay results with this compound. What are the potential causes?
A1: High variability in in vitro assays can stem from several factors:
-
Cell Line and Receptor Expression: The expression levels and subunit composition of GABA-A receptors can vary between cell lines and even between passages of the same cell line.[8][9] this compound's efficacy is dependent on the presence of α2 and α3 subunits.
-
Compound Stability and Solubility: this compound may degrade or precipitate in aqueous solutions over time. It is crucial to prepare fresh working solutions for each experiment.[7][10]
-
Assay Conditions: Inconsistent incubation times, temperature, or pH can all contribute to variability.
-
GABA Concentration: As a positive allosteric modulator, the effect of this compound is dependent on the presence of GABA. The concentration of GABA used can significantly impact the observed potentiation.[1]
Q2: My dose-response curve for this compound is not consistent. What should I check?
A2: Inconsistent dose-response curves are a common issue. Consider the following troubleshooting steps:
-
Confirm Compound Concentration: Verify the concentration of your stock solution and ensure accurate serial dilutions.
-
Optimize GABA Concentration: The concentration of GABA used as the agonist can significantly affect the apparent potency of this compound. An EC10-EC20 concentration of GABA is often recommended to provide an adequate window for observing potentiation.[1]
-
Check for Receptor Rundown: In electrophysiology experiments, GABA-A receptors can exhibit "rundown," a gradual decrease in current amplitude with repeated agonist application. Including ATP and GTP in your internal solution can help maintain receptor function.[10][11]
-
Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or receptor function (typically <0.1%).[1]
In Vivo Experiment Variability
Q1: I am seeing significant variability in the behavioral effects of this compound in my rodent studies. What factors should I consider?
A1: Behavioral studies in rodents are susceptible to a wide range of variables:
-
Animal Strain and Sex: Different rodent strains can exhibit different baseline levels of anxiety and may metabolize compounds differently.[12][13] The estrous cycle in female rodents can also influence behavioral outcomes.[14]
-
Environmental Factors: Factors such as lighting conditions, noise levels, and time of day can all impact rodent behavior.[14][15]
-
Handling and Acclimation: The amount of handling and the acclimation period to the testing environment can significantly affect stress levels and subsequent behavior.[14]
-
Metabolism and Drug Interactions: this compound is primarily metabolized by CYP3A4.[2][5] Co-administration of other compounds that inhibit or induce this enzyme can alter the plasma concentration and efficacy of this compound.[16] Genetic polymorphisms in CYP3A4 can also lead to inter-individual differences in metabolism.[17][18]
Q2: How can I minimize variability in my in vivo this compound experiments?
A2: To improve the reproducibility of your in vivo studies, consider the following best practices:
-
Standardize Procedures: Maintain consistent experimental protocols, including animal handling, dosing procedures, and behavioral testing paradigms.
-
Control Environmental Variables: Conduct experiments at the same time of day, in a quiet environment with consistent lighting.[14]
-
Randomize and Blind: Randomize animals to treatment groups and blind the experimenter to the treatment conditions to minimize bias.
-
Monitor Animal Health: Ensure that all animals are healthy and free from any underlying conditions that could affect the experimental outcome.
-
Consider Pharmacokinetics: Be mindful of the half-life of this compound when designing your dosing regimen and timing your behavioral assessments.[6]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference(s) |
| Half-life | Human | 3-7 hours | [2][6] |
| Primary Metabolizing Enzyme | Human | CYP3A4 | [2][5] |
| Major Metabolic Pathways | Human | t-butyl hydroxylation, N-deethylation | [2][5] |
| Oral Bioavailability | Rat | 36% | [6] |
| Oral Bioavailability | Dog | 54% | [6] |
| Oral Bioavailability | Rhesus Monkey | 1% | [6] |
Table 2: In Vitro Efficacy of this compound at GABA-A Receptor Subtypes
| Subtype | Efficacy | Reference(s) |
| α1 | Antagonist | [2] |
| α2 | Weak Partial Agonist | [2] |
| α3 | Weak Partial Agonist | [2] |
| α5 | Antagonist | [2] |
Experimental Protocols & Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
The following diagram illustrates the selective modulation of the GABA-A receptor by this compound. This compound enhances the effect of GABA at receptors containing α2 and α3 subunits, leading to an influx of chloride ions and hyperpolarization of the neuron. At receptors containing α1 and α5 subunits, this compound acts as an antagonist, blocking the effects of other modulators at the benzodiazepine (B76468) binding site.
Caption: this compound's selective modulation of GABA-A receptor subtypes.
Generic In Vitro Experimental Workflow
This diagram outlines a general workflow for an in vitro experiment using this compound, highlighting critical steps where variability can be introduced.
Caption: A generalized workflow for in vitro experiments with this compound.
Troubleshooting Flowchart for Experimental Variability
This flowchart provides a logical path to help identify the source of variability in your experimental results with this compound.
Caption: A flowchart to troubleshoot sources of experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 3A-dependent metabolism of a potent and selective gamma-aminobutyric acid Aalpha2/3 receptor agonist in vitro: involvement of cytochrome P450 3A5 displaying biphasic kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Distinctive GABA A receptor subunit expression modulates cell specific EMT and functional responses in glioblastoma breast and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - ProQuest [proquest.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Frontiers | Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice [frontiersin.org]
- 16. Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity - Mikus - Translational Cancer Research [tcr.amegroups.org]
- 17. mdpi.com [mdpi.com]
- 18. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
metabolite interference in TPA 023 experiments
Welcome to the technical support center for TPA-023 experiments. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with TPA-023, with a specific focus on potential metabolite interference.
Frequently Asked Questions (FAQs)
Q1: What is TPA-023 and what is its primary mechanism of action?
A1: TPA-023 is a subtype-selective modulator of the GABA-A receptor. It acts as a partial agonist at the α2 and α3 subunits and an antagonist at the α1 and α5 subunits of the GABA-A receptor.[1] This selectivity profile contributes to its anxiolytic effects without the significant sedative properties associated with non-selective benzodiazepines.
Q2: What are the main metabolites of TPA-023?
A2: The primary metabolic pathways for TPA-023 in vivo are CYP3A4-mediated t-butyl hydroxylation and N-deethylation.[1][2] This results in the formation of two major metabolites, often referred to as M1 and M2.
Q3: Do the metabolites of TPA-023 have pharmacological activity?
A3: The major metabolites of TPA-023 are not considered to be pharmacologically significant.[1] This is due to their poor penetration of the blood-brain barrier and, in the case of the N-desethyl metabolite, a lower affinity for GABA-A receptors compared to the parent compound.[1]
Q4: Is it likely that TPA-023 metabolites will interfere with my in vitro or in vivo experiments?
A4: Direct interference from metabolites in experiments measuring the central nervous system effects of TPA-023 is considered unlikely due to their low pharmacological activity and poor brain penetration.[1] However, in peripheral systems or in experiments with very high concentrations of TPA-023 where significant metabolism may occur in situ, the potential for off-target effects, though minimal, cannot be entirely excluded.
Q5: How is TPA-023 metabolized?
A5: TPA-023 is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][2]
Troubleshooting Guide
This guide addresses potential issues that may arise during TPA-023 experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected results in cell-based assays. | 1. Compound Degradation: TPA-023 may be unstable under certain experimental conditions. 2. Metabolism in Cell Culture: If using cells that express CYP3A4 (e.g., primary hepatocytes), TPA-023 may be metabolized, leading to a lower effective concentration of the parent compound. 3. Off-Target Effects at High Concentrations: Very high concentrations of TPA-023 or its metabolites could potentially have off-target effects. | 1. Verify Compound Integrity: Use freshly prepared solutions of TPA-023. Confirm the purity and concentration of your stock solution via analytical methods like HPLC. 2. Assess Cell Metabolism: If CYP3A4 expression is a concern, consider using a CYP3A4 inhibitor (e.g., ketoconazole) as a control to determine if metabolism is affecting your results. Alternatively, use cell lines with low or no CYP3A4 expression. 3. Concentration-Response Curve: Perform a detailed concentration-response curve to ensure you are working within the specific and selective concentration range for TPA-023. |
| Variability in electrophysiology recordings. | 1. Inconsistent Compound Application: Inconsistent perfusion or application of TPA-023 can lead to variable responses. 2. Receptor Desensitization: Prolonged exposure to GABA-A receptor modulators can sometimes lead to receptor desensitization. | 1. Optimize Perfusion System: Ensure your perfusion system allows for rapid and complete solution exchange. 2. Control Application Time: Use a standardized and consistent application time for TPA-023. Include adequate washout periods between applications. |
| Low signal or high background in binding assays. | 1. Suboptimal Radioligand Concentration: The concentration of the radioligand (e.g., [3H]flumazenil) may not be optimal. 2. Inadequate Washing: Insufficient washing can lead to high non-specific binding. 3. Degraded Radioligand: The radioligand may have degraded over time. | 1. Determine Optimal Radioligand Concentration: Perform a saturation binding experiment to determine the Kd of your radioligand and use a concentration at or near the Kd for competitive binding assays. 2. Optimize Wash Steps: Increase the number and/or duration of wash steps with ice-cold buffer. 3. Check Radioligand Quality: Use a fresh batch of radioligand or verify the purity of your current stock. |
| Unexpected sedative-like effects in behavioral studies. | 1. High Receptor Occupancy: While TPA-023 is non-sedating at therapeutic doses, very high doses leading to high receptor occupancy may produce some sedative effects.[3] 2. Interaction with other compounds: Co-administration of other centrally acting agents could potentiate sedative effects. | 1. Dose-Response Study: Conduct a thorough dose-response study to identify the anxiolytic dose range that is devoid of sedative effects. 2. Review Experimental Design: Ensure that no other administered compounds could be contributing to sedation. |
Experimental Protocols
Competitive Radioligand Binding Assay for TPA-023
This protocol describes a competitive binding assay to determine the affinity of TPA-023 for the benzodiazepine (B76468) binding site on GABA-A receptors using [3H]flumazenil.
Materials:
-
Cell membranes prepared from a cell line stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
[3H]flumazenil (specific activity ~80 Ci/mmol).
-
TPA-023.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Clonazepam.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare a dilution series of TPA-023 in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer for total binding or 50 µL of 10 µM clonazepam for non-specific binding.
-
50 µL of the TPA-023 dilution or vehicle.
-
50 µL of [3H]flumazenil (final concentration ~1 nM).
-
50 µL of cell membrane preparation (final concentration 5-10 µg of protein).
-
-
Incubate the plate at 4°C for 90 minutes.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the TPA-023 concentration and determine the Ki using non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a method to assess the functional activity of TPA-023 on GABA-A receptors expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the desired GABA-A receptor subtype.
-
External solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl2, 2.5 CaCl2, 11 Glucose, 10 HEPES, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsCl, 4 NaCl, 0.5 CaCl2, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, pH 7.2 with CsOH.
-
GABA.
-
TPA-023.
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system.
Procedure:
-
Culture cells on glass coverslips and transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the recording chamber with external solution.
-
Establish a whole-cell patch-clamp recording from a single cell. Clamp the membrane potential at -60 mV.
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
After the baseline response is stable, co-apply the same concentration of GABA with varying concentrations of TPA-023.
-
Record the potentiation of the GABA-evoked current by TPA-023.
-
To assess antagonist activity (e.g., at the α1 subunit), co-apply a known agonist (e.g., diazepam) and GABA, and then add TPA-023 to observe any inhibition of the potentiated response.
-
Ensure complete washout of compounds between applications.
-
Analyze the data by measuring the peak amplitude of the GABA-evoked currents in the absence and presence of TPA-023.
-
Construct concentration-response curves to determine the EC50 or IC50 of TPA-023.
Visualizations
References
- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of TPA023 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of TPA023 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of TPA023 in common animal models?
A1: The oral bioavailability of TPA023 varies significantly across species. It is reported to be moderate in rats (36%) and dogs (54%), but notably low in rhesus monkeys (1%).[1][2][3] This variability is a critical consideration when selecting animal models for preclinical studies.
Q2: What is the primary reason for the limited oral bioavailability of TPA023?
A2: The limited oral bioavailability of TPA023 is largely attributed to its extensive first-pass metabolism in the liver and intestines.[2][3] In vitro and in vivo studies have demonstrated that TPA023 is primarily metabolized by the cytochrome P450 enzyme CYP3A4 through t-butyl hydroxylation and N-deethylation.[3]
Q3: What strategies can be employed to improve the oral bioavailability of TPA023 in animal models?
A3: Several strategies can be investigated to enhance the oral bioavailability of TPA023, primarily focusing on mitigating its rapid metabolism and improving its absorption characteristics. These include:
-
Formulation Strategies:
-
Controlled-Release Formulations: Utilizing formulations like a gel extrusion module (GEM) can prolong the absorption phase and potentially saturate metabolic enzymes, leading to increased overall exposure.[1][2][3]
-
Solubility Enhancement: As TPA023 is a poorly soluble compound, techniques such as particle size reduction (micronization or nanosizing), solid dispersions, and lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) can improve its dissolution in the gastrointestinal tract.
-
-
Pharmacological Approaches:
-
Co-administration with CYP3A4 Inhibitors: The use of potent CYP3A4 inhibitors, such as itraconazole (B105839) or ketoconazole (B1673606), can significantly decrease the first-pass metabolism of TPA023 and increase its systemic exposure.[2][3]
-
-
Chemical Modification:
-
Analog Development: Synthesizing and screening analogs of TPA023 with modifications at the metabolic sites (t-butyl and N-ethyl groups) can lead to compounds with improved metabolic stability.
-
Q4: Are there any known safety concerns with TPA023 observed in animal studies?
A4: Yes, the clinical development of TPA023 was halted due to the observation of cataract formation in dogs during long-term, high-dose preclinical toxicity studies.[4] This is a significant finding that should be carefully considered in the design of any new in vivo experiments with TPA023 or its analogs.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Rodent Studies
Symptoms:
-
Plasma concentrations of TPA023 are below the expected levels after oral administration.
-
High inter-individual variability in pharmacokinetic parameters (AUC, Cmax) is observed.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Poor Solubility and Dissolution | 1. Formulation Check: Ensure TPA023 is fully solubilized or uniformly suspended in the dosing vehicle. Consider using co-solvents (e.g., propylene (B89431) glycol, PEG 400) or surfactants. 2. Particle Size Reduction: If using a suspension, consider micronization or nanomilling of the TPA023 powder to increase the surface area for dissolution. |
| Extensive First-Pass Metabolism | 1. Co-administer a CYP3A4 Inhibitor: Conduct a pilot study with a known CYP3A4 inhibitor (e.g., ketoconazole or itraconazole) to confirm if metabolism is the primary barrier. A significant increase in exposure would validate this. 2. Saturate Metabolism: Investigate higher doses of TPA023 to see if metabolic pathways can be saturated, leading to a non-linear increase in exposure. |
| Inconsistent Dosing Technique | 1. Standardize Gavage Procedure: Ensure consistent oral gavage technique, including proper needle placement and administration volume, to minimize variability. |
Logical Workflow for Troubleshooting Low Bioavailability
Issue 2: Difficulty in Achieving Target Receptor Occupancy
Symptom:
-
Despite administering calculated doses, in vivo receptor occupancy studies show lower than expected binding to GABA-A receptors.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Insufficient Brain Penetration | 1. Assess Brain-to-Plasma Ratio: If not already known, determine the brain-to-plasma concentration ratio of TPA023 in the specific animal model. 2. Rule out Efflux Transporters: Investigate if TPA023 is a substrate for efflux transporters at the blood-brain barrier (e.g., P-glycoprotein). |
| Rapid Metabolism | 1. Increase Dose or Use CYP3A4 Inhibitor: As with improving bioavailability, either a higher dose or co-administration with a CYP3A4 inhibitor can increase systemic and subsequently brain concentrations. |
| Inaccurate Occupancy Measurement | 1. Refine In Vivo Binding Protocol: Ensure the [3H]flumazenil in vivo binding protocol is optimized, including appropriate tracer injection timing and tissue harvesting procedures. |
Data Presentation
Table 1: Pharmacokinetic Parameters of TPA023 in Different Animal Models (Immediate-Release Formulation)
| Species | Oral Bioavailability (%) | T1/2 (h) | Reference(s) |
| Rat | 36 | 1.4 | [3] |
| Dog | 54 | 1.5 | [3] |
| Rhesus Monkey | 1 | 0.6 - 1.5 | [1][3] |
Table 2: Effect of Different Formulations on TPA023 Exposure in Humans (Illustrative)
| Formulation | Maximum Tolerated Dose (mg) | Exposure Profile | Reference(s) |
| Immediate-Release | 2 | Shorter half-life (3-6 h) | [1][2][3] |
| Controlled-Release (GEM) | 8 | More prolonged exposure | [1][2][3] |
Experimental Protocols
Protocol 1: Oral Bioavailability Assessment of TPA023 in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of TPA023 in rats.
Materials:
-
TPA023
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or a solution with co-solvents like propylene glycol)
-
Male Sprague-Dawley rats (250-300g) with jugular vein cannulas
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Dose Preparation:
-
For intravenous (IV) administration, dissolve TPA023 in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent) to a final concentration of 1 mg/mL.
-
For oral (PO) administration, prepare a suspension or solution of TPA023 in the chosen vehicle at a concentration of 2 mg/mL.
-
-
Dosing:
-
Administer a 1 mg/kg dose of TPA023 via the jugular vein cannula for the IV group.
-
Administer a 10 mg/kg dose of TPA023 via oral gavage for the PO group.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points:
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
-
Sample Processing:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of TPA023 in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.
-
Experimental Workflow for Bioavailability Study
Protocol 2: In Vivo GABA-A Receptor Occupancy Study
Objective: To determine the relationship between TPA023 plasma concentration and GABA-A receptor occupancy in the rat brain.
Materials:
-
TPA023
-
[3H]flumazenil (radioligand)
-
Male Sprague-Dawley rats (250-300g)
-
Scintillation counter
Methodology:
-
Dosing:
-
Administer various oral doses of TPA023 (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) to different groups of rats.
-
-
Radioligand Administration:
-
At a specific time post-TPA023 administration (e.g., 1 hour), inject a tracer dose of [3H]flumazenil intravenously.
-
-
Tissue Harvesting:
-
A short time after [3H]flumazenil injection (e.g., 10 minutes), euthanize the rats and rapidly dissect the brain regions of interest (e.g., cortex, hippocampus).
-
-
Radioactivity Measurement:
-
Homogenize the brain tissue and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent receptor occupancy for each dose group compared to a vehicle-treated control group.
-
Correlate the receptor occupancy with the plasma concentrations of TPA023 determined from satellite animal groups.[5]
-
Signaling Pathway
TPA023 is a positive allosteric modulator of GABA-A receptors, specifically acting as a partial agonist at the α2 and α3 subunits. It binds to the benzodiazepine (B76468) site located at the interface of the α and γ subunits of the GABA-A receptor. This binding induces a conformational change that increases the affinity of the receptor for its endogenous ligand, GABA. The increased GABA binding leads to a more frequent opening of the chloride ion channel, resulting in an influx of chloride ions and hyperpolarization of the neuron, thus enhancing the inhibitory neurotransmission.
GABA-A Receptor Modulation by TPA023
References
- 1. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting TPA 023 stability in solution
Welcome to the TPA-023 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable preparation and handling of TPA-023 in solution for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving TPA-023?
A1: TPA-023 is soluble in dimethyl sulfoxide (B87167) (DMSO)[1][2]. For in vitro studies, preparing a high-concentration stock solution in anhydrous DMSO is recommended[3].
Q2: What are the recommended storage conditions for TPA-023 solutions?
A2: TPA-023 stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[4] Recommended storage temperatures and durations are provided in the table below[5][6][7]. For optimal long-term stability, solid TPA-023 powder should be stored at -20°C or -80°C, protected from light and moisture[4].
Q3: What is the known stability and half-life of TPA-023?
A3: In humans, TPA-023 has a half-life of approximately 6-7 hours.[5][8][9][10][11] Its metabolism is primarily mediated by the CYP3A4 enzyme through t-butyl hydroxylation and N-deethylation[8][9][10][11][12].
Q4: What vehicle should be used for in vivo oral administration of TPA-023?
A4: A common vehicle for oral gavage in rodents is 0.5% methyl cellulose (B213188) in water[6].
Troubleshooting Guide
Q5: My TPA-023 is precipitating out of solution after dilution with an aqueous buffer. What should I do?
A5: This is a common issue when diluting a DMSO stock solution with an aqueous medium, often due to the compound's hydrophobicity[8]. The following troubleshooting steps can be taken:
-
Use the Reverse Dilution Method: Add the DMSO stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent precipitation[8].
-
Perform Stepwise Dilution: Gradually add the buffer in smaller increments with mixing in between[8].
-
Ensure DMSO Quality: Use fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce solubility[3].
-
Adjust Final DMSO Concentration: For cell-based assays, the final DMSO concentration should generally be below 0.5% to avoid cytotoxicity, though this can be cell-line dependent[7][8]. For animal studies, the final DMSO concentration should be 2% or lower[7]. If precipitation occurs at these concentrations, consider using a co-solvent.
Q6: I am observing inconsistent results in my experiments. Could this be related to solution stability?
A6: Yes, inconsistent results can be a sign of compound degradation or precipitation. To ensure consistency:
-
Prepare Fresh Working Solutions: It is best practice to prepare working solutions fresh for each experiment from a frozen stock[4].
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your high-concentration DMSO stock into single-use vials to minimize degradation from repeated temperature changes[4].
-
Visually Inspect Solutions: Before use, always visually inspect the solution for any signs of precipitation (cloudiness, crystals, or flakes). If observed, do not use the solution and refer to the troubleshooting steps for precipitation.
Quantitative Data Summary
Table 1: Solubility and Storage of TPA-023 Solutions
| Parameter | Value | Reference |
| Solvent | DMSO | [1][2] |
| Storage (in DMSO) | -20°C for up to 1 month | [5][6][7] |
| -80°C for up to 6 months | [5][6][7] |
Table 2: Pharmacokinetic Properties of TPA-023
| Parameter | Species | Value | Reference |
| Half-life | Human | 6-7 hours | [5][8][9][10][11] |
| Metabolism | Human | CYP3A4-mediated | [8][9][10][11][12] |
Experimental Protocols
Protocol 1: Preparation of TPA-023 Stock Solution for In Vitro Use
-
Materials: TPA-023 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the TPA-023 powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of TPA-023 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the TPA-023 is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary[3].
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month)[5][6][7].
-
Protocol 2: Preparation of 0.5% Methyl Cellulose Vehicle for Oral Gavage
-
Materials: Methyl cellulose powder (e.g., 400 cP), distilled or deionized water, beaker, magnetic stirrer and stir bar, heating plate.
-
Procedure:
-
Heat approximately one-third of the final desired volume of water to 70-80°C[2].
-
Slowly add the methyl cellulose powder (0.5 g for a final volume of 100 mL) to the heated water while stirring continuously to form a suspension[1][2].
-
Remove the beaker from the heat and add the remaining two-thirds of the water as cold or ice-cold water.
-
Continue to stir the solution at 4°C (e.g., in a cold room or on ice) overnight until the methyl cellulose is fully dissolved and the solution becomes clear and viscous[13].
-
Store the prepared vehicle at 4°C.
-
Protocol 3: Formulation of TPA-023 for In Vivo Oral Administration
-
Materials: TPA-023, anhydrous DMSO, pre-prepared 0.5% methyl cellulose vehicle.
-
Procedure:
-
Prepare a concentrated stock solution of TPA-023 in DMSO as described in Protocol 1.
-
Calculate the required volume of the TPA-023 stock solution needed for the desired final dosing concentration.
-
In a separate tube, measure the final required volume of the 0.5% methyl cellulose vehicle.
-
While vortexing the methyl cellulose vehicle, slowly add the calculated volume of the TPA-023 DMSO stock solution. This "reverse dilution" method helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the formulation is as low as possible, preferably 2% or less, to avoid toxicity[7].
-
Administer the final suspension to the animals immediately after preparation. If the compound has low aqueous solubility, it will form a suspension in the methyl cellulose vehicle[14].
-
Visualizations
Caption: A troubleshooting workflow for addressing TPA-023 precipitation issues.
Caption: The primary metabolic pathway of TPA-023 mediated by the CYP3A4 enzyme.
References
- 1. sellcellulose.com [sellcellulose.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparing Methyl Cellulose - General Lab Techniques [protocol-online.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
TPA023 vs. Lorazepam: A Comparative Guide on Anxiolytic Effects
A detailed comparison of the subtype-selective GABAA receptor modulator TPA023 and the classical benzodiazepine (B76468) lorazepam, focusing on their anxiolytic properties, side effect profiles, and underlying mechanisms of action.
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the distinct pharmacological profiles of TPA023 and lorazepam. TPA023 represents a targeted approach to achieving anxiolysis by selectively modulating specific GABAA receptor subtypes, while lorazepam acts as a non-selective agonist. This fundamental difference in their mechanism of action leads to significant variations in their clinical and preclinical effects, particularly concerning sedation and cognitive impairment.
Mechanism of Action: A Tale of Two GABAA Receptor Modulators
The anxiolytic, sedative, and other pharmacological effects of both TPA023 and lorazepam are mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] However, their binding and subsequent modulation of this receptor complex differ significantly.
Lorazepam , a classical benzodiazepine, is a non-selective positive allosteric modulator of the GABAA receptor.[2][3][4] It binds to the benzodiazepine site on the receptor complex, enhancing the effect of GABA by increasing the frequency of chloride channel opening.[5] This leads to hyperpolarization of the neuron, reducing its excitability.[6] Lorazepam potentiates GABA's effects at multiple GABAA receptor subtypes, including α1, α2, α3, and α5, which are believed to mediate its various effects, including anxiolysis (α2, α3), sedation (α1), and amnesia (α5).[1][7]
TPA023 , in contrast, is a GABAA receptor α2/α3 subtype-selective partial agonist.[7][8] It exhibits weak partial agonist efficacy at the α2 and α3 subtypes, which are strongly implicated in mediating anxiolytic effects.[7][8] Crucially, TPA023 has been shown to have antagonist or very low efficacy at the α1 subtype, which is primarily associated with the sedative effects of classical benzodiazepines.[9][10] This subtype selectivity forms the basis for TPA023's development as a non-sedating anxiolytic.[8]
References
- 1. benzoinfo.com [benzoinfo.com]
- 2. What is the mechanism of Lorazepam? [synapse.patsnap.com]
- 3. Lorazepam’s Mechanism of Action: How Ativan Works for Anxiety - GoodRx [goodrx.com]
- 4. Lorazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
TPA023 vs. Traditional Benzodiazepines: A Comparative Guide for Researchers
For drug development professionals and researchers in neuroscience, the quest for novel anxiolytics with improved side-effect profiles is a significant endeavor. This guide provides a detailed, data-driven comparison of TPA023, a subtype-selective GABAA receptor modulator, and traditional benzodiazepines, a long-standing therapeutic class.
This document outlines the distinct pharmacological profiles of TPA023 and classical benzodiazepines, supported by quantitative data on receptor binding affinities, pharmacokinetic properties, and pharmacodynamic effects. Detailed experimental protocols for key preclinical assessments are also provided to aid in the design and interpretation of future studies in this area.
Mechanism of Action: A Tale of Two Modulators
Traditional benzodiazepines, such as diazepam and lorazepam, are non-selective positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. They bind to the interface of the α and γ subunits, enhancing the effect of the inhibitory neurotransmitter GABA, which leads to a global reduction in neuronal excitability.[1][2] This non-selective action across various GABAA receptor subtypes (α1, α2, α3, and α5) is responsible for their broad spectrum of effects, including anxiolysis, sedation, muscle relaxation, and amnesia.[3]
In contrast, TPA023 is a GABAA α2/α3 subtype-selective partial agonist. This selectivity is key to its unique pharmacological profile. By preferentially targeting the α2 and α3 subunits, which are primarily associated with anxiolysis, and having minimal activity at the α1 subunit (linked to sedation) and the α5 subunit (implicated in cognition), TPA023 was designed to separate the desired anxiolytic effects from the undesirable side effects of traditional benzodiazepines.[4][5]
Quantitative Comparison of Receptor Binding Affinities
The selectivity of TPA023 compared to the non-selective profile of traditional benzodiazepines is evident in their binding affinities (Ki) for different GABAA receptor α subunits.
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) |
| TPA023 | Antagonist/No Efficacy | Partial Agonist (Ki: 0.2-0.4) | Partial Agonist (Ki: 0.2-0.4) | Antagonist/No Efficacy |
| Diazepam | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 |
| Lorazepam | Non-selective | Non-selective | Non-selective | Non-selective |
| Alprazolam | Kd: 4.6 | - | - | - |
| Clonazepam | Non-selective | Non-selective | Non-selective | Non-selective |
Note: Data compiled from multiple sources. Direct comparison of Ki values across different studies should be made with caution due to variations in experimental conditions. A lower Ki value indicates higher binding affinity.[5][6]
Pharmacokinetic Profile
The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and predicting its duration of action.
| Parameter | TPA023 | Lorazepam |
| Half-life (t1/2) | ~3-7 hours | ~10-20 hours |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | ~2 hours |
| Metabolism | Primarily via CYP3A4 | Glucuronidation |
Data from human studies.[7][8]
Pharmacodynamic Effects: A Shift Towards a Safer Profile
Preclinical and early clinical studies have highlighted significant differences in the pharmacodynamic effects of TPA023 compared to traditional benzodiazepines.
| Effect | TPA023 | Traditional Benzodiazepines (e.g., Lorazepam) |
| Anxiolysis | Demonstrated in preclinical models and suggested in post-hoc analysis of Phase IIa trials.[4][7] | Well-established anxiolytic effects.[9] |
| Sedation | Not observed at therapeutic doses in preclinical and human studies.[4][5] | A common dose-limiting side effect.[10] |
| Cognitive Impairment | No detectable memory impairment in human studies.[10] | Known to cause amnesia and cognitive deficits.[10] |
| Motor Impairment | No effect on postural stability (body sway) in human studies.[10] | Can cause ataxia and impair motor coordination.[10] |
| Abuse Potential | Low potential observed in preclinical models. | A significant concern with long-term use. |
| Preclinical Toxicity | Cataract formation in long-term, high-dose dog studies led to discontinuation of clinical trials.[11] | Generally well-tolerated in preclinical toxicology studies. |
Experimental Protocols
To facilitate the replication and extension of research in this area, detailed protocols for key preclinical behavioral assays are provided below.
Elevated Plus Maze (for Anxiolytic Activity)
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (e.g., TPA023, diazepam) or vehicle at a predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Behavior is recorded and analyzed using a video-tracking system.
-
-
Data Analysis: Key parameters measured include the time spent in the open arms versus the closed arms, the number of entries into each arm, and the total distance traveled. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Rotarod Test (for Sedative Effects and Motor Coordination)
The rotarod test is a standard method for assessing motor coordination, balance, and the sedative effects of drugs in rodents.
Methodology:
-
Apparatus: A rotating rod, typically with a textured surface for grip, with the speed of rotation being adjustable.
-
Procedure:
-
Training: Animals are trained for one or more days to stay on the rotating rod at a constant speed.
-
Testing: On the test day, after drug administration, the animal is placed on the rod, which then accelerates at a predefined rate (e.g., from 4 to 40 rpm over 5 minutes).
-
-
Data Analysis: The primary measure is the latency to fall off the rotating rod. A decrease in latency compared to the vehicle-treated group indicates impaired motor coordination and potential sedative effects.
Conclusion
TPA023 represents a significant step towards the development of anxiolytics with a more favorable side-effect profile than traditional benzodiazepines. Its subtype selectivity offers a clear mechanistic advantage, which has been supported by preclinical and early clinical data demonstrating a separation of anxiolytic effects from sedation and cognitive impairment. However, the preclinical toxicity findings that led to the discontinuation of TPA023's development underscore the challenges in bringing novel CNS drugs to market.[11] This comparative guide provides a valuable resource for researchers working on the next generation of GABAA receptor modulators, highlighting the potential of subtype-selective compounds and providing the necessary tools to evaluate their efficacy and safety.
References
- 1. Rotarod test [pspp.ninds.nih.gov]
- 2. Clonazepam - Wikipedia [en.wikipedia.org]
- 3. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]
- 4. Decreased GABAA receptor subunit mRNA concentrations following chronic lorazepam administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of [3H]alprazolam binding to central benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA receptor subtype specific enhancement of inhibition in human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive modulation of synaptic and extrasynaptic GABAA receptors by an antagonist of the high affinity benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rotarod test in rats [protocols.io]
A Preclinical Comparison of TPA-023 and L-838,417: Two Subtype-Selective GABA-A Receptor Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of TPA-023 and L-838,417, two subtype-selective modulators of the GABA-A receptor. The information is compiled from various preclinical studies and presented with supporting experimental data.
Both TPA-023 and L-838,417 are non-benzodiazepine anxiolytics that exhibit selectivity for specific subunits of the GABA-A receptor, aiming to provide therapeutic benefits without the side effects associated with traditional benzodiazepines, such as sedation and cognitive impairment.[1][2][3] Their distinct pharmacological profiles, however, lead to differences in their preclinical efficacy and potential therapeutic applications.
Mechanism of Action and Receptor Selectivity
TPA-023 and L-838,417 both act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[2][4] Their selectivity for different α subunits of the GABA-A receptor is key to their distinct pharmacological profiles.
TPA-023 is a partial agonist at the α2 and α3 subtypes and a silent antagonist at the α1 and α5 subtypes.[3] This profile is associated with anxiolytic and anticonvulsant effects without sedation.[3] L-838,417 is a partial agonist at the α2, α3, and α5 subtypes, while acting as a negative allosteric modulator at the α1 subtype.[1] This selectivity also contributes to its anxiolytic properties with a reduced sedative potential.[1][5]
Comparative Preclinical Data
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of TPA-023 and L-838,417.
Table 1: In Vitro Binding Affinity (Ki, nM) at Human GABA-A Receptor Subtypes
| Compound | α1 | α2 | α3 | α5 |
| TPA-023 | Antagonist | 0.41 | 0.19 | Antagonist |
| L-838,417 | 0.79 | 0.67 | 0.67 | 2.25 |
Source:[6]
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Species | TPA-023 | L-838,417 |
| Anxiety (Elevated Plus Maze) | Rat | Anxiolytic at 1 mg/kg | Anxiolytic at 1.0 mg/kg in adults |
| Inflammatory Pain (CFA-induced) | Rat | Significant effect in 2/4 models | Significant effect in 4/5 models |
| Neuropathic Pain (SNL-induced) | Rat | Efficacious at 10 mg/kg | Efficacious at 10 and 30 mg/kg |
| Neuropathic Pain (CCI-induced) | Rat | Significant effect at 1 mg/kg | Significant effect at 10 mg/kg |
Table 3: Pharmacokinetic Parameters
| Parameter | Species | TPA-023 | L-838,417 |
| Oral Bioavailability (%) | Rat | 36 | 41 |
| Oral Bioavailability (%) | Dog | 54 | - |
| Oral Bioavailability (%) | Rhesus Monkey | 1 | - |
| Oral Bioavailability (%) | Mouse | - | <1 |
| Half-life (t1/2, hours) | Rat | 1.4 | - |
| Half-life (t1/2, hours) | Dog | 1.5 | - |
| Half-life (t1/2, hours) | Human | 6-7 | - |
| 50% Brain Receptor Occupancy (Occ50, mg/kg) | Rat | ~0.3 | ~1 |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of TPA-023 and L-838,417 at the GABA-A receptor. Both compounds bind to the benzodiazepine (B76468) site on the receptor, which is located at the interface of the α and γ subunits. This binding allosterically modulates the receptor, increasing the affinity of GABA for its binding site. The subsequent influx of chloride ions hyperpolarizes the neuron, leading to an inhibitory postsynaptic potential and reduced neuronal excitability.
References
- 1. L-838,417 - Wikipedia [en.wikipedia.org]
- 2. A Comparison of the α2/3/5 Selective Positive Allosteric Modulators L-838,417 and TPA023 in Preclinical Models of Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TPA-023 - Wikipedia [en.wikipedia.org]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Anxiolytic effects of the GABAA receptor partial agonist, L-838,417: Impact of age, test context familiarity, and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of the α2/3/5 Selective Positive Allosteric Modulators L-838,417 and TPA023 in Preclinical Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rodent pharmacokinetics and receptor occupancy of the GABAA receptor subtype selective benzodiazepine site ligand L-838417 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of TPA-023 and Ocinaplon in Anxiolytic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two investigational anxiolytic compounds, TPA-023 and ocinaplon (B1677094). Both agents represent efforts to develop treatments with the efficacy of classical benzodiazepines but with a superior side-effect profile, particularly concerning sedation and cognitive impairment. This analysis is based on available preclinical and clinical data.
Mechanism of Action: Targeting the GABA-A Receptor with Subtype Specificity
Both TPA-023 and ocinaplon exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their specific mechanisms of action and receptor subtype selectivity differ significantly, which underlies their distinct pharmacological profiles.
TPA-023 is a nonbenzodiazepine that acts as a subtype-selective partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1] It displays a mixed profile of activity, acting as a partial agonist at the α2 and α3 subunits, while being a silent antagonist at the α1 and α5 subunits.[1][2] The anxiolytic effects of benzodiazepines are thought to be mediated by the α2 and α3 subunits, whereas the α1 subunit is associated with sedation.[3] By selectively targeting α2 and α3 with partial agonism and antagonizing α1, TPA-023 was designed to produce anxiolysis without sedation.[1][2]
Ocinaplon , a pyrazolo[1,5-a]-pyrimidine, also modulates the GABA-A receptor to produce its anxiolytic effects.[4] Like benzodiazepines, it is a positive allosteric modulator, enhancing the effect of GABA.[4][5] While its precise subtype selectivity is not as extensively defined as TPA-023 in the provided literature, preclinical studies suggest it has an "anxioselective" profile, producing anxiolytic effects at doses significantly lower than those causing sedation, muscle relaxation, or ataxia.[4][6][7] The anxiolytic action of ocinaplon is mediated through the benzodiazepine binding site, as its effects are blocked by the antagonist flumazenil.[4][5]
Signaling pathway for TPA-023 and Ocinaplon.
Preclinical Efficacy: Comparative Data
Preclinical studies in animal models have demonstrated the anxiolytic potential of both compounds while highlighting differences in their potency and side-effect profiles.
| Parameter | TPA-023 | Ocinaplon | Reference Compound |
| Anxiolytic Activity | |||
| Vogel Conflict Test (Rat) | Not explicitly detailed in the provided results. | Minimum effective dose of 3.1 mg/kg.[4][5] | Diazepam: Minimum effective dose of 3.1 mg/kg.[5] |
| Fear-Potentiated Startle (Rat) | Effective in attenuating the startle response.[8] | Not explicitly detailed in the provided results. | - |
| Elevated Plus Maze (Rat) | Anxiolytic effects observed.[8] | Not explicitly detailed in the provided results. | - |
| Sedative Effects | |||
| Sedation Onset | No sedative effects even at 50 times the effective anxiolytic dose.[1] | Sedation, muscle relaxation, and ataxia only at doses >25-fold higher than the minimum effective anxiolytic dose.[4][9] | Diazepam: Produces sedation at therapeutic doses.[5] |
Clinical Efficacy: Human Trials
Both TPA-023 and ocinaplon have been evaluated in human clinical trials, providing insights into their therapeutic potential and tolerability in patient populations.
| Study Population | Intervention | Outcome Measures | Key Findings |
| TPA-023 | |||
| Healthy Volunteers | TPA-023 (0.5 mg, 1.5 mg), Lorazepam (2 mg), Placebo | Saccadic eye movements, body sway, memory tests.[10][11] | TPA-023 was comparable to lorazepam in reducing saccadic eye movement peak velocity but did not impair cognition, memory, alertness, or coordination.[1][10][11] |
| Generalized Anxiety Disorder (GAD) Patients (Phase II) | TPA-023, Placebo | Hamilton Anxiety Scale (HAM-A) | A post hoc analysis of three prematurely halted studies showed TPA-023 significantly reduced HAM-A scores compared to placebo without inducing sedation.[12] |
| Ocinaplon | |||
| GAD Patients (Phase II) | Ocinaplon (180-240 mg/day), Placebo | Hamilton Anxiety Scale (HAM-A) | Statistically significant reductions in HAM-A scores over a 2-week period.[4] |
| GAD Patients (Phase II) | Ocinaplon (90 mg t.i.d.), Placebo | Hamilton Anxiety Scale (HAM-A) | Ocinaplon was more effective than placebo in reducing HAM-A scores, with a mean improvement of 14.2 points versus 6.3 for placebo over 28 days.[13][14] A significant difference was observed from 1-week onwards.[13][14] |
Experimental Protocols
Vogel "Conflict" Test (as applied to Ocinaplon)
The Vogel "conflict" test is a widely used preclinical model to assess the anxiolytic properties of drugs.
Methodology:
-
Subjects: Thirsty rats are used in this procedure.[5]
-
Apparatus: The test chamber contains a drinking spout.
-
Procedure: After a period of water deprivation, the rats are placed in the chamber and allowed to drink. After a certain number of licks, a mild electric shock is delivered through the drinking spout. This creates a conflict between the motivation to drink and the aversion to the shock.
-
Drug Administration: The test compound (e.g., ocinaplon) or vehicle is administered orally prior to the test session.[5]
-
Measurement: The number of shocks the animal is willing to take to continue drinking is recorded. An increase in the number of shocks accepted is indicative of an anxiolytic effect, as the drug reduces the animal's fear of the shock.[5]
Experimental workflow for the Vogel Conflict Test.
Summary and Conclusion
Both TPA-023 and ocinaplon demonstrate promise as anxiolytic agents with a reduced sedative profile compared to traditional benzodiazepines. TPA-023's development was guided by a clear hypothesis of GABA-A receptor subtype selectivity, which was largely validated in early human trials showing a separation between anxiolytic and sedative/cognitive effects.[1][10] However, its clinical development was halted due to long-term preclinical toxicity.[1]
Ocinaplon also showed a significant anxiolytic effect in clinical trials for Generalized Anxiety Disorder, with a favorable side-effect profile that did not differ from placebo.[4][13][14] While preclinical data strongly support its anxioselective properties, the detailed receptor subtype interactions are less clearly defined in the available literature compared to TPA-023.
In a direct comparison based on the available data, both compounds appear to achieve the goal of separating anxiolysis from sedation, a key objective in modern anxiolytic drug development. TPA-023's mechanism is more precisely elucidated in terms of receptor subtype interactions, while ocinaplon has demonstrated robust efficacy in a patient population with GAD. The ultimate clinical utility of such compounds will depend not only on their efficacy and immediate side-effect profile but also on their long-term safety.
References
- 1. TPA-023 - Wikipedia [en.wikipedia.org]
- 2. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Selective anxiolysis produced by ocinaplon, a GABA(A) receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective anxiolysis produced by ocinaplon, a GABAA receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Ocinaplon | GABA Receptor | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Multicenter, Placebo‐Controlled, Double‐Blind, Randomized Study of Efficacy and Safety of Ocinaplon (DOV 273,547) in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A multicenter, placebo-controlled, double-blind, randomized study of efficacy and safety of ocinaplon (DOV 273,547) in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TPA 023 and TPA-023B: Next-Generation Anxiolytics
In the landscape of psychopharmacology, the quest for anxiolytics with improved side-effect profiles has led to the development of subtype-selective GABA(A) receptor modulators. Among these, TPA 023 and its successor, TPA-023B, have emerged as significant compounds of interest for researchers and drug development professionals. This guide provides a detailed comparative analysis of their pharmacological properties, supported by experimental data, to elucidate their therapeutic potential and distinguishing characteristics.
Introduction
This compound (also known as MK-0777) and TPA-023B are non-benzodiazepine anxiolytics that act as subtype-selective modulators of the GABA(A) receptor.[1] Their mechanism of action is designed to retain the anxiolytic effects of traditional benzodiazepines while minimizing sedative, amnesic, and ataxic side effects.[2][3] This is primarily achieved by selectively targeting the α2 and α3 subunits of the GABA(A) receptor, which are associated with anxiolysis, while acting as antagonists at the α1 subunit, which is linked to sedation.[1][2]
In Vitro Pharmacological Profile
The fundamental differences between this compound and TPA-023B lie in their binding affinities and functional efficacies at the various GABA(A) receptor subtypes. Both compounds exhibit high affinity for the benzodiazepine (B76468) binding site but differ in their modulatory effects.
| Compound | GABAA α1 | GABAA α2 | GABAA α3 | GABAA α5 | Reference(s) |
| This compound | Antagonist (0% efficacy) | Partial Agonist (11% efficacy) | Partial Agonist (21% efficacy) | Antagonist (5% efficacy) | [4] |
| TPA-023B | Antagonist | Partial Agonist (38% efficacy) | Partial Agonist (50% efficacy) | Partial Agonist (37% efficacy) | [5][6][7] |
Efficacy is expressed relative to a full agonist like chlordiazepoxide.
As the table indicates, TPA-023B demonstrates a higher partial agonist efficacy at the α2 and α3 subunits compared to this compound.[7] Furthermore, TPA-023B exhibits significant partial agonist activity at the α5 subunit, whereas this compound is essentially an antagonist at this site.[6] This differential activity at the α5 subunit, which is implicated in cognition and memory, may contribute to subtle differences in their overall pharmacological profiles.
Preclinical and Clinical Pharmacology
Both compounds have undergone extensive preclinical testing, with this compound and TPA-023B also entering human clinical trials.
Anxiolytic Activity
Preclinical studies in rodents and primates have consistently demonstrated the anxiolytic-like effects of both compounds. In models such as the elevated plus maze and fear-potentiated startle, both this compound and TPA-023B have shown significant anxiolytic activity.[2][8] For instance, TPA-023B at a dose of 1 mg/kg (p.o.) in rats significantly increased the time spent on the open arms of the elevated plus maze, an effect comparable to the positive control chlordiazepoxide.[2]
Sedative Potential
A key advantage of these compounds is their reduced sedative potential. This compound has been shown to be non-sedating in animal models at doses up to 50 times its effective anxiolytic dose.[1] Similarly, TPA-023B is characterized as a non-sedating anxiolytic.[5] In human trials, this compound was well-tolerated and did not impair alertness, memory, or coordination, in stark contrast to lorazepam.[1][3] TPA-023B was also well-tolerated in humans at doses producing greater than 50% receptor occupancy.[2][8] This lack of sedation is attributed to their antagonist activity at the α1 subunit of the GABA(A) receptor.[1][2]
Pharmacokinetics
The pharmacokinetic profiles of this compound and TPA-023B have been characterized in various species, including humans. This compound has a reported half-life of approximately 6-7 hours in humans.[1][9] TPA-023B exhibits a considerably longer half-life in humans, in the range of 40 hours.[7] Both compounds are metabolized primarily by CYP3A4.[1][9]
| Parameter | This compound | TPA-023B | Reference(s) |
| Half-life (humans) | ~6-7 hours | ~40 hours | [1][7][9] |
| Primary Metabolism | CYP3A4 | CYP3A4 | [1][9] |
| Receptor Occupancy (50%) | 9 ng/mL (human plasma) | 5.8 ng/mL (human plasma) | [8][10] |
Signaling Pathway and Experimental Workflow
The therapeutic effects of this compound and TPA-023B are mediated through the allosteric modulation of GABA(A) receptors, enhancing the inhibitory effects of the endogenous neurotransmitter GABA.
Caption: Mechanism of action of this compound and TPA-023B at the GABA(A) receptor.
The evaluation of these compounds involves a series of in vitro and in vivo experiments to determine their pharmacological profile.
Caption: General experimental workflow for the development of TPA compounds.
Experimental Protocols
Radioligand Binding Assay (for Ki determination): This assay is used to determine the affinity of the compounds for the GABA(A) receptor subtypes. Membranes from cells expressing specific recombinant human GABA(A) receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are incubated with a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of the test compound (this compound or TPA-023B). The amount of radioligand displaced by the test compound is measured, and the Ki value is calculated, representing the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
Electrophysiology (for Efficacy determination): The functional activity of the compounds is assessed using two-electrode voltage-clamp electrophysiology in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing the desired GABA(A) receptor subtypes. The ability of the compound to potentiate the GABA-evoked chloride current is measured. The efficacy is then expressed as a percentage of the potentiation induced by a full agonist, such as chlordiazepoxide.
Elevated Plus Maze (for Anxiolytic Activity): This is a widely used behavioral model to assess anxiety in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms. Rodents are administered the test compound or vehicle, and their behavior on the maze is recorded and analyzed.
Conclusion
This compound and TPA-023B represent a significant advancement in the development of anxiolytics with a more favorable safety profile than traditional benzodiazepines. Their subtype-selective mechanism of action, particularly their antagonist activity at the α1 subunit, successfully dissociates anxiolysis from sedation. While both compounds are effective anxiolytics, TPA-023B exhibits higher efficacy at the α2 and α3 subunits and a distinct partial agonist profile at the α5 subunit, along with a longer half-life. These differences may have implications for their therapeutic application and are crucial considerations for ongoing research and drug development in the field of neuropsychopharmacology. The clinical development of this compound was halted due to preclinical toxicity (cataract formation in long-term studies), and the development of TPA-023B was also discontinued (B1498344) for business reasons.[1][7] Nevertheless, these compounds remain valuable tools for understanding the pharmacology of the GABA(A) receptor and for guiding the design of future anxiolytic agents.
References
- 1. TPA-023 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Discriminative Stimulus Effects of TPA023B, Subtype-Selective γ-aminobutyric-acidA/Benzodiazepine Modulator: Comparisons with Zolpidem, Lorazepam, and TPA023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
TPA023: A Comparative Guide to its Subtype-Selective GABAergic Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TPA023's effects, drawing on cross-study data to objectively evaluate its performance against other GABAergic modulators. Detailed experimental protocols and visual representations of its mechanism and evaluation are included to support further research and development.
TPA023 is a subtype-selective partial agonist for the GABA-A α2 and α3 subunits, with minimal to no activity at the α1 and α5 subunits.[1][2] This selectivity aims to retain the anxiolytic properties of non-selective benzodiazepines while minimizing their sedative and cognitive side effects.[3][4]
Comparative Performance Data
The following tables summarize quantitative data from preclinical and clinical studies, comparing the effects of TPA023 with the non-selective benzodiazepine (B76468) lorazepam and other subtype-selective modulators.
| Table 1: Pharmacodynamic Effects in Healthy Volunteers | ||||
| Parameter | TPA023 (0.5mg) | TPA023 (1.5mg) | Lorazepam (2mg) | Placebo |
| Saccadic Eye Movement Peak Velocity (deg/sec reduction) | Significant dose-dependent reduction | ~85 | Significant reduction | No significant effect |
| Saccadic Latency | No detectable effect | No detectable effect | Impaired | No significant effect |
| Saccadic Inaccuracy | No detectable effect | No detectable effect | Impaired | No significant effect |
| Visual Analogue Scale (VAS) Alertness | No effect | No effect | Significant decrease | No significant effect |
| Memory | No detectable impairment | No detectable impairment | Impaired | No significant effect |
| Body Sway | No effect | No effect | Increased | No significant effect |
| Data synthesized from de Haas et al. (2007).[1][3] |
| Table 2: Preclinical Efficacy in Pain Models | ||
| Compound | Chronic Constriction Injury (CCI) Model (50% Paw Withdrawal Threshold in s) | Spinal Nerve Ligation (SNL) Model (Paw Withdrawal Threshold in g) |
| L-838,417 (10 mg/kg p.o.) | 9.0 ± 1.2 | 14.4 ± 2.6 |
| TPA023 (1 mg/kg p.o.) | 9.1 ± 1.8 | - |
| TPA023 (10 mg/kg p.o.) | - | 9.9 ± 1.8 |
| Vehicle | 3.6 ± 0.9 | 4.9 ± 2.4 |
| Data from a study comparing GABA-A α2/3 selective modulators.[2] |
| Table 3: Receptor Occupancy and Pharmacokinetics | ||
| Parameter | TPA023 | TPA023B |
| Receptor Occupancy (Occ50) in rats (mg/kg) | ~0.3 | - |
| Receptor Occupancy at 3.0 mg/kg in rats (%) | - | 88 |
| Half-life in humans (hours) | 6-7 | - |
| Data from various preclinical and clinical studies.[1][2][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of TPA023 and a typical experimental workflow for its evaluation.
Caption: Mechanism of TPA023 as a selective modulator of GABA-A α2/α3 subunits.
Caption: General experimental workflow for evaluating novel GABAergic modulators like TPA023.
Experimental Protocols
Saccadic Eye Movement Measurement
Objective: To assess the sedative effects of the compound.
Methodology: This study was a placebo-controlled, double-blind, four-way crossover study with 12 healthy male volunteers.[3] Saccadic eye movements were recorded using electro-oculography. Subjects were instructed to follow a target that jumped between different positions on a screen. Key parameters measured include:
-
Saccadic Peak Velocity: The maximum speed of the eye movement.
-
Saccadic Latency: The time between the target jump and the initiation of the eye movement.
-
Saccadic Inaccuracy: The degree of over- or undershooting the target.
A reduction in peak velocity is indicative of sedative effects.[3]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To evaluate the analgesic efficacy of the compound in a model of neuropathic pain.
Methodology:
-
Induction: Under anesthesia, the sciatic nerve of adult male rats is exposed, and four loose ligatures are tied around it.
-
Drug Administration: TPA023, L-838,417, or vehicle was administered orally (p.o.).[2]
-
Assessment: Mechanical allodynia is assessed by measuring the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments. An increase in the PWT indicates an analgesic effect.[2]
Receptor Occupancy Studies
Objective: To determine the relationship between plasma drug concentration and binding to the target GABA-A receptors in the brain.
Methodology:
-
Preclinical (in vivo [3H]flumazenil binding): Rats were administered TPA023B, followed by an injection of [3H]flumazenil. The displacement of the radioligand from the GABA-A receptors in the brain was measured to calculate receptor occupancy.[6]
-
Clinical (Positron Emission Tomography - PET): Human subjects were administered TPA023, followed by a PET scan using [11C]flumazenil. The PET scan measures the in-vivo binding of the radioligand to GABA-A receptors, allowing for the calculation of receptor occupancy at different plasma concentrations of TPA023.[7]
Conclusion
Cross-study analysis indicates that TPA023 demonstrates a distinct pharmacological profile compared to non-selective benzodiazepines like lorazepam. Its selectivity for the GABA-A α2 and α3 subunits appears to translate into anxiolytic effects with a reduced liability for sedation and cognitive impairment.[1][3] However, further research is necessary to fully elucidate its therapeutic potential and long-term safety profile, especially in light of the premature termination of some clinical trials due to preclinical toxicity findings.[4][7] The comparative data and methodologies presented in this guide offer a foundation for future investigations into next-generation subtype-selective GABAergic modulators.
References
- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of the α2/3/5 Selective Positive Allosteric Modulators L-838,417 and TPA023 in Preclinical Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Discriminative Stimulus Effects of TPA023B, Subtype-Selective γ-aminobutyric-acidA/Benzodiazepine Modulator: Comparisons with Zolpidem, Lorazepam, and TPA023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacodynamics of GABAA Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of various allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. Understanding the nuanced differences in potency, efficacy, and subtype selectivity of these compounds is crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia. The information presented herein is supported by experimental data from peer-reviewed studies.
Introduction to GABAA Receptor Modulation
GABAA receptors are ligand-gated ion channels that, upon binding to their endogenous ligand GABA, open to permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and inhibition of action potentials.[1] Positive allosteric modulators (PAMs) enhance the action of GABA without directly activating the receptor themselves. They bind to distinct sites on the receptor complex, inducing conformational changes that increase the receptor's affinity for GABA or the efficacy of GABA-induced chloride flux.[1] Major classes of GABAA receptor PAMs include benzodiazepines, barbiturates, and neurosteroids, each exhibiting unique pharmacological profiles due to their interactions with different allosteric sites and their varying selectivity for the diverse subtypes of GABAA receptors.[1]
The subunit composition of GABAA receptors, typically consisting of α, β, and γ subunits, gives rise to a variety of receptor isoforms with distinct pharmacological properties.[1] For instance, receptors containing the α1 subunit are primarily associated with sedative effects, while those with α2/α3 subunits are linked to anxiolytic actions.[2] This subtype selectivity is a key determinant of a modulator's therapeutic and side-effect profile.
Comparative Pharmacodynamic Data
The following table summarizes the quantitative data for various GABAA receptor modulators, providing a comparative overview of their potency (EC50) and efficacy (maximal potentiation) at different receptor subtypes.
| Modulator Class | Compound | GABAA Receptor Subtype | EC50 (nM) | Maximal Potentiation (% of GABA response) | Reference |
| Benzodiazepine | Diazepam | α1β2γ2 | ~50 | ~250% (at low GABA concentrations) | [3] |
| Diazepam | α2β2γ2 | ~60 | Similar to α1β2γ2 | [4] | |
| Diazepam | α3β2γ2 | ~70 | Similar to α1β2γ2 | [4] | |
| Diazepam | α5β2γ2 | ~40 | Similar to α1β2γ2 | [4] | |
| Flunitrazepam | Chick Ciliary Ganglion | 22 ± 5 | Not specified, enhances GABA affinity | [5] | |
| Clonazepam | Chick Ciliary Ganglion | 1,100 ± 300 | Not specified, enhances GABA affinity | [5] | |
| Zolpidem | α1β2γ2 | High Affinity | Potentiates GABA effect | [6] | |
| Zolpidem | α2β2γ2/α3β2γ2 | Lower Affinity | Potentiates GABA effect | [6] | |
| Barbiturate | Pentobarbital | α1β3γ2 | Micromolar range | Can directly gate the channel at high concentrations | [7] |
| Neurosteroid | Allopregnanolone | α1β2γ2 | Nanomolar range | >300% | [8] |
| THDOC | α1β3γ2L | Not specified | 15-50% enhancement | [9][10] | |
| THDOC | α1β3δ | Not specified | >150% enhancement | [9][10] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and to quantitatively compare GABAA modulators, specific experimental setups and an understanding of the underlying signaling pathways are essential.
Caption: GABAA receptor signaling pathway and allosteric modulation.
The diagram above illustrates the binding of the endogenous ligand GABA and various allosteric modulators to their respective sites on the GABAA receptor complex, leading to enhanced chloride influx and neuronal inhibition.
Caption: Experimental workflow for comparative pharmacodynamic analysis.
This flowchart outlines the key steps in characterizing and comparing the pharmacodynamic properties of GABAA receptor modulators using electrophysiological techniques.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for two common techniques used to assess GABAA modulator pharmacodynamics.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the functional characterization of ion channels expressed in a heterologous system.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis frog.[1]
-
Prepare complementary RNA (cRNA) for the desired GABAA receptor subunits (e.g., α1, β2, γ2).[1]
-
Inject a defined ratio of subunit cRNAs into the oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.[1]
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[11]
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV.[12]
-
Establish a baseline current by applying a low, non-saturating concentration of GABA (e.g., EC5-EC20).
3. Compound Application and Data Acquisition:
-
Co-apply the test modulator at a range of concentrations along with the baseline GABA concentration.
-
Record the resulting chloride current using a voltage-clamp amplifier.[11]
4. Data Analysis:
-
Measure the peak current amplitude for each modulator concentration.
-
Normalize the current potentiation relative to the baseline GABA-evoked current.[1]
-
Plot the normalized response against the modulator concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal potentiation (efficacy).[1]
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This technique allows for the recording of ion channel activity from the entire cell membrane of cultured mammalian cells.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in appropriate media.
-
Transfect the cells with plasmids encoding the desired GABAA receptor subunits.
-
Allow 24-48 hours for receptor expression.
2. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope, continuously perfused with an extracellular solution.
-
Fabricate patch pipettes from borosilicate glass and fill with an intracellular solution containing a defined chloride concentration.
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
-
Apply gentle suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
3. Compound Application and Data Acquisition:
-
Apply a baseline concentration of GABA using a fast-perfusion system to evoke a chloride current.
-
Co-apply the test modulator at various concentrations with the baseline GABA concentration.
-
Record the whole-cell currents using a patch-clamp amplifier.
4. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the modulator.
-
Calculate the percentage potentiation for each concentration of the modulator.
-
Generate a dose-response curve and determine the EC50 and maximal efficacy as described for the TEVC method.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. [PDF] Comparison of the Novel Subtype-Selective GABAA Receptor-Positive Allosteric Modulator NS11394 [3′-[5-(1-Hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with Diazepam, Zolpidem, Bretazenil, and Gaboxadol in Rat Models of Inflammatory and Neuropathic Pain | Semantic Scholar [semanticscholar.org]
- 5. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Neurosteroid Potentiation of Ternary GABAAReceptors Containing the δ Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced neurosteroid potentiation of ternary GABA(A) receptors containing the delta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 12. multichannelsystems.com [multichannelsystems.com]
Navigating GABAA Receptor Modulation: A Comparative Guide to TPA-023 Alternatives for α2/α3 Agonism
For researchers and drug development professionals, the quest for novel anxiolytics with improved side-effect profiles has led to a focus on subtype-selective GABAA receptor modulators. TPA-023, a compound with weak partial agonist activity at the α2 and α3 subunits of the GABAA receptor and antagonism at the α1 and α5 subunits, represents a key development in this area, offering anxiolysis with a reduced risk of sedation. This guide provides a comprehensive comparison of TPA-023 with notable alternatives, supported by experimental data and detailed protocols to aid in the selection and evaluation of compounds for research and development.
The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The receptor's diverse subunit composition, particularly the α subunit, gives rise to distinct pharmacological profiles. While agonism at the α1 subunit is strongly associated with sedation, modulation of the α2 and α3 subunits is linked to anxiolytic and muscle relaxant effects. TPA-023 was designed to selectively engage these latter subunits, thereby separating the desired anxiolytic effects from the sedative properties of non-selective benzodiazepines.[1][2]
Comparative Analysis of GABAA α2/α3-Selective Modulators
The following tables summarize the in vitro binding affinities and functional efficacies of TPA-023 and its alternatives at various GABAA receptor α subunits. This data is crucial for understanding the selectivity and potential therapeutic window of each compound.
Table 1: Binding Affinity (Ki, nM) at Human GABAA Receptor Subtypes
| Compound | α1 | α2 | α3 | α5 | Reference(s) |
| TPA-023 | 0.41 | 0.33 | 0.19 | 0.36 | [3] |
| L-838,417 | 0.79 | 0.67 | 0.67 | 2.25 | |
| TPA023B | ~0.3 | ~0.3 | ~0.3 | ~0.3 | [4][5] |
| MRK-409 | 0.40 | 0.23 | 0.21 | 0.31 | [6][7] |
| TP003 | Subnanomolar | Subnanomolar | Subnanomolar | Subnanomolar | [8] |
| HZ-166 | 382 | 269 | Not specified | 140 | [3] |
| KRM-II-81 | Not specified | Not specified | Not specified | Not specified | [9] |
| PF-06372865 | High Affinity | High Affinity | High Affinity | High Affinity | [10][11] |
| SL651498 | 6.8 | 12.3 | Intermediate Affinity | 117 | [1] |
Table 2: Functional Efficacy (% Potentiation of GABA Response) at Human GABAA Receptor Subtypes
| Compound | α1 | α2 | α3 | α5 | Reference(s) |
| TPA-023 | Antagonist | Weak Partial Agonist | Weak Partial Agonist | Antagonist | [3] |
| L-838,417 | Antagonist | Partial Agonist | Partial Agonist | Partial Agonist | |
| TPA023B | Antagonist | Partial Agonist | Partial Agonist | Not specified | [4][5] |
| MRK-409 | 18% | 23% | 45% | 18% | [12] |
| TP003 | Moderate | <15% (Antagonist) | ~83% (High) | <15% (Antagonist) | [8] |
| HZ-166 | Less Active | Higher Activity | Higher Activity | Less Active | [3] |
| KRM-II-81 | Similar Efficacy | Similar Efficacy | Similar Efficacy | Negligible Efficacy | |
| PF-06372865 | ≤20% | 90-140% | 90-140% | 90-140% | |
| SL651498 | Partial Agonist | Full Agonist | Full Agonist | Partial Agonist | [1] |
Visualizing the Mechanism and Experimental Workflow
To better understand the underlying biology and the process of evaluating these compounds, the following diagrams are provided.
Caption: GABAA receptor signaling pathway with allosteric modulation.
Caption: Experimental workflow for GABAA modulator characterization.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of TPA-023 and its alternatives.
Radioligand Binding Assay for GABAA Benzodiazepine Site
This assay determines the binding affinity (Ki) of a test compound.[1][10]
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the benzodiazepine binding site of GABAA receptors.
-
Materials:
-
Receptor Source: Membranes prepared from cells (e.g., HEK293) stably expressing specific human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) or from rodent brain tissue.[8]
-
Radioligand: [3H]Flumazenil, a high-affinity benzodiazepine site antagonist.
-
Non-specific binding control: A high concentration of an unlabeled benzodiazepine, such as diazepam (e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Serial dilutions of the compound of interest.
-
-
Procedure:
-
Incubation: In a 96-well plate, incubate the receptor membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled diazepam).
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 4°C).
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the functional effect of a compound on GABAA receptor ion channel activity, determining its efficacy and potency.
-
Objective: To measure the potentiation of GABA-induced chloride currents by a test compound at specific GABAA receptor subtypes.
-
Materials:
-
Expression System: HEK293 cells or Xenopus laevis oocytes expressing the desired GABAA receptor subunit combination.
-
Solutions: External and internal recording solutions appropriate for the cell type.
-
Agonist: GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20).
-
Test Compound: Serial dilutions of the compound of interest.
-
-
Procedure:
-
Cell Preparation: Culture cells expressing the target receptor on coverslips.
-
Recording: Achieve a whole-cell patch-clamp configuration on a single cell. Clamp the cell at a holding potential of -60 mV.
-
Baseline Response: Apply the EC10-EC20 concentration of GABA to establish a stable baseline current response.
-
Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA.
-
Washout: Wash out the test compound to observe the reversal of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.
-
Calculate the percent potentiation for each concentration of the test compound relative to the maximal response of a full agonist like diazepam.
-
Plot the percent potentiation against the log concentration of the test compound and fit the data with a Hill equation to determine the EC50 (potency) and maximal efficacy.
-
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[9]
-
Objective: To evaluate the anxiolytic effects of a test compound.
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
-
Procedure:
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room.
-
Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).
-
Recording: Record the animal's behavior using a video tracking system.
-
-
Data Analysis:
-
Primary measures of anxiety include the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Locomotor activity is assessed by the total number of arm entries to control for non-specific motor effects.
-
Rotarod Test for Sedation and Motor Impairment
The rotarod test is used to assess motor coordination and balance, with deficits often indicating sedation.
-
Objective: To evaluate the sedative and motor-impairing effects of a test compound.
-
Apparatus: A rotating rod that can be set to a fixed speed or an accelerating speed.
-
Procedure:
-
Training: Train the animals (mice or rats) to stay on the rotating rod for a set period.
-
Dosing: Administer the test compound or vehicle.
-
Testing: Place the animal on the rotarod at various time points after dosing and measure the latency to fall off.
-
-
Data Analysis:
-
A decrease in the latency to fall from the rod compared to vehicle-treated animals indicates motor impairment and potential sedation.
-
Conclusion
The development of GABAA α2/α3 subtype-selective agonists represents a significant advancement in the pursuit of safer and more effective treatments for anxiety and related disorders. TPA-023 stands as a benchmark compound in this class, demonstrating the feasibility of separating anxiolytic effects from sedation. The alternatives presented in this guide, each with a unique profile of binding affinity and functional efficacy, offer a range of tools for researchers to further probe the roles of different GABAA receptor subtypes and to develop next-generation therapeutics. Careful consideration of the quantitative data and the application of the detailed experimental protocols provided herein will be essential for advancing this promising area of neuroscience research.
References
- 1. SL651498, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HZ166, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Rodent pharmacokinetics and receptor occupancy of the GABAA receptor subtype selective benzodiazepine site ligand L-838417 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The α2,3-selective potentiators of GABAA receptors, KRM-II-81 and MP-III-80, produce anxiolytic-like effects and block chemotherapy-induced hyperalgesia in mice without tolerance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The α2,3-selective potentiator of GABAA receptors, KRM-II-81, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Safety, Tolerability, and Pharmacokinetics of Multiple Repeated Oral Doses of the α2/3/5‐Subtype Selective GABAA‐Positive Allosteric Modulator PF‐06372865 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacology in translation: the preclinical and early clinical profile of the novel α2/3 functionally selective GABAA receptor positive allosteric modulator PF-06372865 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.tocris.com [resources.tocris.com]
TPA-023: A Subtype-Selective Anxiolytic Challenging the Benzodiazepine Gold Standard
A new generation of anxiolytics, exemplified by TPA-023, is charting a course towards anxiety relief devoid of the significant side effects that have long plagued traditional benzodiazepines. Head-to-head studies, primarily with the widely used anxiolytic lorazepam, reveal a promising profile for TPA-023, showcasing its potential to uncouple anxiolysis from sedation and cognitive impairment.
TPA-023, also known as MK-0777, is a non-benzodiazepine anxiolytic that acts as a subtype-selective modulator of the GABA-A receptor.[1] Unlike classical benzodiazepines such as lorazepam, which are non-selective agonists, TPA-023 exhibits a more nuanced mechanism of action. It functions as a partial agonist at the α2 and α3 subunits of the GABA-A receptor, which are believed to mediate anxiolytic effects, while acting as an antagonist at the α1 and α5 subunits.[1][2] The α1 subunit is primarily associated with sedation, and the α5 subunit is linked to cognitive impairment.[2][3] This selective binding profile is the theoretical basis for TPA-023's improved side-effect profile.
Comparative Efficacy and Safety Profile
Clinical and preclinical data consistently demonstrate that TPA-023 can produce anxiolytic effects without the sedative and cognitive side effects characteristic of non-selective benzodiazepines.
Preclinical Evidence
In rodent models, TPA-023 has demonstrated anxiolytic-like effects in various assays, including the elevated plus-maze, fear-potentiated startle, and conditioned suppression of drinking, at doses that did not cause sedation or motor impairment.[4] Notably, a clear separation was observed between the receptor occupancy required for anxiolytic activity (65-88%) and that for sedation (≥99%).[4] In contrast, non-selective full agonists like triazolam show a much narrower therapeutic window.[4] Furthermore, in drug-discrimination studies in baboons, TPA-023 did not generalize to lorazepam, suggesting a different subjective experience and potentially lower abuse liability.[4][5]
Human Studies: TPA-023 vs. Lorazepam
A key human study directly compared the effects of TPA-023 (0.5 mg and 1.5 mg) with lorazepam (2 mg) and placebo in healthy male volunteers.[3][6] While both TPA-023 and lorazepam affected saccadic eye movement peak velocity, a marker of pharmacodynamic effect, their profiles diverged significantly on other measures.[3][5] Lorazepam produced significant impairment in alertness, memory, and postural stability (body sway).[3][6] In stark contrast, TPA-023 had no detectable effects on these parameters.[3][6] These findings provide strong evidence that TPA-023's subtype selectivity translates to a clinically meaningful reduction in benzodiazepine-related side effects.[3]
Although Phase II trials for generalized anxiety disorder were halted due to preclinical toxicity (cataract formation in long-term animal studies), a post-hoc analysis of the data showed that TPA-023 was significantly superior to placebo in reducing anxiety symptoms based on the Hamilton Anxiety Scale.[1][7][8]
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical and clinical studies, comparing TPA-023 with other anxiolytics.
Table 1: Receptor Binding Affinity (Ki, nM) at Human GABA-A Receptor Subtypes
| Ligand | α1 | α2 | α3 | α5 | Reference(s) |
| TPA-023 | 0.41 | 0.23 | 0.19 | 0.35 | [2][4] |
| L-838,417 | 0.79 | 0.67 | 0.67 | 2.25 | [2] |
| TP003 (EC50) | 20.3 | 10.6 | 3.24 | 5.64 | [2] |
Note: Lower Ki values indicate higher binding affinity. For TP003, EC50 values are provided as a measure of potency.
Table 2: Intrinsic Efficacy at Human GABA-A Receptor Subtypes
| Ligand | α1 | α2 | α3 | α5 | Reference(s) |
| TPA-023 | Antagonist | Weak Partial Agonist | Weak Partial Agonist | Antagonist | [1][4] |
| Lorazepam | Full Agonist | Full Agonist | Full Agonist | Full Agonist | [4] |
| L-838,417 | Antagonist | Partial Agonist | Partial Agonist | Partial Agonist | [2] |
| TP003 | Agonist | Agonist | Agonist | Agonist | [2] |
Table 3: Comparative Pharmacodynamic Effects in Humans (TPA-023 vs. Lorazepam)
| Parameter | TPA-023 (0.5mg & 1.5mg) | Lorazepam (2mg) | Reference(s) |
| Saccadic Eye Movement Peak Velocity | Significant Reduction | Significant Reduction | [3][5] |
| Saccadic Latency & Inaccuracy | No Detectable Effect | Significant Impairment | [3][6] |
| Visual Analogue Scale (VAS) Alertness | No Detectable Effect | Significant Reduction | [3][6] |
| Memory | No Detectable Effect | Significant Impairment | [3][6] |
| Body Sway | No Detectable Effect | Significant Impairment | [3][6] |
Signaling Pathways and Experimental Workflows
The mechanism of action of TPA-023 and its distinction from classical benzodiazepines can be visualized through its interaction with the GABA-A receptor complex.
The following diagram illustrates a typical workflow for assessing the anxiolytic and sedative properties of a novel compound like TPA-023 in preclinical studies.
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay for assessing anxiety in rodents. The apparatus consists of a plus-shaped maze raised from the floor, with two open arms and two enclosed arms. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated 50-70 cm above the floor.
-
Animals: Typically, adult male rats or mice are used. They are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Procedure:
-
Animals are administered TPA-023, a comparator drug (e.g., lorazepam), or vehicle at a specified time before testing (e.g., 30-60 minutes).
-
Each animal is placed individually in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded by a video camera mounted above the maze.
-
-
Data Analysis: The primary measures are the number of entries into the open and closed arms and the time spent in each type of arm. An anxiolytic effect is indicated by a significant increase in the percentage of open arm entries and the percentage of time spent in the open arms compared to the vehicle-treated group.
Saccadic Eye Movement Assessment for Pharmacodynamic Effects in Humans
Saccadic eye movements are rapid, voluntary eye movements that are sensitive to the effects of CNS-active drugs. Changes in saccadic peak velocity, latency, and accuracy can quantify the sedative and cognitive effects of a compound.
Methodology:
-
Participants: Healthy volunteers undergo a screening process to ensure they meet the inclusion and exclusion criteria for the study.
-
Apparatus: An eye-tracking system (e.g., infrared-based) is used to record horizontal eye movements with high precision.
-
Procedure:
-
The study is typically a double-blind, placebo-controlled, crossover design. Each participant receives each treatment (e.g., TPA-023, lorazepam, placebo) in a randomized order, with a washout period between sessions.
-
Participants are seated in front of a screen where visual targets appear. They are instructed to look at the target as quickly and accurately as possible when it appears.
-
Targets are presented at various horizontal eccentricities (e.g., ±10°, ±20°, ±30°).
-
Eye movements are recorded before and at multiple time points after drug administration.
-
-
Data Analysis: The main parameters analyzed are:
-
Saccadic Peak Velocity: The maximum speed of the eye during a saccade. Sedative drugs typically decrease peak velocity.
-
Saccadic Latency: The time between the appearance of the target and the initiation of the eye movement. Cognitive slowing can increase latency.
-
Saccadic Inaccuracy (or Dysmetria): The error in the initial saccade, often requiring a corrective saccade. Impaired motor control can increase inaccuracy.
-
Statistical analysis is performed to compare the effects of the different treatments on these parameters.
-
References
- 1. TPA-023 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of TPA 023: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and responsible disposal of TPA 023 (also known as MK-0777), a research compound previously investigated for its anxiolytic properties.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known preclinical toxicity necessitates its treatment as a hazardous chemical waste.[1] Adherence to general best practices for the disposal of hazardous laboratory chemicals is therefore essential.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused or expired neat compounds, solutions, contaminated labware (e.g., pipette tips, vials, and gloves), and spill cleanup materials.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Incompatible chemicals can react dangerously, leading to the generation of heat, gas, or toxic fumes.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container for all this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
-
For liquid waste, ensure the container is made of a material that will not react with or be degraded by the solvent used to dissolve this compound.
-
For solid waste, such as contaminated gloves and wipes, use a clearly marked, sealed bag or container.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound (7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine)".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
Ensure that the container is kept closed at all times, except when adding waste.
-
-
Disposal:
-
Do not dispose of this compound waste down the sink or in the regular trash.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor.
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
-
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet, quantitative disposal limits for this compound are not available. The following table provides general guidelines for hazardous waste accumulation in a laboratory setting, which should be followed for this compound waste.
| Parameter | Guideline |
| Maximum Volume of Liquid Hazardous Waste in a Satellite Accumulation Area | 55 gallons |
| Maximum Amount of Solid Acutely Toxic Waste ("P-listed") | 1 quart (liquid) or 1 kilogram (solid) |
| Storage Time Limit in Satellite Accumulation Area | Up to 12 months, provided accumulation limits are not exceeded |
Note: While this compound is not explicitly "P-listed," its known toxicity warrants cautious handling and adherence to stringent accumulation limits as a best practice.
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs and institutional protocols for handling and use.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling TPA 023
This guide provides critical safety and logistical information for the handling and disposal of TPA 023, a potent compound requiring stringent laboratory protocols. Adherence to these procedures is essential to ensure the safety of all personnel and the integrity of the research environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloved, nitrile (or as per MSDS) | Chemical safety goggles | Disposable, solid-front gown | Certified N95/FFP3 respirator |
| Solution Preparation | Double-gloved, nitrile (or as per MSDS) | Chemical safety goggles with face shield | Fluid-resistant lab coat | In a certified chemical fume hood |
| Cell Culture/In Vitro Assays | Nitrile gloves | Standard safety glasses | Standard lab coat | In a certified biosafety cabinet |
| In Vivo Dosing | Double-gloved, nitrile | Safety glasses with side shields | Disposable gown | If outside a ventilated enclosure, use a respirator |
Chemical Resistance of Glove Materials
Proper glove selection is critical. The following table provides a general guideline for the chemical resistance of common glove materials to solvents that may be used with this compound. Always consult the specific Material Safety Data Sheet (MSDS) for this compound for detailed compatibility information.
| Solvent | Nitrile | Latex | Neoprene |
| Dimethyl Sulfoxide (DMSO) | Excellent | Poor | Good |
| Ethanol | Good | Good | Excellent |
| Methanol | Good | Good | Excellent |
| Acetone | Poor | Poor | Good |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Collection: All waste must be collected at the point of generation.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard associated with it.
-
Storage: Store waste containers in a designated, secure satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do not induce vomiting. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained, use a spill kit, wearing appropriate PPE. For large spills, contact EHS. |
Following any exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.
The following diagram illustrates the logical decision-making process in the event of a laboratory incident involving this compound.
Caption: Emergency Response Decision Tree.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
